17-PHENYL TRINOR PROSTAGLANDIN E2
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBVMYJQWZOGGJ-XYRJXBATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274308 | |
| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38315-43-4 | |
| Record name | 17-Phenyl-ω-trinor-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
17-phenyl trinor prostaglandin E2 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 17-phenyl trinor prostaglandin E2
Introduction
This compound (17-pt-PGE2) is a structurally modified, synthetic analog of the endogenous signaling lipid, Prostaglandin E2 (PGE2).[1][2][3] Unlike its natural counterpart which interacts with a broad range of receptor subtypes, 17-pt-PGE2 exhibits a more selective agonist profile, making it an invaluable pharmacological tool for dissecting specific biological pathways.[4] Its primary significance lies in its potent and preferential activation of the E-type prostanoid receptors 1 and 3 (EP1 and EP3).[4] This guide provides a comprehensive technical overview of the molecular mechanism of action of 17-pt-PGE2, designed for researchers and drug development professionals. We will explore its receptor binding profile, the distinct downstream signaling cascades it initiates, its resultant physiological effects, and the key experimental methodologies used to characterize its activity.
Section 1: Molecular Profile and Receptor Selectivity
17-phenyl trinor PGE2 is a prostanoid characterized by the replacement of the terminal three carbons of the omega side chain with a phenyl group.[5] This structural modification is critical to its receptor selectivity and potency. As an agonist, it binds to and activates specific G-protein coupled receptors (GPCRs) of the prostanoid family.
Its binding affinity for various EP receptor subtypes has been quantified through competitive radioligand binding assays, revealing a distinct selectivity profile that varies slightly across species. These studies underscore its utility as a selective tool for probing EP1 and EP3 receptor functions.
Table 1: Receptor Binding Affinities (Ki) of 17-phenyl trinor PGE2
| Species | Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Mouse | EP1 | 14 | [6][7][8] |
| EP3 | 3.7 | [6][7][8] | |
| Rat | EP1 | 25 | [6][7] |
| EP3 | 4.3 | [6][7] | |
| EP4 | 54 | [6][7][9] |
The dissociation constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Section 2: Core Mechanism: Receptor Activation and G-Protein Coupling
Prostaglandin E2 receptors are categorized into four subtypes (EP1, EP2, EP3, and EP4), each coupling to a different class of heterotrimeric G-proteins to initiate distinct intracellular signaling cascades.[10][11] 17-pt-PGE2 primarily exerts its effects through the EP1 and EP3 receptors.
EP1 Receptor Activation: The Gq Pathway
The EP1 receptor couples to the Gq family of G-proteins.[11] The activation of this pathway by 17-pt-PGE2 leads to an increase in intracellular calcium, a key event in cellular contraction and signaling.
-
G-Protein Activation: Binding of 17-pt-PGE2 to the EP1 receptor induces a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.
-
Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C, which phosphorylates numerous downstream targets to elicit a cellular response.
Caption: EP3 Receptor Gi Signaling Pathway.
Section 3: Physiological and Pharmacological Consequences
The dual activation of EP1 and EP3 receptors by 17-pt-PGE2 translates into distinct and measurable physiological effects, making it a valuable compound for studying processes governed by these receptors.
-
Smooth Muscle Contraction: The EP1-mediated increase in intracellular Ca2+ is a primary driver of smooth muscle contraction. This is demonstrated by the ability of 17-pt-PGE2 to cause contraction of the guinea pig ileum at a concentration of 11 µM. [1][2]This effect is fundamental to its observed activity in the uterus and gastrointestinal tract. [1][2][3]* Pain and Nociception: Prostaglandins are key mediators of inflammation and pain. Studies using EP1 and EP3 receptor knockout mice have shown that spinal EP1 receptors are involved in PGE2-induced mechanical allodynia (pain from a non-painful stimulus), while spinal EP3 receptors are involved in hyperalgesia (increased sensitivity to pain). [12]17-pt-PGE2, by activating both receptors, can be used to probe these specific pain pathways.
-
Antifertility Effects: 17-pt-PGE2 is 4.4 times more potent than PGE2 as an antifertility agent in hamsters. [1][2][6]This effect is likely mediated by its potent contractile effects on uterine smooth muscle, which are critical for reproductive processes.
-
Renal Pathophysiology: While studied using an ethyl amide derivative to improve bioavailability, the selective activation of the EP1 receptor has been shown to aggravate renal dysfunction and glomerulosclerosis in mouse models of renal fibrosis. [13]This implicates the EP1/Gq/Ca2+ pathway in the progression of kidney disease.
-
Platelet Function: 17-pt-PGE2 can inhibit the aggregation of human platelets induced by platelet-activating factor (PAF), highlighting a role for EP receptor signaling in modulating platelet function. [4]
Section 4: Methodologies for Studying this compound
Validating the mechanism of action of a compound like 17-pt-PGE2 requires a multi-faceted experimental approach. The following protocols represent self-validating systems for determining receptor affinity and functional activity.
Protocol 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. [14]It measures the ability of the unlabeled ligand (17-pt-PGE2) to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human EP receptor of interest (e.g., HEK293-EP1). [15]Quantify total protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2, at its Kd concentration), and a range of concentrations of unlabeled 17-pt-PGE2 (e.g., 10-11 to 10-5 M).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium. [15]4. Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes. [14]Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 17-pt-PGE2. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [16]
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: Fluorescence-Based Calcium Mobilization Assay
This functional assay measures the activation of the Gq pathway by quantifying changes in intracellular calcium concentration following receptor stimulation.
Methodology:
-
Cell Preparation: Seed cells expressing the EP1 receptor (e.g., HEK293-EP1) into a black, clear-bottom 96-well plate.
-
Dye Loading: Once cells are adherent, load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid) and incubate in the dark (e.g., 30-60 minutes at 37°C). [17]3. Compound Addition: Prepare a dilution series of 17-pt-PGE2.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then inject the 17-pt-PGE2 solutions and immediately begin kinetic measurement of fluorescence intensity (Excitation ~494 nm / Emission ~516 nm) over time (e.g., 2-3 minutes). [17]5. Data Analysis: The change in fluorescence (peak signal - baseline) corresponds to the intracellular calcium response. Plot the response against the log concentration of 17-pt-PGE2 and use non-linear regression to determine the EC50 value (the concentration that elicits a half-maximal response).
Caption: Workflow for a Calcium Mobilization Assay.
Protocol 3: cAMP Inhibition Assay
This assay functionally measures the activation of the Gi pathway by quantifying the inhibition of cAMP production. Modern assays often use genetically encoded biosensors and Bioluminescence Resonance Energy Transfer (BRET). [18][19] Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with plasmids for the EP3 receptor and a BRET-based cAMP biosensor (e.g., a sensor comprising a cAMP-binding unit fused to Renilla luciferase (RLuc) and a fluorescent protein like YFP). [18]2. Assay Setup: Resuspend the transfected cells and add them to a white 96-well plate.
-
Stimulation & Inhibition: Add a cAMP-stimulating agent, such as Forskolin (which directly activates adenylyl cyclase), to all wells except the negative control. Immediately add a dilution series of 17-pt-PGE2.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for cAMP modulation.
-
Signal Detection: Add the luciferase substrate (e.g., coelenterazine h). Immediately read the luminescence at two wavelengths (one for the donor, RLuc, and one for the acceptor, YFP) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The decrease in the Forskolin-stimulated BRET ratio is proportional to the inhibition of cAMP production. Plot the percent inhibition against the log concentration of 17-pt-PGE2 and fit the data to determine the IC50 value.
Caption: Workflow for a BRET-based cAMP Inhibition Assay.
Conclusion
This compound is a potent and selective agonist of the EP1 and EP3 prostaglandin receptors. Its mechanism of action is rooted in the activation of two distinct G-protein signaling pathways: the Gq/PLC/Ca2+ cascade via EP1 and the Gi/AC/cAMP inhibitory cascade via EP3. This dual activity translates into significant physiological effects, including smooth muscle contraction, modulation of pain signaling, and influences on reproductive and renal function. The well-defined methodologies for studying its binding and functional activity make 17-pt-PGE2 an essential tool for researchers investigating the complex roles of the EP1 and EP3 receptors in health and disease, and for professionals developing targeted therapeutics for these pathways.
References
-
Bertin Bioreagent. (n.d.). 17-phenyl trinor 8-iso Prostaglandin E2. Retrieved from [Link]
-
Wikipedia. (2023). Prostaglandin E2 receptor. Retrieved from [Link]
-
Grokipedia. (n.d.). Prostaglandin E2 receptor. Retrieved from [Link]
-
Minami, T., et al. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British Journal of Pharmacology, 133(3), 438-444. Retrieved from [Link]
-
Biomol.de. (n.d.). This compound ethyl amide | CAS 1219032-20-8. Retrieved from [Link]
-
Fedyk, E. R., et al. (1996). Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Journal of Immunology, 157(2), 615-622. Retrieved from [Link]
-
Janicot, C., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols, 4(3), 102476. Retrieved from [Link]
-
Mukhopadhyay, P., et al. (2004). Prostaglandin E2 Receptor Subtypes, EP1, EP2, EP3 and EP4 in Human and Mouse Ocular Tissues--A Comparative Immunohistochemical Study. Prostaglandins, Leukotrienes and Essential Fatty Acids, 71(5), 277-288. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM82094 this compound. Retrieved from [Link]
-
Labchem. (n.d.). This compound. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17-phenyl-ω-trinor-PGE2. Retrieved from [Link]
-
Gherbi, K., & Stoddart, L. A. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. Methods in Molecular Biology, 2268, 149-170. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), 51516. Retrieved from [Link]
-
Eurofins Discovery. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283068, 17-Phenyl-omega-trinor-PGE2. Retrieved from [Link]
-
Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. Molecular Interventions, 4(6), 326-336. Retrieved from [Link]
-
Science.gov. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17-phenyl-ω-trinor-PGE2. Retrieved from [Link]
-
Biocompare. (n.d.). This compound from Cayman Chemical. Retrieved from [Link]
-
Kiriyama, M., et al. (1997). Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 122(2), 217-224. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]
- 8. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17-phenyl-<i>ω</i>-trinor-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the EP1 Receptor Agonist Activity of 17-Phenyl Trinor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 17-phenyl trinor prostaglandin E2 and its agonist activity at the E-prostanoid 1 (EP1) receptor. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this specific ligand-receptor interaction. This document delves into the theoretical underpinnings of EP1 receptor signaling, detailed experimental protocols for characterizing agonist activity, and the broader context of EP1 agonism in physiology and pharmacology.
Introduction: The Prostaglandin E2 EP1 Receptor and its Significance
Prostaglandin E2 (PGE2) is a potent, locally acting lipid mediator derived from arachidonic acid, playing a crucial role in a wide array of physiological and pathophysiological processes.[1] Its diverse effects are mediated by a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] Each of these receptor subtypes is coupled to distinct intracellular signaling pathways, leading to a variety of cellular responses.
The EP1 receptor is of particular interest due to its unique signaling mechanism and its involvement in key pathological processes such as pain, inflammation, and the regulation of blood pressure.[1] Unlike the other EP receptors that primarily modulate cyclic AMP (cAMP) levels, the EP1 receptor is coupled to Gq/11 G-proteins.[2] Activation of the EP1 receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations ([Ca2+]i), a key event in many cellular activation processes.
This compound: A Synthetic EP1 Receptor Agonist
This compound is a synthetic analog of the endogenous ligand PGE2.[1] Its chemical structure is characterized by the substitution of the terminal three carbons of the omega chain with a phenyl group. This modification confers altered receptor binding affinities and metabolic stability compared to the native PGE2.
This compound has been identified as an agonist for the EP1 and EP3 receptors.[1][3][4] Its activity at the EP1 receptor makes it a valuable tool for elucidating the physiological and pathological roles of this receptor subtype.
Chemical Properties
| Property | Value |
| Chemical Formula | C23H30O5 |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 38315-43-4 |
| Appearance | Crystalline solid |
The EP1 Receptor Signaling Pathway
The activation of the EP1 receptor by an agonist such as this compound initiates a well-defined signaling cascade. Understanding this pathway is fundamental to interpreting experimental data and predicting the physiological consequences of EP1 agonism.
Figure 1. EP1 Receptor Signaling Pathway.
Experimental Characterization of this compound Activity
To rigorously assess the agonist activity of this compound at the EP1 receptor, a combination of in vitro and in vivo assays is employed. This section provides detailed methodologies for key experiments.
In Vitro Assays
This assay is the gold standard for determining the affinity of a ligand for its receptor.[5] It directly measures the binding of a radiolabeled ligand to the receptor, and the ability of an unlabeled ligand (in this case, this compound) to compete for these binding sites.
Objective: To determine the binding affinity (Ki) of this compound for the EP1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGE2.
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates and vacuum manifold.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the EP1 receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]-PGE2, and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]-PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Competition: Cell membranes, [3H]-PGE2, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Radioligand Binding Assay Workflow.
This functional assay measures the downstream signaling of the EP1 receptor by detecting changes in intracellular calcium concentration upon agonist stimulation.[6]
Objective: To determine the potency (EC50) of this compound in activating the EP1 receptor.
Materials:
-
A cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well plates.
Protocol:
-
Cell Plating: Seed the EP1-expressing cells into the microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.
-
Remove the growth medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.
-
-
Assay Performance:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add varying concentrations of this compound to the wells.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Figure 3. Calcium Mobilization Assay Workflow.
In Vivo Models
To understand the physiological and potential therapeutic effects of this compound, in vivo studies in animal models of pain and inflammation are essential.
This is a widely used model of visceral inflammatory pain.
Objective: To evaluate the analgesic effect of this compound.
Animals: Male mice.
Protocol:
-
Administer this compound or vehicle control to different groups of mice via an appropriate route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 20 minutes).
-
Compare the number of writhes in the treated groups to the vehicle control group. A significant reduction in writhing indicates an analgesic effect.
This is a classic model of acute inflammation.
Objective: To assess the anti-inflammatory activity of this compound.
Animals: Male rats.
Protocol:
-
Administer this compound or vehicle control to different groups of rats.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject a solution of carrageenan (e.g., 1%) into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of paw edema for each animal at each time point.
-
Compare the paw edema in the treated groups to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Summary of Quantitative Data
The following table summarizes the reported biological activity of this compound and its derivatives.
| Compound | Receptor | Species | Assay Type | Value | Reference |
| 17-phenyl trinor PGE2 | EP1 | - | Contraction | 11 µM (guinea pig ileum) | [1] |
| 17-phenyl trinor PGE2 | - | Hamster | Antifertility | ED50 = 350 µg/kg | [1][3] |
| 17-phenyl trinor PGE2 ethyl amide | EP1 | Mouse | Binding | Ki = 14 nM | |
| 17-phenyl trinor PGE2 ethyl amide | EP3 | Mouse | Binding | Ki = 3.7 nM | |
| 17-phenyl trinor PGE2 ethyl amide | EP1 | Rat | Binding | Ki = 25 nM | |
| 17-phenyl trinor PGE2 ethyl amide | EP3 | Rat | Binding | Ki = 4.3 nM | |
| 17-phenyl trinor PGE2 ethyl amide | EP4 | Rat | Binding | Ki = 54 nM |
Conclusion and Future Directions
This compound serves as a critical pharmacological tool for investigating the multifaceted roles of the EP1 receptor. The experimental protocols detailed in this guide provide a robust framework for characterizing its agonist activity, from molecular interactions to in vivo physiological responses. A thorough understanding of its binding affinity, potency, and effects in relevant disease models is paramount for advancing our knowledge of EP1 receptor biology and for the development of novel therapeutics targeting this pathway. Future research should focus on further elucidating the precise downstream signaling events mediated by EP1 activation in different cell types and tissues, and on exploring the therapeutic potential of selective EP1 agonists and antagonists in a range of pathological conditions.
References
-
Biocytogen. (n.d.). Pain and Migraine Models. Retrieved from [Link]
-
Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Retrieved from [Link]
-
Charles River. (n.d.). In Vivo Pain Models. Retrieved from [Link]
- Chen, S. H., et al. (2012). Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway.
-
Corey, E. J., et al. (n.d.). Prostaglandins. Caltech. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Unknown. (n.d.). The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure.
-
Unknown. (n.d.). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. University of the Western Cape. Retrieved from [Link]
-
Unknown. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. Retrieved from [Link]
- Unknown. (n.d.). Process for the synthesis of prostaglandin derivatives. Google Patents.
-
Unknown. (n.d.). Prostaglandin E2 contributes to the synthesis of brain-derived neurotrophic factor in primary sensory neuron in ganglion explant cultures and in a neuropathic pain model. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Department of Pharmacology and Chemical Biology. Retrieved from [Link]
-
Unknown. (n.d.). ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE. PMC. Retrieved from [Link]
-
Unknown. (n.d.). Pharmacological characterisation of [3H]-prostaglandin E2 binding to the cloned human EP4 receptor. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Physiological Concentration of Prostaglandin E2 Exerts Anti-inflammatory Effects by Inhibiting Microglial Production of Superoxide Through a Novel Pathway. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. PubMed Central. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Selective Affinity of 17-Phenyl Trinor Prostaglandin E2 for the EP3 Receptor: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of 17-phenyl trinor prostaglandin E2 and its selective interaction with the prostaglandin E2 receptor subtype 3 (EP3). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of EP3 receptor pharmacology, furnishes detailed methodologies for assessing receptor selectivity, and offers insights into the causality behind experimental design. Our focus is on providing a robust framework for the accurate characterization of this and similar compounds, thereby empowering the scientific community to advance research in areas where EP3 signaling is paramount.
Introduction: The Significance of EP3 Receptor Selectivity
Prostaglandin E2 (PGE2) is a ubiquitous lipid mediator that orchestrates a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and gastric protection.[1] Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each of these receptors is coupled to different intracellular signaling pathways, leading to varied cellular responses.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium.
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[2][3]
The opposing effects of EP3 activation compared to EP2 and EP4 make receptor selectivity a critical factor in drug development. Compounds that selectively target the EP3 receptor hold therapeutic promise for a range of conditions, including thrombosis, gastric ulcers, and certain inflammatory disorders.[1] this compound is a synthetic analog of PGE2 designed to exhibit a distinct selectivity profile, with a notable affinity for the EP1 and EP3 receptors.[1][4] This guide will provide the technical foundation for rigorously evaluating its EP3 receptor selectivity.
Chemical and Pharmacological Profile of this compound
This compound is a synthetic analog of PGE2 where the terminal three carbons of the omega side chain are replaced by a phenyl group.[5] This structural modification enhances its metabolic stability compared to the endogenous PGE2.[5]
Chemical Properties
| Property | Value | Source |
| Chemical Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenoic acid | [1] |
| Molecular Formula | C23H30O5 | [1] |
| Molecular Weight | 386.5 g/mol | [1] |
| CAS Number | 38315-43-4 | [1] |
Overview of Synthesis
The synthesis of this compound is a multi-step process that often begins with a well-established chiral precursor, such as the Corey lactone. A plausible synthetic route involves the sequential introduction of the modified omega (ω) and alpha (α) chains.[6] The key steps typically include:
-
Preparation of the ω-chain phosphonate: This involves the synthesis of a phosphonate building block containing the phenyl group.[6]
-
Coupling of the ω-chain to the Corey lactone core: A Horner-Wadsworth-Emmons reaction is commonly employed to attach the ω-chain.[6]
-
Introduction of the α-chain: A Wittig reaction is used to install the α-chain.
-
Functional group manipulations: This includes selective reductions and oxidations to yield the final this compound structure.
A detailed, step-by-step synthesis protocol is beyond the scope of this guide, but a comprehensive understanding of this process can be found in specialized organic chemistry literature and patents.[6][7]
Methodologies for Determining EP3 Receptor Selectivity
The cornerstone of characterizing this compound is the precise determination of its binding affinity and functional activity at each of the four EP receptor subtypes. This section provides detailed, self-validating protocols for these assessments.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[8] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol for Radioligand Binding Assay:
-
Cell Culture and Membrane Preparation:
-
Rationale: To obtain a source of the target receptors, cell lines stably expressing each of the human EP receptor subtypes (EP1, EP2, EP3, and EP4) are used.[9] Commonly used cell lines include HEK293 or CHO cells due to their robust growth and high transfection efficiency.[10][11][12][13]
-
Protocol:
-
Culture the cells to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Lyse the cells in a hypotonic buffer containing protease inhibitors.
-
Homogenize the cell lysate and centrifuge at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
-
Competitive Binding Assay:
-
Rationale: This assay determines the concentration of the test compound required to inhibit 50% of the specific binding of a radiolabeled ligand (IC50). The Ki value, a measure of the binding affinity of the test compound, is then calculated from the IC50.[8] A common radioligand for EP receptors is [3H]-PGE2.[14]
-
Protocol:
-
In a 96-well plate, add a constant concentration of cell membranes expressing one of the EP receptor subtypes.
-
Add increasing concentrations of this compound.
-
Add a constant concentration of [3H]-PGE2 (typically at its Kd concentration).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
-
Data Analysis:
-
Rationale: The raw data (counts per minute) are used to generate a dose-response curve, from which the IC50 is determined. The Cheng-Prusoff equation is then used to calculate the Ki value.[15]
-
Equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Data Presentation: Binding Affinities of this compound
| Receptor Subtype | Species | Ki (nM) | Source |
| EP1 | Mouse | 14 | [16] |
| EP1 | Rat | 25 | [16] |
| EP3 | Mouse | 3.7 | [16] |
| EP3 | Rat | 4.3 | [16] |
| EP4 | Rat | 54 | [16] |
Functional Assays: Assessing Biological Activity
Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For EP3 receptors, which are Gi-coupled, the most common functional assay is the measurement of intracellular cAMP levels.
Experimental Workflow for a Gi-Coupled cAMP Assay
Caption: Workflow for a functional cAMP assay for a Gi-coupled receptor.
Step-by-Step Protocol for a Gi-Coupled cAMP Assay:
-
Cell Culture:
-
Rationale: Use a cell line stably expressing the human EP3 receptor.
-
Protocol: Culture the cells in a suitable medium until they reach the desired confluency.
-
-
cAMP Assay:
-
Rationale: To measure the inhibition of adenylyl cyclase, the cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. The ability of the test compound to reduce this forskolin-stimulated cAMP accumulation is then measured.[2][3]
-
Protocol:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with a fixed concentration of forskolin.
-
Immediately add increasing concentrations of this compound.
-
Incubate for a specific time at a controlled temperature.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
-
Data Analysis:
-
Rationale: The data are used to generate a dose-response curve, from which the IC50 value for the inhibition of cAMP production is determined. This provides a measure of the functional potency of the compound at the EP3 receptor.
-
Note: For Gs-coupled receptors (EP2 and EP4), the protocol is similar, but forskolin is not used, and the assay measures the increase in cAMP upon agonist stimulation. For Gq-coupled receptors (EP1), a calcium mobilization assay would be the appropriate functional readout.
-
Data Interpretation and Troubleshooting
Interpreting Selectivity:
The selectivity of this compound for the EP3 receptor is determined by comparing its Ki and IC50 values across all four EP receptor subtypes. A significantly lower Ki and IC50 at the EP3 receptor compared to the other subtypes indicates high selectivity.
Common Troubleshooting for GPCR Assays:
-
High Non-Specific Binding in Radioligand Assays:
-
Possible Cause: The radioligand is sticking to the filter or other surfaces.
-
Solution: Pre-soak the filters in a solution containing polyethyleneimine (PEI). Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.[17]
-
-
Low Signal-to-Noise Ratio in cAMP Assays:
-
Variability Between Experiments:
-
Possible Cause: Inconsistent cell passage number, variations in reagent preparation, or temperature fluctuations.
-
Solution: Maintain consistent cell culture practices, prepare fresh reagents for each experiment, and ensure precise temperature control during incubations.
-
Conclusion
This technical guide provides a comprehensive framework for the in-depth characterization of this compound and its selectivity for the EP3 receptor. By adhering to the detailed protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data. This will not only contribute to a deeper understanding of EP3 receptor pharmacology but also aid in the development of novel therapeutics targeting this important signaling pathway.
References
- Miller, W. L., Weeks, J. R., Lauderdale, J. W., & Kirton, K. T. (1975). Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Prostaglandins, 9(1), 9–18.
-
Assay Guidance Manual [Internet]. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Assay Guidance Manual [Internet]. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2012). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology, 165(6), 1675–1691.
- Stjernschantz, J., Resul, B., & Bito, L. Z. (1995). Derivatives of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester: potential antiglaucoma agents. Journal of Medicinal Chemistry, 38(21), 4284–4293.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17-phenyl-ω-trinor-PGE2. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
- Google Patents. (n.d.). EP1721894A1 - Process for the synthesis of prostaglandin derivatives.
-
Cells Online. (n.d.). FP Prostaglandin Receptor Cell Line. Retrieved from [Link]
-
eENZYME. (n.d.). Prostaglandin E2 Receptor (PTGER2) ACTOne Stable Cell Line. Retrieved from [Link]
-
Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]
-
Assay Guidance Manual [Internet]. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Insel, P. A. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling.
- Walker, J. M. (Ed.). (2024). Methods in Molecular Biology. Springer US.
-
GenScript. (n.d.). Human Recombinant EP2 Prostanoid Receptor Stable Cell Line. Retrieved from [Link]
- Davenport, A. P., & Kuc, R. E. (2012). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in Molecular Biology, 897, 123–141.
- Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 239–254.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 183–193.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. revvity.com [revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. genscript.com [genscript.com]
- 10. FP Prostaglandin Receptor Cell Line – Cells Online [cells-online.com]
- 11. Prostaglandin E2 Receptor (PTGER2) Stable Cell Line | eEnzyme [eenzyme.com]
- 12. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 13. goldbio.com [goldbio.com]
- 14. G protein–coupled receptors: from radioligand binding to cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 17-Phenyl Trinor Prostaglandin E2: A Selective EP1/EP3 Receptor Agonist
Introduction
17-Phenyl trinor prostaglandin E2 is a synthetic analog of prostaglandin E2 (PGE2), a principal bioactive lipid mediator involved in a myriad of physiological and pathological processes.[1] As a research tool, this compound has proven invaluable for dissecting the complex signaling pathways mediated by specific prostaglandin receptors. This guide provides a comprehensive technical overview of this compound, its chemical properties, mechanism of action, and its application in scientific research, with a particular focus on its role in ophthalmic pharmacology.
Chemical Profile and Synthesis
Chemical Structure and Properties
This compound is characterized by the substitution of the terminal three carbons of the omega chain of prostaglandin E2 with a phenyl group. This modification enhances its metabolic stability compared to the endogenous PGE2.
| Property | Value | Source |
| Molecular Formula | C23H30O5 | [1] |
| Molecular Weight | 386.5 g/mol | [1] |
| CAS Number | 38315-43-4 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [1] |
Synthetic Approach
Pharmacology and Mechanism of Action
This compound is a potent and selective agonist for the prostaglandin EP1 and EP3 receptors.[1] Its biological effects are mediated through the activation of these two distinct G-protein coupled receptors (GPCRs), which in turn trigger divergent intracellular signaling cascades.
Receptor Binding Affinity
The affinity of this compound for EP1 and EP3 receptors has been quantified in various species, demonstrating its selectivity.
| Species | Receptor Subtype | Ki (nM) | Reference |
| Mouse | EP1 | 14 | |
| EP3 | 3.7 | ||
| Rat | EP1 | 25 | [3][4] |
| EP3 | 4.3 | [3][4] | |
| EP4 | 54 | [3][4] |
Signaling Pathways
The activation of EP1 and EP3 receptors by this compound initiates distinct downstream signaling events:
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq family of G-proteins.[5][6] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][7] The subsequent increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC), leading to a range of cellular responses such as smooth muscle contraction.[7][8]
-
EP3 Receptor Activation: The EP3 receptor primarily couples to the Gi family of G-proteins.[9][10] Activation of Gi inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[9] The EP3 receptor can also couple to other G-proteins, leading to more complex signaling cascades involving the activation of pathways such as the Rho kinase and ERK/MAPK pathways.[10][11]
Applications in Research: Ocular Hypotensive Effects
A significant area of research for this compound and its analogs is in the field of ophthalmology, specifically in the management of glaucoma and ocular hypertension.[12] Studies have demonstrated that topical application of this compound can effectively reduce intraocular pressure (IOP).[13]
Dose-Response Effect on Intraocular Pressure in a Monkey Model of Glaucoma
| Concentration | Maximum IOP Reduction (mmHg) | Percentage Reduction | Reference |
| 0.1% | 4.5 ± 0.6 | 15% | [13] |
| 0.2% | 5.7 ± 1.4 | 19% | [13] |
The mechanism underlying this IOP reduction is primarily attributed to an increase in the trabecular outflow facility of aqueous humor.[13] This effect is thought to be mediated by the activation of EP receptors within the trabecular meshwork, leading to changes in the extracellular matrix and cellular contractility that facilitate aqueous humor drainage.
Experimental Protocols
Radioligand Binding Assay for Prostaglandin Receptors
This protocol provides a framework for determining the binding affinity of this compound for EP1 and EP3 receptors.
Materials:
-
Cell membranes expressing the human EP1 or EP3 receptor
-
[3H]-PGE2 (Radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding wells: Assay buffer, [3H]-PGE2, and cell membranes.
-
Non-specific Binding wells: Assay buffer, [3H]-PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM), and cell membranes.
-
Competition wells: A range of concentrations of this compound, [3H]-PGE2, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of EP1 and EP3 receptors in various physiological and pathophysiological processes. Its selectivity and metabolic stability make it a valuable compound for in vitro and in vivo studies. The insights gained from research utilizing this synthetic prostaglandin analog, particularly in the context of glaucoma, underscore its importance in drug discovery and development. This guide has provided a technical foundation for researchers and drug development professionals to understand and effectively utilize this compound in their scientific endeavors.
References
-
What are EP1 agonists and how do they work? - Patsnap Synapse. (2024-06-21). Retrieved from [Link]
-
What are EP3 agonists and how do they work? (2024-06-21). Retrieved from [Link]
-
Effect of 17-Phenyl Trinor 8-iso Prostaglandin E2. IOVS | ARVO Journals. Retrieved from [Link]
-
Prostaglandin EP1 receptor. Wikipedia. Retrieved from [Link]
-
PGE2 binds to different EPs to activate downstream signaling pathways.... ResearchGate. Retrieved from [Link]
-
What are EP1 antagonists and how do they work? - Patsnap Synapse. (2024-06-21). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
-
EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation. PMC - NIH. Retrieved from [Link]
-
Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. PubMed Central. (2025-05-14). Retrieved from [Link]
-
Differential signaling pathway activation and gene regulation among three human prostaglandin E3 (EP3) receptors. ResearchGate. (2025-10-30). Retrieved from [Link]
-
BindingDB BDBM82094 this compound::CAS_38315-43-4. BindingDB. Retrieved from [Link]
-
What are EP3 antagonists and how do they work? - Patsnap Synapse. (2024-06-25). Retrieved from [Link]
-
Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases. PMC - NIH. Retrieved from [Link]
-
Effect of Bimatoprost on Intraocular Pressure in Prostaglandin FP Receptor Knockout Mice. IOVS | ARVO Journals. Retrieved from [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
-
17-phenyl-ω-trinor-PGE2. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
-
Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. PubMed. Retrieved from [Link]
- EP1721894A1 - Process for the synthesis of prostaglandin derivatives. Google Patents.
-
Steroid-Induced Ocular Hypertension in Mice Is Differentially Reduced by Selective EP2, EP3, EP4, and IP Prostanoid Receptor Agonists. MDPI. (2024-03-15). Retrieved from [Link]
-
Prostaglandin E2 binding sites in human renal tissue: characterization and localization by radioligand binding and autoradiography. PubMed. Retrieved from [Link]
-
The intraocular pressure (IOP) lowering effects of prostaglandins and prostaglandin analogs. Selçuk Tıp Dergisi. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 8. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 9. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 10. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to 17-phenyl trinor prostaglandin E2: A Synthetic Analog of PGE2 for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 17-phenyl trinor prostaglandin E2, a synthetic analog of the naturally occurring prostaglandin E2 (PGE2). Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles of this compound, from its chemical nature and synthesis to its complex pharmacology and potential therapeutic applications. By synthesizing technical data with field-proven insights, this guide aims to be an essential resource for those investigating the roles of prostaglandin signaling in health and disease.
Introduction: The Rationale for a Structurally Modified PGE2 Analog
Prostaglandin E2 is a principal mediator in a vast array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis. Its effects are mediated through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways. The therapeutic potential of modulating PGE2 signaling is immense; however, the ubiquitous expression of its receptors and the pleiotropic effects of PGE2 itself present significant challenges in achieving targeted therapeutic outcomes.
This compound emerges from the field of medicinal chemistry as a targeted probe and potential therapeutic agent. The strategic addition of a 17-phenyl group and truncation of the omega-chain modifies the molecule's interaction with EP receptors and its metabolic stability. This guide will elucidate the known characteristics of this analog, providing a framework for its application in research and exploration in drug discovery.
Physicochemical Properties and Synthesis
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | (Z)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid | |
| Molecular Formula | C23H30O5 | [1] |
| Molecular Weight | 386.48 g/mol | [1] |
| CAS Number | 38315-43-4 | [1] |
| Appearance | White to off-white solid | [1] |
Synthetic Strategy: A Convergent Approach
While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, its synthesis is conceptually based on established, convergent strategies for prostaglandin analogs, most notably utilizing the Corey lactone as a key chiral building block.[2] This method allows for the independent synthesis of the alpha and omega side chains, which are then coupled to the cyclopentane core.
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for 17-phenyl trinor PGE2.
The key steps in this convergent synthesis involve:
-
Preparation of the α-chain: Typically achieved through the formation of a phosphonium ylide (Wittig reagent) from a suitable C7 carboxylic acid precursor.
-
Modification of the Corey lactone: The commercially available Corey lactone is chemically manipulated to introduce the necessary functional groups and protecting groups, culminating in the formation of the "Corey aldehyde."
-
Synthesis of the ω-chain: The 17-phenyl trinor side chain is constructed, often employing a Horner-Wadsworth-Emmons reaction to create the trans-double bond with high stereoselectivity.
-
Coupling and Finalization: The α and ω chains are sequentially coupled to the cyclopentane core, followed by deprotection steps to yield the final product.
Mechanism of Action: A Multifaceted Receptor Agonist
This compound is primarily characterized as an agonist of the EP1 and EP3 receptors.[3] However, emerging evidence reveals a more complex pharmacological profile, with notable activity at the EP4 receptor in a cell-type-specific manner.
Receptor Binding Affinity
The affinity of this compound for various EP receptor subtypes has been determined in different species, highlighting its potent interaction with EP1 and EP3 receptors.
| Receptor Subtype | Species | Binding Affinity (Ki, nM) | Reference |
| EP1 | Mouse | 14 | |
| Rat | 25 | ||
| EP3 | Mouse | 3.7 | |
| Rat | 4.3 | ||
| EP4 | Rat | 54 |
Downstream Signaling Pathways
The activation of EP1, EP3, and EP4 receptors by this compound initiates distinct intracellular signaling cascades. The ultimate cellular response is dictated by the specific receptor subtype expressed and the intracellular signaling machinery present.
Caption: Signaling pathways activated by 17-phenyl trinor PGE2.
-
EP1 Receptor Activation (Gq-coupled): Binding to the EP1 receptor activates the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including smooth muscle contraction.
-
EP3 Receptor Activation (Gi-coupled): The EP3 receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, counteracting the effects of signaling pathways that elevate cAMP.[4] This mechanism is implicated in the potentiation of platelet aggregation.[1]
-
EP4 Receptor Activation (Gs-coupled): In certain cell types, such as human pulmonary microvascular endothelial cells, this compound has been shown to act as an agonist at the EP4 receptor.[4] The EP4 receptor is coupled to the Gs alpha subunit, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). This pathway is associated with anti-inflammatory and barrier-enhancing effects in the pulmonary vasculature.[4]
Therapeutic Applications and Preclinical Evidence
The unique pharmacological profile of this compound has led to its investigation in several therapeutic areas.
Fertility and Reproduction
One of the most well-documented effects of this compound is its potent antifertility activity. In hamsters, it is 4.4 times more potent than PGE2 as an antifertility agent.[3] This is likely due to its luteolytic effects, mediated through EP3 receptor activation in the corpus luteum.
Smooth Muscle Contraction
Consistent with its agonist activity at the EP1 and EP3 receptors, this compound induces contraction of various smooth muscle tissues. It causes contraction of the guinea pig ileum at a concentration of 11 µM and also stimulates the gerbil colon and rat uterus, albeit with slightly less potency than PGE2.[3]
Inflammation and Vascular Permeability
In a murine model of lipopolysaccharide (LPS)-induced acute lung inflammation, this compound demonstrated significant anti-inflammatory properties. It reduced pulmonary plasma extravasation and ameliorated the recruitment of neutrophils into the bronchoalveolar lavage fluid.[4] These effects were surprisingly mediated by EP4 receptor activation, highlighting the cell-specific nature of its activity.[4]
Renal Function
Preclinical studies have explored the role of EP1 receptor signaling in renal pathophysiology. In a mouse model of renal fibrosis, the ethyl amide derivative of 17-phenyl trinor PGE2, acting as an EP1 agonist, was shown to aggravate renal dysfunction and glomerulosclerosis.[5] This suggests that EP1 antagonists, rather than agonists, may hold therapeutic promise in this context.
Analytical Methodologies
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. While specific validated methods for this analog are not widely published, established techniques for other prostaglandins can be readily adapted.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the sensitive and selective quantification of prostaglandins and their analogs.
Experimental Protocol: General Workflow for HPLC-MS/MS Analysis
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the biological sample (e.g., plasma, cell culture supernatant) to approximately pH 3.5 with a suitable acid.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with acidified water and then a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the analyte with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for prostaglandins.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and a suitable internal standard (e.g., a deuterated analog).
-
Caption: A typical workflow for the analysis of 17-phenyl trinor PGE2.
Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits for prostaglandins may exhibit cross-reactivity with this compound. However, for specific and accurate quantification, a dedicated ELISA with antibodies raised specifically against this analog would be required. While convenient, ELISAs may be less specific than HPLC-MS/MS.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound are not extensively published. However, based on the metabolism of endogenous PGE2 and other synthetic analogs, several metabolic pathways can be anticipated:
-
15-hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity: The 15-hydroxyl group is a primary site of metabolic inactivation for many prostaglandins.
-
Beta-oxidation: The carboxylic acid side chain is likely to undergo shortening via beta-oxidation.
-
Omega-oxidation: The phenyl-terminated side chain may undergo hydroxylation followed by further oxidation.
The introduction of the 17-phenyl group is intended to increase metabolic stability by sterically hindering the action of 15-PGDH, which would be expected to prolong the half-life of the compound compared to native PGE2.
Prodrug Approaches
To enhance bioavailability and tissue penetration, a prodrug strategy has been explored with the synthesis of This compound ethyl amide .[6] This modification increases the lipophilicity of the molecule. In vivo, endogenous amidases are expected to cleave the ethyl amide group, releasing the active carboxylic acid form of the drug at the site of action.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for dissecting the complex roles of EP1 and EP3 receptor signaling. Its unexpected activity at the EP4 receptor in certain contexts underscores the importance of empirical validation of agonist selectivity in different biological systems. While its antifertility effects are well-established in preclinical models, its therapeutic potential in inflammatory conditions and other disease states warrants further investigation.
Future research should focus on:
-
Elucidating the detailed downstream signaling events following receptor activation by this analog in various cell types.
-
Conducting comprehensive pharmacokinetic and metabolism studies to understand its in vivo disposition.
-
Exploring its efficacy and safety in a broader range of preclinical disease models.
The insights gained from such studies will be crucial in determining the potential for this compound and similar targeted prostaglandin analogs to be translated into novel therapeutics.
References
- Nicolaou KC, Sorensen EJ.
-
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PLoS One. 2015;10(5):e0128591. [Link]
-
Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis. Exp Ther Med. 2020;20(3):2349-2357. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]
17-phenyl trinor prostaglandin E2 chemical structure and properties
An In-Depth Technical Guide to 17-phenyl trinor prostaglandin E2
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (17-phenyl trinor PGE2). We will delve into its chemical structure, physicochemical properties, biological activity, and provide validated protocols for its application in experimental settings.
Introduction: A Potent Tool for Prostanoid Research
This compound is a synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1][2][3] Its structure is modified with a terminal phenyl group, which alters its biological activity profile compared to the endogenous compound. Primarily recognized as a potent agonist for the E prostanoid (EP) receptors, specifically the EP1 and EP3 subtypes, it has become an invaluable pharmacological tool for dissecting the specific roles of these receptor-mediated signaling pathways in various physiological and pathological processes.[1][2][3][4][5] This guide provides the foundational knowledge required to effectively utilize this compound in research.
Chemical Identity and Physicochemical Properties
A thorough understanding of the compound's chemical and physical properties is paramount for its proper handling, storage, and application in experimental design.
Chemical Structure
17-phenyl trinor PGE2 is a prostanoid characterized by a cyclopentanone ring and two side chains. The key modification is the presence of a phenyl group at the terminus of the omega side chain.
-
Formal Name : (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenoic acid[1]
-
Synonyms : 17-phenyl-18,19,20-trinor-prostaglandin E2, 17-phenyl-ω-trinor-PGE2[6]
-
CAS Number : 38315-43-4[1]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 17-phenyl trinor PGE2, which are critical for experimental setup and data interpretation.
| Property | Value | Source(s) |
| Molecular Formula | C23H30O5 | [1][6] |
| Molecular Weight | 386.5 g/mol | [1][6] |
| Appearance | A crystalline solid | [1] |
| Solubility (at 25°C) | DMF: >100 mg/mLDMSO: >100 mg/mLEthanol: >100 mg/mLPBS (pH 7.2): >0.8 mg/mL | [1] |
| SMILES | O[C@H]1CCC2=CC=CC=C2">C@HC(C1)=O | [1] |
| InChI Key | FOBVMYJQWZOGGJ-XYRJXBATSA-N | [1] |
Stability and Storage
Proper storage is crucial to maintain the integrity and activity of the compound.
-
Stability : The compound is stable for at least four years when stored as directed.[1]
-
Shipping : Typically shipped on wet ice for domestic transport.[1]
Biological Activity and Mechanism of Action
17-phenyl trinor PGE2 exerts its biological effects by selectively activating specific G-protein coupled receptors (GPCRs) from the prostanoid family.
Receptor Selectivity and Signaling Pathways
17-phenyl trinor PGE2 is a well-characterized agonist for the EP1 and EP3 receptors.[1][2][3][5] In some species, such as rats, it can also activate EP4 receptors.[4][7][8]
-
EP1 Receptor Activation : The EP1 receptor couples to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic Ca2+ concentration and activation of downstream signaling cascades.
-
EP3 Receptor Activation : The EP3 receptor primarily couples to Gi G-proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP counteracts the effects of signaling pathways that are stimulated by cAMP.
The following diagram illustrates the primary signaling pathways activated by 17-phenyl trinor PGE2.
Caption: Signaling pathways for 17-phenyl trinor PGE2 via EP1 and EP3 receptors.
Documented Biological Effects
The agonistic activity of 17-phenyl trinor PGE2 at EP receptors translates into a range of biological effects observed in various experimental models:
-
Smooth Muscle Contraction : It causes contraction of the guinea pig ileum at a concentration of 11 µM.[1][3][9] It is also known to stimulate gerbil colon and rat uterus, although it is slightly less potent than PGE2 in these tissues.[1][2][3]
-
Reproductive Function : It is a potent antifertility agent in hamsters, with an ED50 value of 350 µg/kg, making it 4.4 times more potent than PGE2.[1][2][4][8]
-
Platelet Aggregation : It inhibits the platelet-activating factor (PAF)-induced aggregation of human platelet-rich plasma.[5]
-
Neuroinflammation : In microglial cells, 17-phenyl trinor PGE2 and other EP agonists have been shown to mimic the inhibitory effects of PGE2 on superoxide production.[10]
-
Renal Function : Studies using its ethyl amide prodrug suggest a role in renal function, where activation of the EP1 receptor was shown to aggravate renal dysfunction and glomerulosclerosis in a mouse model.[11]
Quantitative Biological Data
For precise experimental design, quantitative measures of a compound's activity are essential. The following table summarizes key quantitative data for 17-phenyl trinor PGE2 and its derivatives.
| Parameter | Species | Receptor(s) | Value | Source(s) |
| Ki (Binding Affinity) | Mouse | EP1, EP3 | 14 nM, 3.7 nM | [4][8] |
| Ki (Binding Affinity) | Rat | EP1, EP3, EP4 | 25 nM, 4.3 nM, 54 nM | [4][8] |
| Effective Concentration | Guinea Pig | N/A (Ileum contraction) | 11 µM | [1][2][3][9] |
| ED50 (Antifertility) | Hamster | N/A | 350 µg/kg | [1][2][3] |
Experimental Protocols and Handling
Adherence to validated protocols for solution preparation and handling is critical for experimental reproducibility and success.
Preparation of Stock Solutions
Given its high solubility in common organic solvents, preparing a concentrated stock solution is straightforward.
Protocol: Preparing a 10 mg/mL Stock Solution in DMSO
-
Acquire Materials : Obtain 17-phenyl trinor PGE2 (crystalline solid), DMSO (anhydrous), and sterile, conical-bottom polypropylene tubes.
-
Weigh Compound : Accurately weigh the desired amount of 17-phenyl trinor PGE2 in a sterile microfuge tube. For example, weigh 1 mg.
-
Add Solvent : Add the appropriate volume of DMSO to achieve the target concentration. To make a 10 mg/mL solution from 1 mg, add 100 µL of DMSO.
-
Dissolve : Vortex the solution gently until the crystalline solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquot and Store : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Aqueous Working Solutions
For most cell-based assays, the organic solvent stock must be diluted into an aqueous buffer or culture medium.
Protocol: Preparing a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock : Thaw one aliquot of the 10 mg/mL DMSO stock solution (equivalent to 25.87 mM).
-
Serial Dilution : Perform a serial dilution. For example, dilute the stock 1:100 in sterile PBS or culture medium to create an intermediate dilution.
-
Final Dilution : Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired working concentration of 10 µM. Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.1%).
-
Use Immediately : It is recommended to use aqueous solutions on the same day they are prepared. Do not store aqueous solutions for extended periods.[12]
The following workflow diagram outlines the process of preparing a stock solution.
Caption: Workflow for preparing a concentrated stock solution of 17-phenyl trinor PGE2.
Related Compounds of Interest
-
17-phenyl trinor PGE2 ethyl amide : This is a prodrug form where the C-1 carboxyl group is modified to an ethyl amide.[4][8] This modification increases lipid solubility, which can improve tissue uptake.[4][8] In vivo, amidases cleave the ethyl amide group to release the active free acid form, 17-phenyl trinor PGE2.[4][8]
-
17-phenyl trinor 8-iso PGE2 : This compound is the C-8 epimer of 17-phenyl trinor PGE2.[9][12] While its parent compound is well-characterized, there are currently no published studies detailing the specific pharmacological properties of this isomer.[9][12]
Conclusion
This compound is a highly selective and potent synthetic agonist of EP1 and EP3 receptors. Its well-defined chemical properties, receptor binding profile, and documented biological effects make it an indispensable tool for researchers investigating the physiological and pathophysiological roles of these specific prostanoid signaling pathways. Proper handling and adherence to established protocols, as outlined in this guide, will ensure the generation of reliable and reproducible data in your research endeavors.
References
-
Labchem. (2026, January 8). This compound. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17-phenyl-ω-trinor-PGE2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283068, 17-Phenyl-omega-trinor-PGE2. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). 17-phenyl trinor 8-iso Prostaglandin E2. Retrieved from [Link]
-
Potin, P., et al. (2018). Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. Journal of Neuroinflammation, 15(1), 289. [Link]
-
Biocompare. (n.d.). This compound from Cayman Chemical. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 17-phenyl-<i>ω</i>-trinor-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Core Identity and Physicochemical Properties
An In-Depth Technical Guide to 17-phenyl trinor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a critical tool for researchers investigating prostanoid signaling. As a synthetic analog of the endogenous ligand Prostaglandin E2 (PGE2), its unique receptor selectivity offers a refined approach to dissecting the complex roles of the EP1 and EP3 receptor pathways in physiology and disease.
This compound (PGE2) is a structurally modified version of PGE2, designed for enhanced stability and receptor specificity. Its primary value in a research context lies in its function as a selective agonist for the E-type prostanoid receptors 1 (EP1) and 3 (EP3).[1][2][3][4] This selectivity allows for the targeted investigation of these specific pathways, avoiding the confounding activation of EP2 and EP4 receptors that occurs with the native PGE2 ligand.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 38315-43-4 .[1][2]
Table 1: Physicochemical Properties of 17-phenyl trinor PGE2
| Property | Value | Source |
| CAS Number | 38315-43-4 | [1] |
| Molecular Formula | C23H30O5 | [1][5] |
| Molecular Weight | 386.5 g/mol | [1][5] |
| Formal Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenoic acid | [1] |
| Synonyms | 17-phenyl trinor PGE2 | [1][3] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1][6] |
| Storage | -20°C | [3][6] |
| Solubility | >100 mg/mL in DMF & DMSO; >0.8 mg/mL in PBS (pH 7.2) | [1] |
Note: A related compound, this compound ethyl amide (CAS: 1219032-20-8), is a prodrug form designed for increased lipid solubility and tissue uptake.[7][8] Ocular enzymes hydrolyze the ethyl amide to the active free acid, 17-phenyl trinor PGE2.[9]
Mechanism of Action: Selective Activation of EP1 and EP3 Receptor Pathways
PGE2 is a ubiquitous lipid mediator that exerts a wide array of, at times contradictory, biological effects.[10] This complexity arises from its interaction with four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[10][11] These receptors couple to different intracellular signaling cascades. 17-phenyl trinor PGE2 is invaluable because it preferentially activates the EP1 and EP3 receptors.[1][2][3][12]
-
EP1 Receptor Activation: The EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein.[10] Ligand binding initiates a cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium is a key signaling event that mediates cellular responses such as smooth muscle contraction.
-
EP3 Receptor Activation: The EP3 receptor primarily couples to the Gi alpha subunit, which is inhibitory.[10] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[10] This action directly opposes the signaling of EP2 and EP4 receptors, which couple to Gs to stimulate cAMP production.[10][13]
The selective action of 17-phenyl trinor PGE2 on these two pathways is visualized below.
Caption: Workflow for dissecting EP1 and EP3 signaling using 17-phenyl trinor PGE2.
This dual-assay approach provides a self-validating system. The observation of a dose-dependent increase in intracellular calcium (via EP1) alongside a dose-dependent decrease in stimulated cAMP levels (via EP3) provides robust evidence of target engagement and allows for the characterization of the compound's potency at each receptor within the same cellular system.
Conclusion
This compound (CAS: 38315-43-4) is an indispensable pharmacological tool. Its well-defined selectivity for EP1 and EP3 receptors empowers researchers to move beyond the broad effects of endogenous PGE2 and precisely probe the distinct signaling pathways governed by these two receptors. This specificity is crucial for advancing our understanding of prostanoid biology and for the development of targeted therapeutics in areas such as pain, inflammation, and reproductive health.
References
-
This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical. Link
-
This compound | CAS 38315-43-4 | Cayman Chemical. Link
-
This compound ethyl amide - Cayman Chemical. Link
-
The complex role of prostaglandin E2-EP receptor signaling in wound healing. (2021-03-11). Link
-
Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018-06-26). Link
-
PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... - ResearchGate. Link
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - Frontiers. Link
-
PGE2-EP receptor signaling pathways. Link
-
17-Phenyl-trinor-prostaglandin E2 CAS 38315-43-4 - United States Biological. Link
-
17-Phenyl-ω-trinor-PGE2 | EP1/EP3 Receptor Agonist | MedChemExpress. Link
-
This compound - Labchem Catalog. Link
-
This compound from Cayman Chemical | Biocompare.com. Link
-
This compound - Biorbyt. Link
-
This compound — TargetMol Chemicals. Link
-
BindingDB BDBM82094 this compound::CAS_38315-43-4. Link
-
17-phenyl trinor 8-iso Prostaglandin E2 - Biochemicals - CAT N - Bertin bioreagent. Link
-
PRODUCT INFORMATION - Cayman Chemical. Link
-
17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem - NIH. Link
-
17-Phenyl-ω-trinor-PGE2 - APExBIO. Link
-
Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC - PubMed Central. Link
-
14810-10 | Cayman this compound; Purity- Greater Than Or | Neta Scientific. Link
-
The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed. Link
-
This compound [38315-43-4] | Chemsigma. Link
-
17-phenyl trinor 8-iso Prostaglandin E2 | Cayman Chemical. Link
-
Where does PGE2 come from and how is it made? - ResearchGate. Link
-
Prostaglandin E2 - Sigma-Aldrich. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. biorbyt.com [biorbyt.com]
- 5. 17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Biological Activity of 17-Phenyl Trinor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activity of 17-phenyl trinor prostaglandin E2, a synthetic analog of prostaglandin E2 (PGE2). Synthesizing data from foundational and contemporary research, this document delves into its receptor binding profile, downstream signaling pathways, and diverse physiological effects. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously investigate its properties.
Introduction: A Potent and Selective Prostaglandin Analog
This compound is a structurally modified version of the endogenous signaling molecule PGE2. The key modifications, the substitution of a phenyl group at the 17-position and the shortening of the omega chain, confer unique properties to this analog, including altered receptor selectivity and increased potency in certain biological systems.[1][2] This guide will explore the nuances of its interactions with prostanoid receptors and the resultant cellular and physiological responses.
Receptor Binding Profile and Affinity
This compound primarily exerts its effects through interaction with the E-prostanoid (EP) receptors, a class of G-protein coupled receptors. Extensive research has characterized it as a potent agonist for the EP1 and EP3 receptor subtypes .[1][2] There is also evidence to suggest some activity at the EP4 receptor, although this appears to be more context-dependent.[3]
Quantitative Binding Affinity
The affinity of this compound for its target receptors is a critical parameter in understanding its biological activity. The following table summarizes the reported binding affinities (Ki) for mouse and rat EP receptors.
| Receptor Subtype | Species | Ki (nM) |
| EP1 | Mouse | 14 |
| Rat | 25 | |
| EP3 | Mouse | 3.7 |
| Rat | 4.3 | |
| EP4 | Rat | 54 |
Data sourced from Cayman Chemical product information sheet, citing Kiriyama, M., et al. (1997) and Boie, Y., et al. (1997).[1]
Experimental Protocol: Radioligand Binding Assay for EP Receptors
This protocol provides a framework for determining the binding affinity of this compound for EP receptors expressed in a heterologous system.
Objective: To determine the inhibitory constant (Ki) of this compound for EP1 and EP3 receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP1 or EP3 receptor.
-
Radioligand: [³H]-PGE2.
-
This compound (unlabeled ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-PGE2 (typically at or below its Kd), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-PGE2 against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation:
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled PGE2).
-
Ensure that the specific binding is at least 80% of the total binding.
Signaling Pathways
Upon binding to its receptors, this compound initiates intracellular signaling cascades. The specific pathway activated depends on the G-protein to which the EP receptor subtype is coupled.
-
EP1 Receptor Signaling: The EP1 receptor is coupled to Gαq. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]
-
EP3 Receptor Signaling: The EP3 receptor can couple to multiple G-proteins, most commonly Gαi. Activation of the Gαi-coupled EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Visualization of Signaling Pathways
Key Biological Activities and Experimental Protocols
Smooth Muscle Contraction: Guinea Pig Ileum Assay
This compound is a potent contractor of smooth muscle, an effect mediated primarily through the EP1 and EP3 receptors. This activity can be quantitatively assessed using the isolated guinea pig ileum preparation.
Experimental Protocol: Guinea Pig Ileum Contraction Assay
Objective: To determine the contractile effect of this compound on isolated guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6).
-
Carbogen gas (95% O2, 5% CO2).
-
Isolated organ bath with a force transducer.
-
This compound stock solution.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Gently flush the lumen with Tyrode's solution to remove contents.
-
Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed hook and the other to a force transducer. Apply a resting tension of 1 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the contractile response at each concentration until a maximal response is achieved.
-
Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
Self-Validation:
-
At the end of each experiment, add a maximal concentration of a standard contractile agent (e.g., acetylcholine or KCl) to ensure tissue viability.
-
Perform parallel experiments with known EP1 and EP3 receptor antagonists to confirm the receptor subtypes involved.
Antifertility Effects: Hamster Antifertility Assay
This compound has been shown to be a potent antifertility agent in hamsters, being 4.4 times more potent than PGE2. [1]This effect is likely due to its luteolytic activity, leading to the regression of the corpus luteum and termination of pregnancy.
Experimental Protocol: Hamster Antifertility Assay
Objective: To assess the antifertility activity of this compound in pregnant hamsters.
Materials:
-
Female golden hamsters.
-
This compound solution for injection.
-
Vehicle control (e.g., saline or a suitable oil).
Procedure:
-
Mating and Confirmation of Pregnancy: House female hamsters with fertile males. Confirm pregnancy by the presence of a vaginal plug (day 1 of pregnancy).
-
Dosing: On a specific day of gestation (e.g., day 4 or 5), administer a single subcutaneous injection of this compound at various dose levels to different groups of pregnant hamsters. A control group should receive the vehicle alone.
-
Observation: Monitor the animals daily for signs of pregnancy termination, such as vaginal bleeding.
-
Necropsy: On a predetermined day (e.g., day 8 or 10), humanely euthanize the hamsters and examine the uterine horns for the presence of viable fetuses.
-
Data Analysis: Calculate the percentage of females in each group that have terminated their pregnancy. Determine the ED50, the dose that causes pregnancy termination in 50% of the animals.
Self-Validation:
-
Include a positive control group treated with a known luteolytic agent (e.g., PGF2α).
-
Histological examination of the ovaries can be performed to confirm luteolysis.
Anti-inflammatory Effects: Inhibition of Microglial Superoxide Production
Recent studies have revealed a potential anti-inflammatory role for this compound. It has been shown to inhibit the production of superoxide in microglia, which are the resident immune cells of the central nervous system.
Experimental Protocol: Inhibition of Superoxide Production in Microglia
Objective: To determine the effect of this compound on superoxide production in activated microglia.
Materials:
-
Primary microglial cell culture or a microglial cell line (e.g., BV-2).
-
Lipopolysaccharide (LPS) to activate the microglia.
-
This compound.
-
A superoxide detection reagent (e.g., lucigenin or cytochrome c).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture: Plate microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Activation: Stimulate the cells with LPS to induce an oxidative burst.
-
Superoxide Detection: Add the superoxide detection reagent and measure the luminescence or absorbance over time.
-
Data Analysis: Calculate the rate of superoxide production in each well. Plot the percentage of inhibition of superoxide production against the concentration of this compound to determine the IC50.
Self-Validation:
-
Include a vehicle control group (cells treated with vehicle and LPS).
-
Include a positive control for inhibition of superoxide production (e.g., a known NADPH oxidase inhibitor).
Synthesis of this compound
The synthesis of this compound typically follows the general strategies developed for prostaglandin synthesis, most notably the Corey synthesis, which utilizes the Corey lactone as a key intermediate. [5][6][7][8]The synthesis involves the stereocontrolled construction of the cyclopentane ring with the correct stereochemistry at the various chiral centers, followed by the attachment of the alpha and omega side chains.
The omega chain, containing the 17-phenyl group, is typically introduced via a Horner-Wadsworth-Emmons reaction with the Corey aldehyde, which is derived from the Corey lactone. [5]This reaction allows for the stereoselective formation of the trans double bond in the omega chain. Subsequent steps involve the elaboration of the alpha chain and functional group manipulations to yield the final product. A patent for the synthesis of related prostaglandin derivatives provides a useful reference for the general approach. [9]
Therapeutic Potential and Future Directions
The unique biological activity profile of this compound suggests several potential therapeutic applications. Its potent luteolytic effects could be explored for reproductive health applications, such as estrous cycle synchronization in veterinary medicine or as an abortifacient. [1]Its ability to modulate smooth muscle contractility may have implications for gastrointestinal or vascular disorders. Furthermore, its emerging anti-inflammatory properties in the central nervous system warrant further investigation for neurodegenerative diseases where microglial activation and oxidative stress play a role.
Future research should focus on a more detailed characterization of its in vivo pharmacology, including its pharmacokinetic and pharmacodynamic properties. Further elucidation of its activity at the EP4 receptor and the downstream consequences of this interaction is also needed. The development of more selective agonists and antagonists for the EP receptor subtypes will be crucial in dissecting the precise roles of these receptors in health and disease and in developing more targeted therapeutics.
References
-
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PLoS One. 2014;9(1):e85434.
-
A Comparative Guide to the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α. Benchchem.
-
Pot and time economies in the total synthesis of Corey lactone. Chem. Sci. 2017;8(12):8036-8041.
-
Corey's synthetic route of the Corey lactone. ResearchGate.
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Int J Mol Sci. 2021;22(4):1572.
-
The selection of prostaglandin‐F2α analogues for luteolysis in cattle. ResearchGate.
-
Prostaglandins. Caltech.
-
The Effects of Prostaglandin F2alpha on the Fine Structure of the Corpus Luteum of the Pregnant Hamster. Anat Rec. 1974;179(2):203-24.
-
Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. Bioorg Med Chem. 2009;17(6):2191-200.
-
This compound. Cayman Chemical.
-
What are EP3 agonists and how do they work? News-Medical.net.
-
Prostaglandin E2. Wikipedia.
-
Process for the synthesis of prostaglandin derivatives. Google Patents.
-
This compound. Biorbyt.
Sources
- 1. biorbyt.com [biorbyt.com]
- 2. Uterine luteolytic hormone: a physiological role for prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel prostaglandin analogs of PGE2 as potent and selective EP2 and EP4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub. Novel synthesis of prostaglandin-E2 involving regioselective ring opening of a 2,3-endo-epoxybicyclo[3.2.0]heptan-6-one acetal with a mixed organocuprate reagent / Journal of the Chemical Society, Chemical Communications, 1978 [sci-hub.red]
- 9. CN103373947A - Green synthesis method for dinoprostone (prostaglandin PGE2) - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Ocular Bioactivation of Bimatoprost: Hydrolysis to 17-phenyl trinor PGF2α
Authored for: Drug Development Professionals, Researchers, and Scientists
Abstract
Bimatoprost, a highly effective agent for reducing intraocular pressure (IOP), is a synthetic prostaglandin analog widely prescribed for open-angle glaucoma and ocular hypertension. Marketed as an ethyl amide, its mechanism of action has been a subject of extensive research, centering on its bioactivation within ocular tissues. This technical guide provides a comprehensive exploration of the pivotal hydrolysis reaction that converts bimatoprost into its corresponding free acid, 17-phenyl trinor PGF2α. We will dissect the enzymatic machinery responsible for this conversion, present detailed methodologies for its characterization, and discuss the profound implications of this metabolic step for its therapeutic efficacy as a potent FP prostaglandin receptor agonist.
Introduction: The Prodrug Nature of Bimatoprost
Bimatoprost (17-phenyl-18,19,20-trinor-prostaglandin F2α ethyl amide) was initially considered a "prostamide," potentially acting on a novel class of receptors.[1] However, a compelling body of evidence now firmly establishes bimatoprost as a prodrug that undergoes enzymatic hydrolysis in the eye to form its biologically active metabolite, 17-phenyl trinor PGF2α (also known as bimatoprost free acid).[2][3][4] This free acid is a potent agonist of the prostaglandin F (FP) receptor.[2][5][6] The activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, is the primary mechanism for increased uveoscleral outflow of aqueous humor, leading to a significant reduction in IOP.[7]
Understanding the kinetics and location of this hydrolysis is paramount for drug development professionals, as it directly influences the compound's efficacy, bioavailability, and formulation strategy. Unlike ester-based prostaglandin analogs such as latanoprost and travoprost, bimatoprost is an amide, which confers distinct chemical stability and enzymatic susceptibility.[1][8][9]
Chemical Transformation
The core reaction is the hydrolysis of the C-1 ethyl amide group of bimatoprost to a carboxylic acid, yielding 17-phenyl trinor PGF2α.
Caption: The enzymatic hydrolysis of bimatoprost to its active free acid.
The Mechanism of Hydrolysis: Enzymatic vs. Chemical
Enzymatic Hydrolysis in Ocular Tissues
The bioactivation of bimatoprost is not a spontaneous chemical event but a rapid enzymatic process occurring within various ocular tissues upon topical administration.[4] Studies utilizing human and rabbit ocular tissues have conclusively demonstrated the presence of enzymatic amidase activity that efficiently converts bimatoprost to its free acid.[2][3][5]
Causality of Experimental Design: The choice to use fresh, excised ocular tissues (cornea, iris, ciliary body, and sclera) in in vitro studies is critical. It allows for the isolation and measurement of intrinsic enzymatic activity, providing direct evidence of metabolic capability without the complexities of systemic absorption and distribution inherent in in vivo models.
The primary sites of this hydrolytic activity are:
-
Cornea: The cornea is the first tissue bimatoprost encounters and exhibits the highest rate of hydrolysis.[4] This rapid conversion in the cornea is a key factor in delivering the active drug to the anterior chamber.
-
Iris and Ciliary Body: These tissues, which are pharmacological targets for FP receptor agonists, also possess significant hydrolytic capability.[2][4]
-
Sclera: The sclera also contributes to the hydrolysis, albeit at a slower rate compared to the cornea.[4][6]
The enzymatic conversion is remarkably efficient. After topical application in humans, the concentration of the free acid metabolite in the aqueous humor is found to be substantially higher than that of the parent bimatoprost, confirming that hydrolysis is the predominant metabolic pathway in vivo.[10][11]
Data Presentation: Hydrolysis Rates in Human Ocular Tissues
| Ocular Tissue | Rate of 17-phenyl trinor PGF2α Formation (pmol/mg tissue/hr) |
| Cornea | 6.3 |
| Iris | 2.8 |
| Sclera | 2.0 |
| Ciliary Body | 1.5 |
| Data synthesized from Camras et al., 2004.[4] |
Chemical Stability and Formulation Insights
A key characteristic of bimatoprost is its superior chemical stability compared to ester-based prostaglandin analogs.[8][12] Forced degradation studies show that bimatoprost exhibits minimal decomposition under acidic, alkaline, oxidative, and thermal stress conditions.[13]
Trustworthiness of Protocol: Stability studies often employ exaggerated conditions (e.g., high temperature, extreme pH) to predict degradation pathways. The observation that bimatoprost remains largely intact under these stresses provides high confidence in its intrinsic stability.[13][14] This robustness is a significant advantage in drug formulation, ensuring that the product maintains its labeled concentration without requiring refrigeration, even after opening.[9][12] This contrasts with latanoprost, which has shown measurable degradation under similar conditions.[8][14]
Pharmacological Significance: From Prodrug to Potent Agonist
The conversion to 17-phenyl trinor PGF2α is the critical step that "switches on" the therapeutic activity of bimatoprost. While bimatoprost itself has some affinity for the FP receptor, its free acid metabolite is a significantly more potent agonist.[2][6][15]
The activation of FP receptors in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs).[16][17][18] These enzymes remodel the extracellular matrix of the uveoscleral pathway, reducing hydraulic resistance and enhancing the outflow of aqueous humor from the eye.[7]
Caption: Pharmacological pathway from bimatoprost administration to IOP reduction.
Data Presentation: Aqueous Humor Concentrations After Topical Dosing
The following table summarizes findings from clinical studies where aqueous humor was sampled from patients undergoing cataract surgery after being treated with bimatoprost.
| Time Post-Dose | Bimatoprost (amide) Conc. (nM) | 17-phenyl trinor PGF2α (free acid) Conc. (nM) | Study Reference |
| 1 hour | 6.81 | ~15-20 (interpolated) | Faulkner et al., 2010[11] |
| 2 hours | 5.7 | 22.0 | Camras et al., 2008[10] |
| 2 hours | ~5.0 | 30.9 | Faulkner et al., 2010[11] |
| 12 hours | 1.1 | 7.0 | Camras et al., 2008[10] |
| Concentrations are presented as mean values. Note that direct comparison between studies requires caution due to differences in dosing protocols (single vs. multiple doses). |
This data provides compelling in vivo evidence that not only does hydrolysis occur, but the resulting active metabolite achieves concentrations sufficient to fully activate FP prostanoid receptors.[10][11]
Analytical Workflow for Quantifying Hydrolysis
To study the hydrolysis of bimatoprost, a robust and sensitive analytical method is required to separate and quantify both the parent amide and the free acid metabolite. The gold standard for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Expertise & Experience: The choice of HPLC-MS/MS is driven by its unparalleled specificity and sensitivity. Mass spectrometry allows for the unambiguous identification of molecules based on their mass-to-charge ratio and fragmentation patterns, while HPLC provides the necessary chromatographic separation. This is crucial when analyzing complex biological matrices like tissue homogenates or aqueous humor.[11][19][20]
Caption: Standard experimental workflow for sample analysis via HPLC-MS/MS.
Experimental Protocol: In Vitro Hydrolysis in Ocular Tissue
This protocol provides a validated methodology for measuring the rate of bimatoprost hydrolysis in excised ocular tissue.
Self-Validating System: The protocol's integrity relies on the inclusion of critical controls. The "No Tissue Control" validates that the observed hydrolysis is enzymatic and not due to spontaneous chemical degradation in the buffer. The "Time-Zero Control" establishes the baseline and ensures no degradation occurs during the initial sample processing.
Methodology:
-
Tissue Preparation:
-
Obtain fresh human or rabbit ocular tissues (e.g., cornea) and place them in ice-cold, glutathione-supplemented bicarbonate Ringer's buffer.
-
Carefully dissect the tissue, weigh it, and mince it into small pieces to maximize surface area for enzymatic activity.
-
-
Incubation:
-
Prepare incubation vials containing a known volume of buffer and a final bimatoprost concentration of 0.01% to 0.03%.[6]
-
Add the minced tissue to the vials. For a typical cornea, use approximately 100-200 mg of tissue in 1-2 mL of buffer.
-
Control Vials: Prepare a "No Tissue Control" (bimatoprost in buffer only) and a "Time-Zero Control" (tissue vial from which a sample is immediately quenched).
-
Incubate all vials in a shaking water bath at 37°C for a defined time course (e.g., 0, 1, 2, 3, and 4 hours).[4][6]
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, withdraw an aliquot (e.g., 100 µL) from each vial.
-
Immediately quench the enzymatic reaction by adding a 2-3 fold excess of cold acetonitrile.[6] This denatures the enzymes and precipitates proteins.
-
Add an internal standard (e.g., a deuterated analog of bimatoprost or its free acid) to all samples for accurate quantification.[19]
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
-
Analyze the samples for the concentrations of both bimatoprost and 17-phenyl trinor PGF2α.
-
Calculate the rate of formation of the free acid per milligram of tissue over time.
-
Conclusion
The hydrolysis of bimatoprost to 17-phenyl trinor PGF2α is not a mere metabolic byproduct but the central event in its mechanism of action for lowering intraocular pressure. This conversion is efficiently catalyzed by amidases within the cornea and other ocular tissues, transforming a stable prodrug into a highly potent FP receptor agonist. For researchers and drug development professionals, a thorough understanding of this hydrolytic pathway—from the enzymes involved and the analytical methods used to quantify it, to its ultimate pharmacological consequence—is essential for the rational design of next-generation ophthalmic therapeutics and the optimization of existing treatment paradigms for glaucoma.
References
-
Maxey, K. M., Johnson, J. L., & LaBrecque, J. (2002). The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist. Survey of Ophthalmology, 47 Suppl 1, S34-40. [Link]
-
Wikipedia. (n.d.). Bimatoprost. In Wikipedia. Retrieved January 22, 2026. [Link]
-
Hellberg, M. R., Ke, T. L., Haggard, K., et al. (2003). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics, 19(2), 97-103. [Link]
-
Faulkner, R., Yerxa, B., & Usner, D. (2017). Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications. Clinical Ophthalmology, 11, 1759-1766. [Link]
-
Allergan Inc. (2018). LUMIGAN® Product Monograph. [Link]
-
Maxey, K. M., Johnson, J., & LaBrecque, J. (2002). The Hydrolysis of Bimatoprost in Corneal Tissue Generates a Potent Prostanoid FP Receptor Agonist. Investigative Ophthalmology & Visual Science, 43(13), 4071. [Link]
-
Camras, C. B., Toris, C. B., & Sjoquist, B. (2004). Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro. Journal of Ocular Pharmacology and Therapeutics, 20(2), 149-155. [Link]
-
Faulkner, R., Yerxa, B., & Usner, D. (2017). Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications. Clinical Ophthalmology, 11, 1759-1766. [Link]
-
Tang-Liu, D. D., Cherukury, M., Acheampong, A., et al. (2002). Systemic Pharmacokinetics of Bimatoprost 0.03% Solution Following Once Daily Ocular Dosing In Normal, Healthy Subjects. Investigative Ophthalmology & Visual Science, 43(13), 1085. [Link]
-
Hellberg, M. R., Ke, T., Haggard, K., et al. (2003). Bimatoprost Hydrolysis to 17-Phenyl PGF2alpha by Human and Rabbit Ocular Tissues and Agonist Activity of Bimatoprost and 17-Phenyl PGF2alpha at the Cloned Human Ocular FP Receptor. Investigative Ophthalmology & Visual Science, 44(13), 496. [Link]
-
Woodward, D. F., et al. (2004). The pharmacology of bimatoprost (Lumigan). Survey of Ophthalmology, 49, S4-S11. (Request PDF from ResearchGate). [Link]
-
Paolera, M. D., et al. (2008). Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: a patient-use study. BMC Ophthalmology, 8, 11. [Link]
-
Johnson, T. V., & Gupta, P. K. (2014). Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. Journal of Ocular Pharmacology and Therapeutics, 30(5), 403-407. [Link]
-
Annapurna, M. M., Narendra, A., Venkatesh, B., & Susmitha, M. (2016). Stability indicating liquid chromatographic method for the determination of Bimatoprost in ophthalmic solutions. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2738-2743. [Link]
-
Paolera, M. D., et al. (2008). Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study. ResearchGate. [Link]
-
Johnson, T. V., & Gupta, P. K. (2014). Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. Investigative Ophthalmology & Visual Science, 55(13), 449. [Link]
-
Camras, C. B., et al. (2008). Detection of the free acid of bimatoprost in aqueous humor samples from human eyes treated with bimatoprost before cataract surgery. Ophthalmology, 115(4), 624-629.e1. [Link]
-
Sjöquist, B., & Stjernschantz, J. (2002). Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract. British Journal of Ophthalmology, 86(12), 1370-1371. [Link]
-
Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2009). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Survey of Ophthalmology, 53(6 Suppl), S107-S120. [Link]
-
Sjöquist, B., & Stjernschantz, J. (2004). Determination of Bimatoprost Hydrolysis in the Aqueous Humor of Cataract Patients. Investigative Ophthalmology & Visual Science, 45(13), 158. [Link]
-
Strano, R., et al. (2019). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. Molecules, 24(18), 3241. [Link]
-
Faulkner, R., et al. (2010). Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN. Journal of Ocular Pharmacology and Therapeutics, 26(2), 147-156. [Link]
-
Komoto, J., et al. (2006). Prostaglandin F2alpha formation from prostaglandin H2 by prostaglandin F synthase (PGFS): crystal structure of PGFS containing bimatoprost. Journal of Biochemistry, 140(3), 421-429. [Link]
-
Weber, C., et al. (2023). Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9. Translational Vision Science & Technology, 12(5), 28. [Link]
-
Weber, C., et al. (2023). Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9. Translational Vision Science & Technology. [Link]
-
Medeiros, F. A., et al. (2016). Effect of topical prostaglandin analogues on corneal hysteresis. Acta Ophthalmologica, 94(3), e207-e211. [Link]
-
Weber, C., et al. (2023). Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: a patient-use study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of the free acid of bimatoprost in aqueous humor samples from human eyes treated with bimatoprost before cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchps.com [jchps.com]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tvst.arvojournals.org [tvst.arvojournals.org]
- 18. Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Interrogating EP1 and EP3 Receptor Signaling with 17-phenyl trinor Prostaglandin E2 in In Vitro Cell Culture Assays
Abstract: This document provides a comprehensive guide for researchers utilizing 17-phenyl trinor prostaglandin E2 (17-PT-PGE2), a potent synthetic analog of Prostaglandin E2 (PGE2). We delve into the compound's mechanism as a selective agonist for the EP1 and EP3 receptors, detailing the distinct signaling pathways each receptor subtype initiates. Field-proven, step-by-step protocols for robust in vitro cell culture assays—specifically, a calcium mobilization assay for Gq-coupled EP1 activation and a cAMP inhibition assay for Gi-coupled EP3 activation—are presented. This guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies required to effectively investigate EP1 and EP3-mediated cellular responses.
Introduction to this compound
This compound (17-PT-PGE2) is a structurally modified analog of PGE2, a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever.[1] The "trinor" designation indicates the removal of three carbon atoms from the omega end of the molecule, while the "17-phenyl" group adds a terminal phenyl ring. This modification confers enhanced stability and, critically, selectivity for specific prostanoid receptors.
17-PT-PGE2 is characterized as a potent agonist for the E-type prostanoid (EP) receptors 1 and 3.[2][3][4] It demonstrates high binding affinity for both EP1 and EP3 receptors, with reported Kᵢ values in mice of 14 nM and 3.7 nM, respectively.[5][6] This dual selectivity makes it an invaluable pharmacological tool for dissecting the distinct cellular functions mediated by these two important G protein-coupled receptors (GPCRs). Understanding the downstream signaling of EP1 and EP3 is crucial, as they are implicated in diverse cellular responses and represent attractive therapeutic targets.
Physicochemical and Handling Properties
Proper handling and storage of 17-PT-PGE2 are paramount for maintaining its biological activity and ensuring experimental reproducibility.
Table 1: Physicochemical and Storage Information for 17-phenyl trinor PGE2
| Property | Value | Source(s) |
| Formal Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenoic acid | [2] |
| CAS Number | 38315-43-4 | [2] |
| Molecular Formula | C₂₃H₃₀O₅ | [2] |
| Formula Weight | 386.5 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | Crystalline solid | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years (when stored as supplied at -20°C) | [2] |
| Solubility | Organic Solvents: >100 mg/mL in DMF, DMSO, and Ethanol. Aqueous Buffers: Sparingly soluble. Recommended to first dissolve in an organic solvent (e.g., ethanol) then dilute with aqueous buffer. Solubility in 1:10 Ethanol:PBS (pH 7.2) is ~0.5 mg/mL. | [2][7] |
Expert Insight: Prostaglandins are notoriously unstable in aqueous solutions, especially at pH levels outside of 6-7.[8] For consistent results, always prepare fresh aqueous dilutions of 17-PT-PGE2 from a concentrated organic stock solution (e.g., ethanol) immediately before use.[9] Avoid multiple freeze-thaw cycles of aqueous aliquots.
Mechanism of Action: Delineating EP1 and EP3 Signaling Pathways
17-PT-PGE2 activates two distinct GPCR signaling cascades by binding to EP1 and EP3 receptors. The choice of in vitro assay is dictated by the specific G protein to which the receptor couples.
EP1 Receptor Signaling (Gαq Pathway)
The EP1 receptor primarily couples to the Gαq family of G proteins.[1] Ligand binding initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[10][11] This rapid increase in intracellular Ca²⁺ concentration is a hallmark of EP1 activation and serves as a direct, measurable endpoint in functional assays.[1]
EP3 Receptor Signaling (Gαi Pathway)
In contrast, the EP3 receptor primarily couples to the Gαi family of inhibitory G proteins.[12][13] Upon activation by 17-PT-PGE2, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC).[14] This inhibition leads to a decrease in the intracellular conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).[14] Therefore, the functional readout for EP3 activation is a reduction in intracellular cAMP levels. To reliably measure this decrease, cellular cAMP is typically first stimulated with an agent like forskolin, which directly activates adenylyl cyclase.[15][16]
Cell Line Selection and Culture
The choice of cell line is critical for a successful assay. Options include:
-
Endogenously Expressing Cells: Cell lines that naturally express the receptor of interest (e.g., T-47D breast cancer cells for EP3).[17] This provides a more physiologically relevant model but may suffer from lower receptor density and interference from other endogenous receptors.
-
Recombinantly Expressed Cells: Host cell lines (e.g., HEK293, CHO, U2OS) engineered to stably overexpress a single receptor subtype (e.g., EP1 or EP3).[18] This is the preferred method for pharmacological screening as it provides a robust signal window and isolates the activity of the target receptor. Several vendors offer validated, ready-to-use cell lines.[18]
General Cell Culture Protocol:
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., DMEM or F-12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic if using a stable cell line.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells. Avoid over-confluency, which can alter receptor expression and cell health.
Protocol: EP1 Receptor Activation via Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following 17-PT-PGE2 stimulation of cells expressing the EP1 receptor. It is a no-wash, fluorescence-based assay ideal for high-throughput screening.[19][20]
Required Materials
-
Cells: U2OS, HEK293, or CHO cells stably expressing the human EP1 receptor.[18]
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Reagents:
-
17-phenyl trinor PGE2 (prepared as a 10 mM stock in 100% Ethanol).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-6). These kits often include a probenecid solution to prevent dye leakage from the cells.[20]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Assay Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count EP1-expressing cells.
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density of 40,000–60,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Plate Preparation:
-
On the day of the assay, prepare a serial dilution of 17-PT-PGE2 in Assay Buffer. A typical starting concentration for the dilution series is 10 µM. This should be done in a separate plate (the "compound plate").
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer’s instructions, typically in Assay Buffer containing probenecid.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light. Do not wash the cells after loading.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to the appropriate excitation/emission wavelengths for your chosen dye (e.g., Ex: 490 nm, Em: 525 nm for Fluo-8).
-
Program the instrument to add a specific volume (e.g., 25 µL) from the compound plate to the cell plate and immediately begin a kinetic read for 90-120 seconds.
-
Place both the cell plate and compound plate into the instrument.
-
Initiate the run. The instrument will establish a baseline fluorescence, then add the 17-PT-PGE2 solution and record the subsequent increase in fluorescence in real-time.[21]
-
-
Data Analysis:
-
For each well, calculate the maximum fluorescence intensity change (ΔRFU = Peak Fluorescence - Baseline Fluorescence).
-
Plot the ΔRFU values against the logarithm of the 17-PT-PGE2 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value.
-
Protocol: EP3 Receptor Activation via cAMP Inhibition Assay
This protocol measures the decrease in intracellular cAMP following 17-PT-PGE2 stimulation in cells expressing the EP3 receptor. It utilizes a competitive immunoassay format, such as HTRF® or ELISA, after cell treatment.[22][23]
Required Materials
-
Cells: HEK293 or CHO cells stably expressing the human EP3 receptor.
-
Assay Plate: Solid white 384-well or other appropriate microplate for luminescence/HTRF detection.
-
Reagents:
-
17-phenyl trinor PGE2 (prepared as a 10 mM stock in 100% Ethanol).
-
Forskolin (prepared as a 10 mM stock in DMSO).
-
Phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.
-
cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2, PerkinElmer AlphaScreen).[16] These kits contain cell lysis buffer and detection reagents (e.g., labeled cAMP and specific antibody).
-
Assay Workflow Diagram
Sources
- 1. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 15. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EP1 Prostanoid Receptor Cell Line – Cells Online [cells-online.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Determining the Binding Affinity of 17-Phenyl Trinor Prostaglandin E2: A Comprehensive Guide to EP Receptor Binding Assays
Introduction: The Significance of 17-Phenyl Trinor Prostaglandin E2 and its Receptors
This compound is a synthetic analog of prostaglandin E2 (PGE2), a pivotal lipid signaling molecule involved in a myriad of physiological and pathological processes.[1] Understanding the interaction of synthetic analogs like 17-phenyl trinor PGE2 with its cognate receptors is crucial for the development of novel therapeutics targeting inflammation, pain, and other conditions. This compound is a known agonist for the E-type prostanoid (EP) receptors, specifically demonstrating high affinity for the EP1 and EP3 subtypes.[1][2]
The EP receptors belong to the G protein-coupled receptor (GPCR) superfamily and are comprised of four subtypes: EP1, EP2, EP3, and EP4. Each subtype is coupled to distinct intracellular signaling pathways, leading to diverse cellular responses.[3] A thorough characterization of the binding affinity of a compound like 17-phenyl trinor PGE2 to these receptor subtypes is a critical step in drug discovery, providing insights into its potency and potential selectivity.
This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals to perform receptor binding assays for this compound. We will delve into the theoretical underpinnings of the assay, provide step-by-step protocols for two robust methods—the traditional radioligand filtration assay and the more modern Scintillation Proximity Assay (SPA)—and offer comprehensive guidance on data analysis and interpretation.
Pillars of a Successful Binding Assay: Expertise, Trustworthiness, and Authoritative Grounding
A successful receptor binding assay is not merely a set of procedural steps but a self-validating system built on a strong theoretical foundation. The protocols outlined herein are designed to ensure scientific integrity and generate reproducible, high-quality data.
-
Expertise & Experience: The choice of assay format, reagents, and experimental conditions is dictated by the specific properties of the ligand and receptor. We will explain the rationale behind each step, empowering the researcher to troubleshoot and adapt the protocols as needed.
-
Trustworthiness: The inclusion of appropriate controls is paramount for data validation. This guide emphasizes the importance of determining total binding, non-specific binding, and specific binding to ensure the reliability of the obtained affinity values.
-
Authoritative Grounding: The methodologies described are based on established principles of receptor pharmacology and have been validated in numerous studies. Key concepts and procedural standards are supported by citations to authoritative scientific literature.
Signaling Pathways of EP Receptors
The differential effects of this compound are mediated through the distinct signaling cascades initiated by the EP1 and EP3 receptors.
Caption: Signaling pathways for EP1 and EP3 receptors activated by 17-phenyl trinor PGE2.
Experimental Workflow: A Visual Overview
The general workflow for a competitive radioligand binding assay is a multi-step process that requires careful execution.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocols
This section provides detailed protocols for determining the binding affinity (Ki) of this compound for the EP1 and EP3 receptors using a competitive radioligand binding assay. The principle of this assay is the competition between the unlabeled test compound (17-phenyl trinor PGE2) and a radiolabeled ligand (e.g., [³H]-PGE2) for binding to the receptor.[4]
Part 1: Preparation of Cell Membranes Expressing EP Receptors
The quality of the receptor source is critical for a successful binding assay. This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the target EP receptor subtype (EP1 or EP3).
Materials:
-
Cultured cells expressing the target EP receptor
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Storage Buffer: 50 mM Tris-HCl, 10% sucrose, pH 7.4 (ice-cold)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) to wash the membranes.
-
After the final wash, resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Binding Assay - Filtration Method
The filtration method is a classic and robust technique for separating receptor-bound radioligand from the free radioligand.[5]
Materials:
-
Membrane preparation expressing EP1 or EP3 receptors
-
[³H]-Prostaglandin E2 ([³H]-PGE2) as the radioligand
-
This compound (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for 30-60 minutes to reduce non-specific binding.[6]
-
Vacuum filtration manifold (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the membrane preparation in Assay Buffer to the desired concentration (typically 20-50 µg of protein per well, to be optimized).
-
Prepare a solution of [³H]-PGE2 in Assay Buffer at a concentration close to its Kd for the target receptor (e.g., 1-5 nM).[7][8]
-
Prepare a serial dilution of this compound in Assay Buffer (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-PGE2 solution + 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM) + 50 µL [³H]-PGE2 solution + 100 µL membrane preparation.
-
Competitive Binding: 50 µL of each concentration of 17-phenyl trinor PGE2 dilution + 50 µL [³H]-PGE2 solution + 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[4]
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Part 3: Radioligand Binding Assay - Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it highly amenable to high-throughput screening.[10] The principle relies on the immobilization of the receptor-containing membranes onto scintillant-impregnated beads. Only radioligand bound to the receptor is in close enough proximity to the bead to excite the scintillant and produce a light signal.[11]
Materials:
-
Membrane preparation expressing EP1 or EP3 receptors
-
[³H]-Prostaglandin E2 ([³H]-PGE2)
-
This compound
-
SPA Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wheat Germ Agglutinin (WGA)-coated SPA beads (e.g., from Revvity)
-
96-well or 384-well white, clear-bottom microplates
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare dilutions of membrane preparation, [³H]-PGE2, and 17-phenyl trinor PGE2 in SPA Buffer as described for the filtration assay.
-
Prepare a slurry of WGA-coated SPA beads in SPA Buffer (e.g., 1 mg/mL).
-
-
Assay Setup (in a 96-well plate):
-
Add reagents in the following order:
-
50 µL of SPA Buffer (for total binding) or a high concentration of unlabeled PGE2 (for NSB) or 17-phenyl trinor PGE2 dilutions (for competitive binding).
-
50 µL of [³H]-PGE2 solution.
-
50 µL of membrane preparation.
-
50 µL of WGA-coated SPA bead slurry.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-120 minutes with gentle agitation.
-
For some assays, a further incubation of 2-4 hours without agitation may be required to allow the beads to settle.
-
-
Signal Detection:
-
Measure the light output (in CPM) directly in a microplate scintillation counter. No washing or filtration steps are needed.
-
Data Analysis and Interpretation
The goal of the competitive binding assay is to determine the inhibition constant (Ki) of this compound, which represents its binding affinity for the receptor.
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound. The percentage of specific binding at each concentration of the competitor is calculated as: % Specific Binding = (Binding in the presence of competitor - NSB) / (Total Binding - NSB) * 100
-
-
Determine the IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[1]
-
-
Calculate the Ki using the Cheng-Prusoff Equation:
-
The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of affinity, the Ki must be calculated using the Cheng-Prusoff equation:[12][13] Ki = IC50 / (1 + [L]/Kd) Where:
-
Ki is the inhibition constant of the competitor.
-
IC50 is the concentration of the competitor that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. (This should be determined in a separate saturation binding experiment).
-
-
Quantitative Data Summary
The results of the binding assays should be summarized in a clear and concise table.
| Parameter | EP1 Receptor | EP3 Receptor |
| Radioligand | [³H]-PGE2 | [³H]-PGE2 |
| Kd of Radioligand (nM) | To be determined | To be determined |
| IC50 of 17-phenyl trinor PGE2 (nM) | Experimental value | Experimental value |
| Ki of 17-phenyl trinor PGE2 (nM) | Calculated value | Calculated value |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Non-specific Binding | Radioligand is "sticky" or hydrophobic. | Add a carrier protein like BSA (0.1-0.5%) to the assay and wash buffers. Pre-soak filters in PEI.[6] |
| Inadequate washing. | Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is ice-cold. | |
| Low Specific Binding | Low receptor expression in membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand. | Use a fresh batch of radioligand and check its purity. | |
| High Variability between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Incomplete filtration or washing. | Ensure the vacuum is consistent and that all wells are washed uniformly. |
Conclusion
This application note provides a comprehensive framework for conducting robust and reliable receptor binding assays to determine the affinity of this compound for EP1 and EP3 receptors. By adhering to the detailed protocols, understanding the underlying principles, and implementing proper controls, researchers can generate high-quality data that will be instrumental in advancing our understanding of prostaglandin pharmacology and in the development of novel therapeutic agents.
References
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Iwanaga, S., et al. (2018). Ligand-binding pocket in EP3 for PGE2. ResearchGate. Retrieved from [Link]
-
Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Heise, C. E., et al. (2005). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Journal of Pharmacological and Toxicological Methods, 51(3), 227-235. Retrieved from [Link]
-
Martínez-Poveda, B., et al. (2025). Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease. International Journal of Molecular Sciences, 26(10), 4879. Retrieved from [Link]
-
Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Retrieved from [Link]
-
Abramovitz, M., et al. (2000). Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Prostaglandins & Other Lipid Mediators, 61(3-4), 147-160. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Roth, B. L. (n.d.). Assay buffers. Retrieved from [Link]
-
Heitman, L. H., et al. (2014). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. Molecules, 19(9), 13690-13707. Retrieved from [Link]
-
Wilson, K., et al. (1998). Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus. British Journal of Pharmacology, 124(4), 744-750. Retrieved from [Link]
-
García-Martínez, C., et al. (2025). Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease. International Journal of Molecular Sciences, 26(10), 4879. Retrieved from [Link]
-
Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Retrieved from [Link]
-
Markossian, S., et al. (Eds.). (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Glickman, F., et al. (2004). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies, 2(5), 479-487. Retrieved from [Link]
-
University of Pittsburgh Health Sciences Library System. (2021, May 13). IC50-to-Ki -- IC50 to Ki Converter Tool. Retrieved from [Link]
-
Preprints.org. (2025). Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease. Retrieved from [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Cell Surface Receptors (pp. 1-34). Humana Press.
-
Minami, T., et al. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British Journal of Pharmacology, 133(3), 438-444. Retrieved from [Link]
-
Cong, X., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. PLoS ONE, 11(4), e0153400. Retrieved from [Link]
-
Wieland, T., & Jakobs, K. H. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
- 1. IC50 Calculator | AAT Bioquest [aatbio.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. revvity.com [revvity.com]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Filter Plate Ligand Binding Assays | Revvity [revvity.com]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plos.figshare.com [plos.figshare.com]
- 12. calculator.academy [calculator.academy]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Antifertility Research Using 17-Phenyl Trinor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the antifertility properties of 17-phenyl trinor prostaglandin E2. This synthetic analog of prostaglandin E2 (PGE2) has demonstrated significant potential as a research tool in the field of reproductive biology.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring prostaglandin E2.[1][2][3] It functions as a potent agonist for the prostaglandin E receptors EP1 and EP3.[1][2][3] Notably, it has been shown to be approximately 4.4 times more potent than PGE2 as an antifertility agent in hamsters, with an effective dose (ED50) of 350 µg/kg.[1][2] This enhanced potency and receptor specificity make it a valuable tool for dissecting the roles of EP1 and EP3 signaling in reproductive processes.
Prostaglandins are known to be crucial for various aspects of female reproduction, including ovulation, fertilization, implantation, and the establishment and maintenance of pregnancy.[4] By selectively activating the EP1 and EP3 receptors, this compound allows for the targeted investigation of the downstream effects of these specific pathways. The primary mechanism of its antifertility action is believed to be its luteolytic activity, leading to the regression of the corpus luteum and subsequent termination of pregnancy.[5]
Mechanism of Action: The Role of EP1 and EP3 Receptors
The antifertility effects of this compound are mediated through its agonist activity at the EP1 and EP3 receptors. These G-protein coupled receptors are expressed in various reproductive tissues, including the myometrium, endometrium, and ovaries.[4][6]
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium (Ca2+) concentrations.[7] In the context of the uterus, this signaling pathway is primarily associated with smooth muscle contraction.[8][9] Increased myometrial contractility at inappropriate times can disrupt implantation or dislodge an early conceptus.
-
EP3 Receptor Activation: The EP3 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] In the myometrium, EP3 activation also promotes contraction and is considered a primary mediator of PGE2-induced uterine contractility at term.[8][9] Furthermore, EP3 signaling is implicated in the process of luteolysis, the regression of the corpus luteum, which is essential for the termination of pregnancy.[5]
The combined activation of both EP1 and EP3 receptors by this compound likely results in a synergistic effect on uterine contractility and luteolysis, leading to its potent antifertility effects.
Caption: Signaling pathway of this compound.
Quantitative Data: Antifertility Potency
The following table summarizes the known antifertility potency of this compound in a hamster model.
| Compound | Animal Model | ED50 | Relative Potency (vs. PGE2) | Reference |
| This compound | Hamster | 350 µg/kg | 4.4x | [1] |
| Prostaglandin E2 | Hamster | ~1540 µg/kg | 1x | [1] |
Experimental Protocols
In Vivo Study: Hamster Antifertility Assay (Post-Coital Model)
This protocol is designed to assess the post-coital antifertility effects of this compound in a hamster model, based on its known luteolytic activity.[5]
Materials:
-
Mature female golden hamsters (8-10 weeks old) with regular 4-day estrous cycles.
-
Mature male golden hamsters of proven fertility.
-
This compound (Cayman Chemical, Item No. 14810 or equivalent).[1]
-
Vehicle for injection (e.g., sterile saline, ethanol, or a suitable solubilizing agent like DMSO, further diluted in saline).
-
Syringes and needles for subcutaneous injection.
-
Vaginal lavage equipment.
-
Dissection tools.
Procedure:
-
Estrous Cycle Monitoring: Monitor the estrous cycle of female hamsters by observing the characteristic post-estrous vaginal discharge. Day 1 is the day of discharge.[10]
-
Mating: On the evening of Day 4 (proestrus), house each female with a fertile male. Confirm mating the following morning (Day 1 of pregnancy) by the presence of sperm in a vaginal lavage.[11]
-
Dosing:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On Day 4 of pregnancy (the day of expected implantation), administer the test compound or vehicle control via subcutaneous injection.
-
A dose-response study is recommended, with doses ranging from 100 µg/kg to 1000 µg/kg to confirm the ED50.
-
-
Endpoint Analysis:
-
On Day 8 of gestation, euthanize the animals.
-
Perform a laparotomy and examine the uterine horns for the number of implantation sites.
-
The number of corpora lutea on the ovaries can also be counted.
-
Calculate the percentage of anti-implantation activity for each dose group compared to the vehicle control.
-
Expected Outcome: A dose-dependent decrease in the number of implantation sites in the treated groups compared to the control group.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biocompare.com [biocompare.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Multiple Roles of Prostaglandin E2 Receptors in Female Reproduction | MDPI [mdpi.com]
- 5. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin receptors EP and FP are regulated by estradiol and progesterone in the uterus of ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Roles of Prostaglandins in Blastocyst Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. ijbpas.com [ijbpas.com]
Application Notes and Protocols for 17-phenyl trinor prostaglandin E2 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dualistic Role of Prostaglandin E2 Analogs in Platelet Function
Prostaglandin E2 (PGE2) is a key lipid mediator that exerts complex and often contradictory effects on platelet function. This dualism is a critical consideration in the study of hemostasis and thrombosis and in the development of novel antiplatelet therapies. At high, supraphysiologic concentrations, PGE2 can inhibit platelet aggregation.[1] Conversely, at lower, more physiologically relevant concentrations, it potentiates the effects of other platelet agonists, thereby promoting aggregation.[1] This pro-aggregatory effect is primarily mediated through the EP3 subtype of the prostaglandin E2 receptor.[2][3]
17-phenyl trinor prostaglandin E2 is a stable, synthetic analog of PGE2 that acts as a potent agonist for the EP1 and EP3 receptors.[4][5] Its selectivity for the EP3 receptor makes it an invaluable tool for dissecting the specific signaling pathways that govern the pro-aggregatory priming of platelets. Understanding the nuanced effects of this compound is crucial for researchers investigating the mechanisms of platelet activation and for professionals in drug development exploring the EP3 receptor as a potential therapeutic target for atherothrombotic diseases.[6]
These application notes provide a comprehensive guide to utilizing this compound in platelet aggregation assays, with a focus on light transmission aggregometry (LTA). The protocols and insights herein are designed to ensure robust, reproducible, and mechanistically informative experimental outcomes.
Mechanism of Action: EP3 Receptor-Mediated Potentiation of Platelet Aggregation
The pro-aggregatory effect of this compound is rooted in its interaction with the EP3 receptor on the platelet surface. The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the inhibitory G-protein, Gi.[3][7] This initiates a signaling cascade that lowers the threshold for platelet activation by other agonists.
The key steps in this signaling pathway are as follows:
-
Binding and Activation: this compound binds to the EP3 receptor on the platelet membrane.
-
Gi Protein Activation: The activated EP3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi protein, leading to its activation.
-
Inhibition of Adenylyl Cyclase: The activated Giα subunit inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[7]
-
Reduction in Intracellular cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.[7]
-
Lowered Activation Threshold: cAMP is a critical negative regulator of platelet activation. By reducing its levels, this compound "primes" the platelet, making it more sensitive to sub-threshold concentrations of other agonists like ADP, collagen, or thrombin.[1]
This mechanism explains why this compound itself does not typically induce aggregation but rather enhances the aggregation induced by other stimuli.[2]
Signaling Pathway of this compound in Platelets
Caption: EP3 receptor signaling pathway in platelets.
Experimental Protocols
I. Preparation of Reagents and Platelets
A. Reagent Preparation
-
This compound Stock Solution:
-
Reconstitute lyophilized this compound in a suitable solvent (e.g., DMSO or ethanol) to a high concentration stock (e.g., 1-10 mM).
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare fresh serial dilutions in the appropriate assay buffer (e.g., Tyrode's buffer or saline).
-
-
Co-agonists:
-
Prepare stock solutions of primary platelet agonists such as Adenosine Diphosphate (ADP), collagen, or the thromboxane A2 analog U46619 according to the manufacturer's instructions.
-
Determine the sub-threshold concentration of each co-agonist that induces a minimal (e.g., <20%) or reversible aggregation response. This is crucial for observing the potentiating effect of this compound.
-
-
EP3 Receptor Antagonist (Optional Control):
-
Prepare a stock solution of a selective EP3 antagonist (e.g., L-798,106) to demonstrate the specificity of the observed effects.
-
B. Preparation of Platelet-Rich Plasma (PRP)
-
Ethical Considerations: All procedures involving human blood must be approved by an appropriate institutional review board, and informed consent must be obtained from all donors.
-
Blood Collection:
-
Centrifugation for PRP:
-
Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature (20-24°C) with the brake off.[9]
-
Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette and transfer it to a labeled plastic tube.
-
Keep the PRP at room temperature. Avoid refrigeration, as it can activate platelets.[9]
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes to pellet the remaining cellular components.
-
Collect the supernatant (PPP) and use it to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment (Optional but Recommended):
-
For consistency, adjust the platelet count of the PRP to a standardized value (e.g., 2.5-3.0 x 10⁸ platelets/mL) by diluting with PPP.
-
II. Light Transmission Aggregometry (LTA) Protocol
A. Instrument Setup
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Set the stir bar speed according to the manufacturer's recommendations (typically 900-1200 rpm).
B. Assay Procedure
-
Pipette an appropriate volume of PPP into a cuvette and place it in the aggregometer to set the 100% light transmission baseline.
-
Pipette the same volume of PRP into a new cuvette with a stir bar and place it in the aggregometer to set the 0% light transmission baseline.
-
Allow the PRP to equilibrate at 37°C with stirring for at least 1-5 minutes.[10]
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a defined period (e.g., 1-5 minutes).
-
Initiate the aggregation recording and add the sub-threshold concentration of the co-agonist (e.g., ADP or collagen). The volume of the added agonist should not exceed 10% of the PRP volume.[11]
-
Record the change in light transmission for a sufficient duration (typically 5-10 minutes) to capture the full aggregation curve.
Experimental Workflow for LTA
Caption: Workflow for platelet aggregation assay using LTA.
Data Analysis and Interpretation
A. Key Parameters
-
Maximum Aggregation (%): The maximal change in light transmission, representing the peak of the aggregation response.
-
Slope: The steepest part of the aggregation curve, indicating the rate of aggregation.
-
Lag Phase: The time from agonist addition to the onset of the primary aggregation wave.
B. Quantitative Analysis
-
Dose-Response Curves: To determine the potency of this compound, perform experiments with a range of concentrations. Plot the maximum aggregation (%) against the log concentration of this compound.
-
EC50 Calculation: From the dose-response curve, calculate the EC50 (half-maximal effective concentration), which is the concentration of this compound that produces 50% of the maximal potentiation effect.
C. Expected Results
-
In the presence of a sub-threshold concentration of a co-agonist (e.g., ADP or collagen), this compound is expected to cause a concentration-dependent increase in both the rate and extent of platelet aggregation.[12]
-
At the concentrations that potentiate aggregation, this compound alone should not induce a significant aggregation response.
-
The potentiating effect of this compound should be attenuated or abolished by pre-incubation with a selective EP3 receptor antagonist.[12]
| Parameter | Vehicle Control + Co-agonist | 17-phenyl trinor PGE2 + Co-agonist | Rationale |
| Maximum Aggregation (%) | Low (e.g., <20%) | Significantly Increased | EP3 activation lowers the threshold for aggregation. |
| Slope (Aggregation Rate) | Shallow | Steeper | Indicates a more rapid aggregation response. |
| Lag Phase | May be prolonged | May be shortened | Reflects faster platelet activation. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No potentiation observed | Co-agonist concentration too high, masking the effect. | Titrate the co-agonist to a truly sub-threshold concentration. |
| Inactive 17-phenyl trinor PGE2. | Prepare fresh dilutions from a new aliquot. Verify stock concentration. | |
| Platelet dysfunction in the donor. | Screen donors for medication use (e.g., NSAIDs) and repeat with a different donor. | |
| High baseline aggregation | Spontaneous platelet activation. | Ensure gentle handling of blood and PRP. Use plasticware. Process samples promptly. |
| Variable results | Inconsistent platelet count. | Standardize the platelet count in PRP for all experiments. |
| Inconsistent incubation times. | Precisely control all incubation and timing steps. |
References
-
Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]
- Funk, C. D. (2018). Roles of Prostanoids in the Regulation of Platelet Function. Austin J Vasc Med, 5(1), 1024.
- Matthews, J. S., & Jones, R. L. (1993). Potentiation of aggregation and inhibition of adenylate cyclase in human platelets by prostaglandin E analogues. British journal of pharmacology, 108(2), 363–369.
- Murata, T., Ushikubi, F., Matsuoka, T., Hirata, M., Yamasaki, A., Sugimoto, Y., Ichikawa, A., Aze, Y., Tanaka, T., Yoshida, N., Ueno, A., Oh-ishi, S., & Narumiya, S. (1997). Altered pain perception and inflammatory response in mice lacking prostaglandin E receptor subtype EP3.
- Fabre, J. E., Nguyen, M., Athirakul, K., Coggins, K., McNeish, J. D., Austin, S., Parise, L. K., FitzGerald, G. A., Hoyer, D., & Audoly, L. P. (2001). Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation.
- Rossi, E., BENVENUTI, F., GRIGNANI, G., & GAMBA, G. (1995). Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C. Arteriosclerosis, thrombosis, and vascular biology, 15(10), 1641–1647.
- Fox, S. C., May, J. A., Glenn, J. R., Johnson, A., Heptinstall, S., & Dovlatova, N. (2012). Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers.
- Theiler, A., Bapir, S., Grabner, A., Pasterk, L., Luschnig, P., von Lewinski, D., Heinemann, A., & Marsche, G. (2017).
-
Stago. (n.d.). The platelet aggregation line. Retrieved from [Link]
- Audoly, L. (2001). Modulation of Platelet Aggregation by the Ep 3 Receptor for Prostaglandin E 2.
-
National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation. Retrieved from [Link]
- Al-Horani, R. A., & Afosah, D. K. (2018). Roles of Prostanoids in the Regulation of Platelet Function. Austin journal of vascular medicine, 5(1), 1024.
- Gervaise, N., Doucet, M., Morel, A., Hourseau, M., Elalaoui, Y., Berdugo, M., & Frydman, R. (1994). [Practical use of sulprostone in the treatment of hemorrhages during delivery]. Journal de gynecologie, obstetrique et biologie de la reproduction, 23(4), 401–406.
- Heptinstall, S., May, J. A., Glenn, J. R., Fox, S. C., Johnson, A., & Dovlatova, N. (2012). Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers.
- Lordkipanidzé, M., Lowe, G. C., Kirk, R., Watson, S. P., & Platelet, G. (2014). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation.
- Maître, B., Le Gal, F., Lasne, D., & Gaussem, P. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets, 1–11.
- Sokołowska, B., & Wesołowski, W. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Journal of transfusion medicine, 16(2), 117–125.
-
National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation. Retrieved from [Link]
Sources
- 1. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Prostanoids on Human Platelet Function: An Overview [mdpi.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of 17-Phenyl Trinor Prostaglandin E2 Stock Solutions for Research Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of 17-phenyl trinor prostaglandin E2 (17-phenyl trinor PGE2). As a potent synthetic analog of prostaglandin E2 (PGE2) and a selective agonist for EP1 and EP3 receptors, the integrity of its stock solutions is paramount for reproducible experimental outcomes.[1][2][3] This guide details the critical parameters for solvent selection, dissolution, storage, and handling to ensure the stability and activity of the compound. Adherence to these protocols will enable researchers to generate high-quality data in their investigations into the biological roles of this important prostanoid.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring prostaglandin E2.[1] Its structure, characterized by the substitution of a phenyl group at the terminus of the omega chain, confers unique pharmacological properties. It is a potent agonist at the EP1 and EP3 prostanoid receptors, making it a valuable tool for studying the physiological and pathological processes mediated by these receptors.[1][2][3][4] Research applications include, but are not limited to, studies on smooth muscle contraction, fertility, and platelet aggregation.[1][2][3] Given its high biological activity, even minute inaccuracies in concentration can lead to significant variations in experimental results. Therefore, the meticulous preparation of stock solutions is a foundational requirement for robust scientific inquiry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 17-phenyl trinor PGE2 is essential for its proper handling and the preparation of stable solutions.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀O₅ | [1] |
| Molecular Weight | 386.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1][5] |
| Long-term Stability | ≥ 4 years at -20°C | [1] |
Solubility Profile
The choice of solvent is a critical first step in the preparation of a stock solution. 17-phenyl trinor PGE2 exhibits high solubility in several organic solvents but is sparingly soluble in aqueous buffers.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | >100 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | >100 mg/mL | [1] |
| Ethanol | >100 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | >0.8 mg/mL | [1] |
Expert Insight: While 17-phenyl trinor PGE2 has high solubility in DMF and DMSO, ethanol is often the preferred solvent for cell-based assays due to its lower cytotoxicity at the final working concentrations. For in vivo studies, the stock solution in an organic solvent should be further diluted in a physiologically compatible buffer.
Workflow for Stock Solution Preparation
The following diagram outlines the recommended workflow for preparing a primary stock solution and subsequent working solutions of 17-phenyl trinor PGE2.
Caption: Workflow for preparing 17-phenyl trinor PGE2 solutions.
Detailed Protocol for Preparing a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of 17-phenyl trinor PGE2 in ethanol. This concentration is a common starting point for further dilutions into experimental assays.
Materials:
-
17-phenyl trinor PGE2 (crystalline solid)
-
Anhydrous ethanol (≥99.5%)
-
Sterile, amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer or sonicator
-
Inert gas (Argon or Nitrogen) source
Procedure:
-
Pre-equilibration: Before opening, allow the vial containing the 17-phenyl trinor PGE2 solid to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the hygroscopic compound.[6]
-
Weighing: In a sterile, amber glass vial, accurately weigh a target amount of the compound (e.g., 1 mg). The use of glass is crucial as organic solvents can leach plasticizers from plastic tubes.[6]
-
Solvent Addition: Based on the weighed amount, calculate the required volume of anhydrous ethanol to achieve a 10 mM concentration. For 1 mg of 17-phenyl trinor PGE2 (MW = 386.5 g/mol ), the required volume of ethanol is: (1 mg / 386.5 g/mol ) / (10 mmol/L) = 0.2587 mL or 258.7 µL. Carefully add the calculated volume of anhydrous ethanol to the vial.
-
Dissolution: Tightly cap the vial and vortex gently until the solid is completely dissolved. If necessary, brief sonication can be used to aid dissolution, but avoid prolonged sonication which may cause heating.[7]
-
Inert Gas Purging: To minimize the risk of oxidation and prolong the stability of the stock solution, gently purge the headspace of the vial with an inert gas like argon or nitrogen before final sealing.[8]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.[1][5] Under these conditions, the stock solution in ethanol should be stable for an extended period.
Preparation of Aqueous Working Solutions
Due to the limited stability of prostaglandins in aqueous solutions, working solutions should be prepared fresh on the day of the experiment.[9]
Procedure:
-
Thawing: Thaw the primary stock solution on ice.
-
Dilution: Perform serial dilutions of the primary stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentration. It is recommended to add the stock solution to the buffer slowly while gently mixing to prevent precipitation.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of 17-phenyl trinor PGE2 for more than one day.[9]
Safety and Handling Precautions
17-phenyl trinor PGE2 is a potent biological agent. As such, appropriate safety measures should be taken during handling.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound in its solid form or as a concentrated stock solution.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
Conclusion
The biological activity of this compound makes it a powerful tool in pharmacological research. The reproducibility of experimental data is critically dependent on the accurate and consistent preparation of its solutions. By following the detailed protocols and understanding the rationale behind each step as outlined in this guide, researchers can ensure the integrity of their stock and working solutions, leading to more reliable and impactful scientific findings.
References
-
17-phenyl trinor 8-iso Prostaglandin E2 - Biochemicals - CAT N - Bertin bioreagent. [Link]
-
17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem - NIH. [Link]
-
Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - NIH. [Link]
-
17-phenyl-ω-trinor-PGE2 | Ligand page. [Link]
- EP0943607B1 - Process for the preparation of prostaglandins - Google P
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the - NIH. [Link]
-
Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. [Link]
-
Laboratory Patient Safety Tips: Lipid Testing - ASCLS. [Link]
-
Effects of sample handling and storage on quantitative lipid analysis in human serum - NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Labchem Catalog [labchem.com.my]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vivo Administration of 17-phenyl trinor Prostaglandin E2
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals. This guide provides a detailed framework for the in vivo administration of 17-phenyl trinor prostaglandin E2 (17-pt-PGE2), a potent synthetic analog of Prostaglandin E2 (PGE2). The information herein is curated to ensure scientific integrity, drawing from established literature and field-proven insights to facilitate reproducible and meaningful in vivo studies.
Introduction: Understanding this compound
This compound is a structurally modified analog of the endogenous signaling molecule PGE2.[1][2] This modification confers increased metabolic stability, making it suitable for in vivo investigations. It is primarily characterized as a potent agonist of the E-prostanoid (EP) receptors, specifically demonstrating high affinity for EP1 and EP3 subtypes.[1][3] However, it is crucial to note that its activity can be context-dependent, with some studies reporting effects mediated through the EP4 receptor.[4]
The activation of EP receptors by 17-pt-PGE2 initiates a cascade of intracellular signaling events. These pathways are integral to a wide array of physiological and pathological processes, including smooth muscle contraction, inflammation, pain perception, and renal function.[5][6][7] Understanding the specific EP receptor subtype engagement and the subsequent signaling is paramount to interpreting the outcomes of in vivo administration.
Mechanism of Action: EP Receptor Signaling Pathways
Prostaglandin E2 and its analogs exert their effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[8] Each receptor subtype is coupled to different intracellular signaling pathways, leading to diverse cellular responses.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which can trigger various cellular processes, including smooth muscle contraction.[6]
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with vasodilation and anti-inflammatory responses.[4]
-
EP3 Receptor: This receptor exhibits splice variants and primarily couples to Gi protein, which inhibits adenylyl cyclase and decreases intracellular cAMP levels. This can lead to effects such as smooth muscle contraction and inhibition of neurotransmitter release.[7][9][10]
The following diagram illustrates the primary signaling pathways associated with EP receptor activation.
Caption: Signaling pathways of 17-phenyl trinor PGE2 via EP receptors.
In Vivo Administration Protocols
Reagent Preparation and Handling
a. Solubility and Vehicle Selection:
17-phenyl trinor PGE2 is a crystalline solid with high solubility in organic solvents and limited solubility in aqueous buffers.[1] The selection of an appropriate vehicle is critical for ensuring complete dissolution and bioavailability.
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | >100 mg/mL[1] |
| Ethanol | >100 mg/mL[1] |
| PBS (pH 7.2) | >0.8 mg/mL[1] |
For in vivo administration, a common practice is to first dissolve 17-pt-PGE2 in a small volume of a water-miscible organic solvent like ethanol or DMSO, and then dilute it to the final working concentration with a sterile physiological buffer such as saline or PBS.
b. Stock Solution Preparation Protocol:
-
Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile materials to prevent contamination.
-
Initial Dissolution: Weigh the desired amount of 17-pt-PGE2 and dissolve it in a minimal volume of absolute ethanol. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of 17-pt-PGE2 in 1 mL of ethanol.
-
Dilution: Further dilute the stock solution with sterile PBS (pH 7.2) or saline to the desired final concentration. It is crucial to add the aqueous buffer slowly while vortexing to prevent precipitation.
-
Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous working solutions, it is recommended to prepare them fresh on the day of use.
Dosage and Administration Route
The optimal dosage and route of administration for 17-pt-PGE2 are highly dependent on the animal model, the biological question being investigated, and the target tissue. The following table summarizes reported in vivo dosages.
| Animal Model | Route of Administration | Dosage | Biological Effect Investigated | Reference |
| Hamster | Subcutaneous | ED₅₀: 350 µg/kg | Antifertility | [1] |
| Mouse | Intraperitoneal (i.p.) | 0.3 µg/g (of ethyl amide derivative) | Renal Fibrosis | [6] |
| Mouse | Topical (ocular) | 260 µM | Retinal Ganglion Cell Neurodegeneration | [11] |
| Mouse | Intrathecal (i.t.) | 50 pg to 0.5 mg/kg | Pain (Hyperalgesia) | [12] |
| Newborn Rat/Pig | Not specified | Not specified | Regulation of brain nitric oxide synthase | [7] |
a. Intraperitoneal (i.p.) Injection Protocol (Mouse):
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
-
Injection: Slowly inject the prepared 17-pt-PGE2 solution.
-
Withdrawal: Withdraw the needle and monitor the animal for any immediate adverse reactions.
b. Subcutaneous (s.c.) Injection Protocol (Mouse/Hamster):
-
Animal Restraint: Properly restrain the animal.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent".
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Injection: Slowly inject the solution.
-
Withdrawal: Withdraw the needle and gently massage the injection site to aid in dispersal.
c. Experimental Workflow Diagram:
The following diagram outlines a typical experimental workflow for in vivo administration of 17-pt-PGE2.
Caption: General experimental workflow for in vivo studies.
Assessment of Biological Response
The methods used to assess the in vivo effects of 17-pt-PGE2 will vary depending on the research question. Below are examples of assessment protocols relevant to its known biological activities.
Assessment of Renal Fibrosis
-
Blood Chemistry: Collect blood samples to measure markers of renal function, such as blood urea nitrogen (BUN) and creatinine levels.[6]
-
Histology: Perfuse and fix kidney tissues for histological staining (e.g., Masson's trichrome, Sirius red) to visualize collagen deposition and assess the extent of fibrosis.
-
Immunohistochemistry/Western Blotting: Analyze kidney tissue for the expression of fibrosis-related proteins (e.g., collagen I, α-SMA) and markers of cellular stress.[6]
Assessment of Retinal Ganglion Cell (RGC) Viability
-
Immunohistochemistry (IHC): Process retinal flat mounts or cross-sections for IHC using antibodies against RGC-specific markers like RBPMS (RNA Binding Protein with Multiple Splicing) to quantify RGC survival.[11]
-
Glial Reactivity: Assess glial activation by staining for Glial Fibrillary Acidic Protein (GFAP) in astrocytes and Iba1 in microglia.[11]
-
Optical Coherence Tomography (OCT): In live animals, use OCT to measure the thickness of the ganglion cell complex as an indirect measure of RGC health.
Assessment of Pain and Nociception
-
Behavioral Tests:
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Use a hot plate or radiant heat source to measure the latency to paw withdrawal from a noxious thermal stimulus.[13]
-
-
Electrophysiology: Perform in vivo or ex vivo electrophysiological recordings from sensory neurons to assess their excitability and response to stimuli.
Pharmacokinetics and Metabolism
Specific pharmacokinetic data for 17-phenyl trinor PGE2, such as its half-life and Cmax in various species, are not extensively published. However, it is known that naturally occurring prostaglandins are rapidly metabolized.[14] The structural modifications in synthetic analogs like 17-pt-PGE2 are designed to increase their resistance to rapid inactivation, thereby prolonging their biological activity in vivo.[14] When interpreting experimental results, it is important to consider that the pharmacokinetics of prostaglandin analogs can be influenced by the route of administration, the vehicle used, and the specific animal model.[14] For example, a study on the related analog 16,16 dimethyl PGE2 in mice and non-human primates provides insights into the potential pharmacokinetic profiles of such compounds.[15]
Conclusion
The in vivo administration of this compound is a valuable tool for investigating the diverse biological roles of the PGE2 signaling pathway. Success in these studies hinges on careful consideration of the compound's properties, appropriate protocol design, and rigorous assessment of the biological response. This guide provides a foundational framework to assist researchers in designing and executing robust and reproducible in vivo experiments with 17-pt-PGE2.
References
- Miller, W. L., Weeks, J. R., Lauderdale, J. W., & Kirton, K. T. (1975). Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Prostaglandins, 9(1), 9–18.
- Gomberg, M., et al. (2016).
- Langevin, S. M., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates.
- Bygdeman, M. (2003). Pharmacokinetics of prostaglandins. Best Practice & Research Clinical Obstetrics & Gynaecology, 17(5), 707-716.
- Investigative Ophthalmology & Visual Science. (2025).
- Chen, X., et al. (2020). Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis. Molecular Medicine Reports, 22(4), 2887-2895.
-
Bertin Bioreagent. (n.d.). 17-phenyl trinor 8-iso Prostaglandin E2. Retrieved from [Link]
- Minami, T., et al. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British Journal of Pharmacology, 133(3), 438-444.
- Parfenova, H., et al. (1998). PGE2, via EP3 receptors, regulates brain nitric oxide synthase in the perinatal period.
- Shi, J., et al. (2010). Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway.
- Minami, T., et al. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British Journal of Pharmacology, 133(3), 438–444.
- National Center for Biotechnology Information. (2023). Prostaglandin E2 (Dinoprostone).
- Nüsing, R. M., et al. (2013). Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation. Proceedings of the National Academy of Sciences, 110(34), 14023-14028.
-
ResearchGate. (n.d.). EP1, EP2, and EP3 receptors are not involved in mediating the.... Retrieved from [Link]
- Regan, J. W., et al. (2007). Mouse EP3 α, β, and γ Receptor Variants Reduce Tumor Cell Proliferation and Tumorigenesis in Vivo. Journal of Biological Chemistry, 282(43), 31201-31208.
-
Wikipedia. (n.d.). Prostaglandin E2. Retrieved from [Link]
- bioRxiv. (2019).
- Preprints.org. (2025). Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease.
- Medicosis Perfectionalis. (2025). PGE2, PGG2, GH2, PGI2, PGF2, Thromboxane A2 (TXA2)
- ScienceOpen. (2017).
- Tian, X., et al. (1993). Variations of prostaglandin E2 receptors in hamster's ovary and endometrium during estrous cycle.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. PGE2, via EP3 receptors, regulates brain nitric oxide synthase in the perinatal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Mouse EP3 α, β, and γ Receptor Variants Reduce Tumor Cell Proliferation and Tumorigenesis in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. scispace.com [scispace.com]
- 13. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Effective Concentration of 17-phenyl trinor Prostaglandin E2
Introduction: Understanding 17-phenyl trinor Prostaglandin E2
This compound (PGE2) is a stable, synthetic analog of the endogenous lipid mediator, Prostaglandin E2[1][2]. While PGE2 itself has pleiotropic effects by acting on four distinct G protein-coupled receptor (GPCR) subtypes (EP1, EP2, EP3, and EP4), 17-phenyl trinor PGE2 offers enhanced selectivity, functioning primarily as a potent agonist for the EP1 and EP3 receptors[3][4][5]. This selectivity makes it an invaluable pharmacological tool for researchers aiming to dissect the specific contributions of EP1 and EP3 receptor-mediated signaling pathways in various physiological and pathological processes, including pain perception, inflammation, cancer progression, and blood pressure regulation[6][7].
This guide provides a comprehensive overview of the technical specifications, mechanism of action, and field-proven protocols for the effective application of 17-phenyl trinor PGE2 in experimental settings.
Physicochemical Properties and Reagent Handling
Proper handling and preparation of 17-phenyl trinor PGE2 are paramount for experimental reproducibility.
2.1 Solubility and Stock Solution Preparation
17-phenyl trinor PGE2 is a crystalline solid with high solubility in organic solvents but is only sparingly soluble in aqueous buffers[1][8].
-
Organic Solvents: Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol at concentrations exceeding 100 mg/mL[1].
-
Aqueous Buffers: Sparingly soluble. For instance, solubility in PBS (pH 7.2) is approximately 0.8 mg/mL[1].
Protocol for Preparing an Aqueous Working Solution: To achieve the desired concentration in an aqueous medium (e.g., cell culture media, physiological buffers), it is essential to first dissolve the compound in an organic solvent.
-
Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% Ethanol or DMSO. Purge the solvent with an inert gas before use if possible[8].
-
Vortex thoroughly to ensure complete dissolution.
-
For the final working solution, dilute the primary stock into the aqueous buffer of choice. The final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
-
Causality Note: This two-step dilution process prevents the compound from precipitating out of the solution, ensuring accurate and effective delivery to the biological system. Aqueous solutions should be prepared fresh daily; it is not recommended to store them for more than one day[8].
2.2 Storage and Stability
-
Solid Form: Store at -20°C. The compound is stable for at least four years under these conditions[1][8].
-
Organic Stock Solutions: Store in tightly sealed vials at -20°C. When properly stored, these solutions are stable for several months. Avoid repeated freeze-thaw cycles.
Mechanism of Action: Dual EP1/EP3 Receptor Agonism
17-phenyl trinor PGE2 exerts its effects by activating two distinct GPCR signaling cascades.
-
EP1 Receptor Activation: The EP1 receptor couples to the Gq family of G proteins. Upon agonist binding, Gq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration mediates downstream cellular responses[6].
-
EP3 Receptor Activation: The EP3 receptor primarily couples to the Gi family of G proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[6].
Effective Concentrations and Receptor Affinity
The optimal concentration of 17-phenyl trinor PGE2 is highly dependent on the experimental system, including species, tissue/cell type, and the specific endpoint being measured. The following tables summarize published binding affinities and effective concentrations.
Table 1: Receptor Binding Affinities (Ki)
| Species | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Mouse | EP1 | 14 nM | [9][10] |
| EP3 | 3.7 nM | [9][10] | |
| Rat | EP1 | 25 nM | [9][10] |
| EP3 | 4.3 nM | [9][10] | |
| EP4 | 54 nM | [9][10] |
Table 2: Effective Concentrations in Functional Assays
| Experimental Model | Assay | Effective Concentration | Reference |
| Guinea Pig Ileum | Tissue Contraction | 11 µM (11,000 nM) | [1][4] |
| Human Platelets | Augmentation of Aggregation | 10 - 1,000 nM | [11] |
| Hamster (in vivo) | Antifertility Agent | ED₅₀ = 350 µg/kg | [1][5] |
| Mouse (in vivo) | Renal Fibrosis Model* | 0.3 mg/kg (i.p.) | [12] |
*Note: This study used the ethyl amide prodrug version, which is converted to the active compound in vivo.[12]
Expert Insight: As a starting point for in vitro cell-based assays, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the optimal concentration and calculate the EC₅₀ for your specific system.
Protocol: In Vitro Intracellular Calcium Mobilization Assay
This protocol details a common method to functionally assess EP1 receptor activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.
5.1 Materials
-
Cells expressing the EP1 receptor (e.g., HEK293 cells transfected with human EP1).
-
17-phenyl trinor PGE2 (Item No. 14810, Cayman Chemical or equivalent).
-
Prostaglandin E2 (Positive Control).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capabilities (e.g., FlexStation or FLIPR).
5.2 Reagent Preparation
-
Agonist Stock: Prepare a 10 mM stock solution of 17-phenyl trinor PGE2 in DMSO.
-
Loading Buffer: Prepare a 2X solution of the calcium dye in HBSS. For Fluo-4 AM, a final concentration of 2-5 µM is typical. Add Pluronic F-127 (0.02% final concentration) to aid dye solubilization.
-
Assay Plates: Prepare a series of dilutions of 17-phenyl trinor PGE2 in HBSS at 5X the final desired concentration. Include a vehicle control (DMSO diluted in HBSS) and a positive control (PGE2).
5.3 Step-by-Step Methodology
-
Cell Plating: Seed EP1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Aspirate the culture medium. Add an equal volume of 2X Loading Buffer to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Causality Note: The "AM" ester form of the dye allows it to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye, which can contribute to high background fluorescence. Leave a final volume of buffer in the wells (e.g., 100 µL).
-
Measurement: Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Baseline Reading: Record a baseline fluorescence reading for 15-30 seconds.
-
Agonist Addition: Configure the instrument to automatically inject the 5X agonist solutions from the assay plate into the cell plate.
-
Response Reading: Immediately following injection, continuously record the fluorescence signal for 2-3 minutes to capture the transient calcium peak.
5.4 Data Analysis
-
The response is typically calculated as the peak fluorescence intensity minus the average baseline intensity.
-
Normalize the data by expressing the response as a percentage of the maximum response achieved with a saturating concentration of the agonist or the positive control (PGE2).
-
Plot the normalized response versus the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value.
In Vivo Experimental Considerations
When transitioning to in vivo models, several factors must be considered:
-
Bioavailability: The standard form of 17-phenyl trinor PGE2 has limited bioavailability. To improve tissue uptake and lower the effective dose, consider using a more lipid-soluble prodrug form, such as 17-phenyl trinor PGE2 ethyl amide [9][13]. This version is cleaved by endogenous amidases to release the active compound[9][10].
-
Dosing and Administration: Dosing will vary significantly by species and disease model. As seen in Table 2, effective doses can range from µg/kg to mg/kg[1][12]. Pilot studies are essential to determine the optimal dose and administration route (e.g., intraperitoneal, intravenous, subcutaneous) for your specific application.
References
-
Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1. (2022). Chinese Academy of Sciences. [Link]
-
Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. (2022). PNAS. [Link]
-
This compound. Labchem Catalog. [Link]
-
Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype... PNAS. [Link]
-
Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells. PubMed Central. [Link]
-
Scientists Uncover Prostaglandin E2 Receptor EP1 Trigger. Mirage News. [Link]
-
This compound ethyl amide. Biomol. [Link]
-
17-Phenyl-omega-trinor-PGE2. PubChem. [Link]
-
This compound from Cayman Chemical. Biocompare. [Link]
-
17-phenyl trinor 8-iso Prostaglandin E2. Bertin Bioreagent. [Link]
-
17-phenyl-ω-trinor-PGE₂. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PubMed Central. [Link]
-
The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Labchem Catalog [labchem.com.my]
- 5. biorbyt.com [biorbyt.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]
- 11. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.com [biomol.com]
Application Notes and Protocols for Studying the Ocular Hypotensive Effects of 17-phenyl trinor prostaglandin E2
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 17-phenyl trinor prostaglandin E2 (17-pt-PGE2) for investigating its potential ocular hypotensive effects. These notes are designed to offer both the theoretical framework and practical, field-proven protocols to facilitate rigorous preclinical evaluation.
Scientific Rationale and a Novel Hypothesis
Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide.[1] Prostaglandin (PG) analogs are a first-line therapy for managing glaucoma, lauded for their efficacy in lowering IOP, convenient once-daily dosing, and favorable safety profile.[2][3] The majority of commercially available PG analogs, such as latanoprost and travoprost, function as selective agonists of the prostaglandin F (FP) receptor.[1][4] Activation of the FP receptor primarily enhances the uveoscleral outflow of aqueous humor, and to a lesser extent, the trabecular outflow, thereby reducing IOP.[5][6][7]
However, the prostanoid receptor family is diverse, comprising multiple receptor subtypes for each prostaglandin, including four distinct E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. This diversity presents opportunities for novel therapeutic targets. While EP2 and EP4 receptor agonists have been shown to reduce IOP, the roles of EP1 and EP3 receptors in aqueous humor dynamics are less elucidated.[2][8]
This compound is a synthetic analog of PGE2 known to be a potent agonist at both the EP1 and EP3 receptors. While some studies suggest the contribution of EP1 and EP3 receptors to IOP reduction is insignificant,[8] other evidence points to a potential role for the EP3 receptor in mediating ocular hypotensive effects, particularly in conjunction with FP receptor activation.[4][7] Notably, direct stimulation of the EP3 receptor has been reported to lower IOP in rabbits.[9]
This divergence in findings warrants further investigation. The unique dual EP1/EP3 agonist profile of 17-pt-PGE2 allows for the specific interrogation of these pathways. We hypothesize that this compound, through its potent agonism at the EP3 receptor, may modulate aqueous humor outflow through mechanisms distinct from or complementary to traditional FP agonists, thereby representing a novel candidate for glaucoma therapy.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism by which prostaglandin analogs lower IOP is by increasing the outflow of aqueous humor from the anterior chamber of the eye. There are two main outflow pathways:
-
Conventional (Trabecular) Outflow: Aqueous humor filters through the trabecular meshwork into Schlemm's canal.
-
Unconventional (Uveoscleral) Outflow: Aqueous humor passes through the ciliary muscle and into the suprachoroidal space.
Current PG analogs predominantly act on the uveoscleral pathway.[1][7] They achieve this by binding to FP receptors in the ciliary muscle, which leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, thereby reducing outflow resistance.[7]
The proposed investigation into 17-pt-PGE2 focuses on its potential to modulate these pathways via EP1 and EP3 receptor activation.
-
The Role of the EP3 Receptor: The EP3 receptor is known to couple to the inhibitory G-protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP).[8] While the precise downstream effects in ocular tissues are still under investigation, it is plausible that EP3 activation in the ciliary muscle or trabecular meshwork could influence cellular contractility and extracellular matrix dynamics, ultimately affecting aqueous humor outflow. Studies with dual FP/EP3 agonists suggest that the EP3 receptor may contribute to a more sustained IOP reduction.[4][10]
-
The Role of the EP1 Receptor: The EP1 receptor is coupled to the Gq protein, leading to an increase in intracellular calcium. In some tissues, this can lead to smooth muscle contraction. While studies have shown that EP1 receptor activation can increase the stiffness of trabecular meshwork and Schlemm's canal cells, its overall contribution to IOP reduction has been found to be insignificant in some models.[8][11]
The following diagram illustrates the established and hypothesized signaling pathways for IOP reduction.
Caption: Established and hypothesized signaling pathways for IOP reduction.
Preclinical Evaluation: Materials and Protocols
The following protocols are designed for an initial efficacy study of 17-pt-PGE2 in a normotensive rabbit model. Rabbits are a commonly used species for evaluating ocular hypotensive drugs due to their large eye size and well-characterized ocular physiology.[12][13][14][15]
Formulation of this compound Ophthalmic Solution
Prostaglandin analogs are often water-insoluble, requiring specific formulations for topical ophthalmic delivery.[16] The following is a starting point for a sterile ophthalmic solution.
Table 1: Example Formulation for 0.05% 17-pt-PGE2 Ophthalmic Solution
| Component | Concentration (% w/v) | Purpose |
| 17-phenyl trinor PGE2 | 0.05% | Active Pharmaceutical Ingredient |
| Polysorbate 80 | 0.5% | Solubilizing agent[16] |
| Sodium Hyaluronate | 0.2% | Viscosity enhancer and cytoprotective agent[16] |
| Sodium Chloride | q.s. to isotonicity | Tonicity adjustment |
| Phosphate Buffer | q.s. to pH 6.8-7.2 | pH adjustment and stability |
| Purified Water | q.s. to 100% | Vehicle |
Protocol for Formulation:
-
In a sterile vessel, dissolve the Polysorbate 80 in approximately 80% of the final volume of purified water with gentle stirring.
-
Slowly add and dissolve the 17-phenyl trinor PGE2 in the Polysorbate 80 solution. Sonication may be used to aid dissolution.
-
In a separate vessel, dissolve the sodium hyaluronate, sodium chloride, and phosphate buffer components in the remaining purified water.
-
Slowly add the aqueous phase to the active ingredient phase with continuous stirring until a clear, homogenous solution is formed.
-
Adjust the pH to 6.8-7.2 using 1N NaOH or 1N HCl as needed.
-
Bring the solution to the final volume with purified water.
-
Sterilize the final solution by filtration through a 0.22 µm sterile filter into a sterile container.
In Vivo Intraocular Pressure (IOP) Study in Normotensive Rabbits
Animal Model:
-
Species: New Zealand White rabbits
-
Sex: Male or female
-
Weight: 2-3 kg
-
Group Size: n=8-10 animals per group to ensure statistical power.
Experimental Groups:
-
Vehicle Control: 25 µL of the formulation vehicle administered to one eye.
-
17-pt-PGE2 (Low Dose): e.g., 0.01% solution, 25 µL administered to one eye.
-
17-pt-PGE2 (High Dose): e.g., 0.05% solution, 25 µL administered to one eye.
-
Positive Control: e.g., 0.005% Latanoprost solution, 25 µL administered to one eye.
Protocol:
-
Acclimatization: Acclimate animals to handling and IOP measurement procedures for at least one week prior to the study to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: On the day of the study, measure the baseline IOP of both eyes of each rabbit at time 0 (prior to dosing).
-
Drug Administration: Administer a single 25 µL drop of the respective test article or vehicle into the conjunctival sac of one eye. The contralateral eye will remain untreated and serve as an internal control.
-
Post-Dose IOP Measurements: Measure IOP in both eyes at 1, 2, 4, 6, 8, and 24 hours post-administration.
-
IOP Measurement Technique: Use a calibrated tonometer validated for use in rabbits, such as a Tono-Pen XL or a rebound tonometer (e.g., TonoVet).[15][17] A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) should be applied to the cornea prior to applanation tonometry.[18]
-
Ocular Observation: At each time point, examine the eyes for any signs of irritation, such as conjunctival hyperemia (redness), chemosis (swelling), and discharge.
The following workflow diagram outlines the key steps of the in vivo study.
Caption: Workflow for the in vivo IOP study.
Data Analysis and Interpretation
The primary endpoint of this study is the change in IOP from baseline.
-
Data Presentation: The mean IOP (± SEM) for each treatment group should be plotted against time. The change in IOP from baseline (ΔIOP) and the percentage IOP reduction should also be calculated and presented in a tabular format.
Table 2: Example Data Presentation for IOP Reduction
| Treatment Group | N | Baseline IOP (mmHg) | Max. IOP Reduction (mmHg) | Time to Max. Reduction (h) |
| Vehicle Control | 8 | 15.5 ± 0.5 | 0.5 ± 0.2 | 4 |
| 17-pt-PGE2 (0.01%) | 8 | 15.8 ± 0.6 | 2.1 ± 0.4 | 6 |
| 17-pt-PGE2 (0.05%) | 8 | 15.6 ± 0.4 | 3.5 ± 0.5 | 6 |
| Latanoprost (0.005%) | 8 | 15.7 ± 0.5 | 4.2 ± 0.6 | 8 |
| p < 0.05, **p < 0.01 compared to vehicle control |
-
Statistical Analysis: A repeated-measures analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) can be used to compare the IOP changes in the treatment groups to the vehicle control group at each time point. A p-value of <0.05 is typically considered statistically significant.
-
Interpretation of Results:
-
A statistically significant reduction in IOP in the 17-pt-PGE2 treated groups compared to the vehicle control would support the hypothesis that this compound has ocular hypotensive activity.
-
Comparison with the positive control (Latanoprost) will provide a benchmark for the efficacy of 17-pt-PGE2.
-
The time course of the IOP reduction will provide insights into the onset and duration of action of the compound.
-
Observations of ocular irritation will be critical for assessing the tolerability and potential for side effects.
-
Self-Validation and Troubleshooting
A well-designed study includes internal controls for self-validation.
-
Contralateral Eye as a Control: The untreated contralateral eye of each animal serves as a powerful internal control, helping to account for systemic effects and diurnal variations in IOP.
-
Positive Control: The inclusion of a clinically relevant positive control like Latanoprost validates the experimental model and provides a reference for the magnitude of the IOP-lowering effect.[1][3]
-
Vehicle Control: The vehicle control group is essential to ensure that the observed effects are due to the active compound and not the formulation excipients.
Potential Issues and Troubleshooting:
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IOP readings | Animal stress, improper tonometer use | Ensure proper animal handling and acclimatization. Provide refresher training on tonometry technique. |
| No significant IOP reduction with 17-pt-PGE2 | Lack of efficacy, poor formulation/bioavailability, inappropriate dose | Verify the concentration and stability of the formulation. Consider a wider dose range in subsequent studies. Investigate alternative formulations to enhance corneal penetration. |
| Significant ocular irritation | Formulation issue (pH, tonicity), inherent compound toxicity | Re-evaluate the formulation for pH and tonicity. Conduct a separate ocular irritation study with the vehicle and lower concentrations of the active compound. |
Conclusion and Future Directions
These application notes provide a robust framework for the initial preclinical investigation of this compound as a potential ocular hypotensive agent. A positive outcome from these studies would justify further research, including:
-
Mechanism of Action Studies: Utilizing techniques such as aqueous humor outflow facility measurements in enucleated porcine or human eyes to determine the specific outflow pathway (trabecular vs. uveoscleral) affected by 17-pt-PGE2.
-
Glaucoma Models: Evaluating the efficacy of 17-pt-PGE2 in animal models of ocular hypertension to demonstrate its therapeutic potential in a disease state.[14][19]
-
Safety and Toxicology Studies: Comprehensive ocular and systemic safety evaluations to determine the therapeutic index of the compound.
By systematically exploring the unique pharmacology of EP1 and EP3 receptor agonists like this compound, the field of glaucoma research may uncover novel therapeutic strategies to preserve vision in millions of patients worldwide.
References
-
The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist. Investigative Ophthalmology & Visual Science. [Link]
-
Roles of Prostaglandins and Hydrogen Sulfide in an Outflow Model of the Porcine Ocular Anterior Segment Ex Vivo. PMC - PubMed Central. [Link]
-
Effects of prostaglandin analogues on aqueous humor outflow pathways. PubMed - NIH. [Link]
-
Effects of Prostanoid EP Agonists on Mouse Intraocular Pressure. IOVS - ARVO Journals. [Link]
-
Prostaglandin Analogs in Ophthalmology: Transforming Glaucoma Treatment. Blog. [Link]
-
Effects of prostaglandin analogues on aqueous humor outflow pathways. Mayo Clinic. [Link]
-
Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development. PMC - PubMed Central. [Link]
-
Adopting oculopressure tonometry as a transient in vivo rabbit glaucoma model. ResearchGate. [Link]
-
The Role of the Prostaglandin EP4 Receptor in the Regulation of Human Outflow Facility. IOVS. [Link]
-
Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. PMC - NIH. [Link]
-
Experimentally Induced Mammalian Models of Glaucoma. PMC - PubMed Central. [Link]
-
Prostaglandin analogs in ophthalmology. PMC - PubMed Central. [Link]
-
Ocular Hypotensive Effect of ONO-9054, an EP3/FP Receptor Agonist: Results of a Randomized, Placebo-controlled, Dose Escalation Study. PubMed. [Link]
-
Validation of Rebound Tonometry for Intraocular Pressure Measurement in the Rabbit. PubMed. [Link]
-
Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. PLOS One. [Link]
-
The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist. IOVS. [Link]
-
Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature. MDPI. [Link]
-
Comparison of three tonometers for measuring intraocular pressure in rabbits. IOVS. [Link]
-
The intraocular pressure (IOP) lowering effects of prostaglandins and prostaglandin analogs. Selçuk Tıp Dergisi. [Link]
-
New Preservative-Free Formulation for the Enhanced Ocular Bioavailability of Prostaglandin Analogues in Glaucoma. MDPI. [Link]
-
Estimation of Intraocular Pressure in Rabbits Using Noncontact Tonometer. Journals on Portico. [Link]
-
A Rabbit Model to Study Orbital Venous Pressure, Intraocular Pressure, and Ocular Hemodynamics Simultaneously. IOVS. [Link]
-
Non-Invasive intraocular pressure measurement in animals models of glaucoma. PMC. [Link]
-
Twenty-four-hour Measurement of IOP in Rabbits Using Rebound Tonometer. PubMed. [Link]
-
Differential Effects of Prostaglandin E2-Sensitive Receptors on Contractility of Human Ocular Cells That Regulate Conventional Outflow. NIH. [Link]
-
Effects of prostaglandin analogues on aqueous humor outflow pathways. Fingerprint. [Link]
Sources
- 1. Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study | PLOS One [journals.plos.org]
- 2. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mironova.com [mironova.com]
- 4. The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Prostaglandins and Hydrogen Sulfide in an Outflow Model of the Porcine Ocular Anterior Segment Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of prostaglandin analogues on aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. app.selcukmedj.org [app.selcukmedj.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Differential Effects of Prostaglandin E2-Sensitive Receptors on Contractility of Human Ocular Cells That Regulate Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Portico [access.portico.org]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
17-phenyl trinor prostaglandin E2 solubility in PBS and DMSO
Welcome to the technical support guide for 17-phenyl trinor prostaglandin E2. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are successful. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter when working with this potent EP1/EP3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility limits of this compound in DMSO and PBS?
This is the most critical starting point for any experiment. The solubility of 17-phenyl trinor PGE2 differs dramatically between organic solvents and aqueous buffers due to its chemical nature.
Causality: 17-phenyl trinor PGE2 is an amphipathic molecule. It possesses a lipophilic phenyl group and a hydrocarbon backbone, which are readily solvated by organic solvents.[1] It also contains polar hydroxyl groups and a carboxylic acid, which can interact with aqueous media. However, the overall lipid-like character dominates, leading to poor water solubility.
The empirical data for this compound are summarized below:
| Solvent | Reported Solubility | Molar Equivalent (approx.) |
| DMSO | >100 mg/mL[2] | >258 mM |
| PBS (pH 7.2) | ~0.8 mg/mL[2][3] | ~2.07 mM |
Molecular Weight of 17-phenyl trinor PGE2: 386.5 g/mol [1][2]
Q2: I need to prepare a working solution in a physiological buffer like PBS for my cell-based assay. What is the validated protocol?
Directly dissolving 17-phenyl trinor PGE2 in PBS is not recommended and is often the primary source of experimental failure due to its low aqueous solubility. The standard and most reliable method is to first prepare a concentrated stock solution in an organic solvent, followed by serial dilution into your aqueous buffer.
Expert Insight: This two-step process ensures the compound is fully solvated at a high concentration before being introduced to the aqueous environment at a final concentration below its aqueous solubility limit. This minimizes the risk of precipitation and ensures accurate final concentrations.
Below is a self-validating protocol designed to ensure solubility and stability.
Experimental Protocol: Preparation of PBS Working Solution
Objective: To prepare a 100 µM working solution of 17-phenyl trinor PGE2 in PBS (pH 7.2) from a 10 mM DMSO stock solution.
Materials:
-
17-phenyl trinor PGE2 (crystalline solid)
-
Anhydrous DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, low-retention microcentrifuge tubes
Methodology:
Part A: Preparing the Concentrated DMSO Stock (e.g., 10 mM)
-
Aliquot Compound: Begin by weighing out a precise amount of the crystalline solid. For example, to prepare 1 mL of a 10 mM stock, you would need 3.865 mg. Self-Validation Check: Always use a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the crystalline solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating. Self-Validation Check: Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage: Store this DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part B: Preparing the Final PBS Working Solution (e.g., 100 µM)
-
Calculate Dilution: Determine the volume of DMSO stock needed. To make 1 mL of a 100 µM solution from a 10 mM stock, you will need 10 µL of the stock. (Dilution factor = 10,000 µM / 100 µM = 100).
-
Aliquot Buffer: In a new sterile tube, add 990 µL of sterile PBS (pH 7.2).
-
Dilution Step (Critical): Add the 10 µL of the DMSO stock directly into the PBS. Crucially, add the DMSO stock dropwise while gently vortexing the PBS. This rapid mixing prevents localized high concentrations of the compound from crashing out of solution. Self-Validation Check: The final solution should be clear and free of any precipitate.
-
Final DMSO Concentration: This protocol results in a final DMSO concentration of 1% in your working solution. Ensure this concentration is compatible with your experimental system and include a 1% DMSO vehicle control in your experiments.
-
Immediate Use: Aqueous solutions of prostaglandins can be unstable. It is strongly recommended to prepare the final working solution fresh on the day of the experiment and use it immediately.[4][5]
Troubleshooting Guide
Scenario 1: My compound precipitated when I diluted the DMSO stock into PBS.
This is a common issue that typically arises from one of three causes:
-
Final Concentration is Too High: The intended final concentration in PBS exceeds the compound's solubility limit (~0.8 mg/mL or ~2 mM).
-
Solution: Re-calculate your dilutions to ensure the final concentration is well below this limit. For most cell-based assays, working concentrations are in the nM to low µM range, which should not pose a solubility challenge if prepared correctly.
-
-
Improper Dilution Technique: Adding the PBS to the concentrated DMSO stock, or adding the DMSO stock too quickly without mixing, can cause the compound to precipitate.
-
Solution: Always add the small volume of DMSO stock to the larger volume of aqueous buffer while actively mixing (vortexing). This ensures the compound is rapidly dispersed and diluted.
-
-
Low Temperature of Buffer: Using ice-cold PBS can decrease the solubility of lipophilic compounds.
-
Solution: Allow your PBS to warm to room temperature or 37°C before performing the dilution.
-
Scenario 2: I see inconsistent results between experiments using the same compound concentration.
Inconsistent results often point to issues with solution stability or preparation.
-
Degradation of Aqueous Solution: Prostaglandins in aqueous buffers are susceptible to degradation.[6][7] Storing working solutions, even for a day, can lead to a significant loss of active compound.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the main DMSO stock can introduce moisture from condensation, potentially reducing the compound's stability and solubility over time.
-
Solution: Aliquot the DMSO stock solution into single-use volumes after initial preparation. This ensures that a fresh, uncompromised aliquot is used for each experiment.
-
Visual Workflow & Concept Diagrams
To further clarify these critical processes, please refer to the following diagrams.
Caption: Recommended workflow for preparing experimental solutions.
Caption: Key factors influencing the final solubility of the compound.
References
-
17-Phenyl-omega-trinor-PGE2. (n.d.). PubChem, National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
This compound ethyl amide. (n.d.). Biomol.de. Retrieved January 22, 2026, from [Link]
-
This compound. (2026, January 7). Labchem Catalog. Retrieved January 22, 2026, from [Link]
-
PGE2, PGG2, GH2, PGI2, PGF2, Thromboxane A2 (TXA2) - Prostaglandin analogs. (2025, August 31). Medicosis Perfectionalis via YouTube. Retrieved January 22, 2026, from [Link]
-
17-phenyl trinor 8-iso Prostaglandin E2. (n.d.). Sapphire North America. Retrieved January 22, 2026, from [Link]
-
This compound suppliers USA. (n.d.). Chemicals.co.uk. Retrieved January 22, 2026, from [Link]
-
Maxey, K. M., et al. (2003). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of Ocular Pharmacology and Therapeutics, 19(1), 17-24. Retrieved January 22, 2026, from [Link]
-
BindingDB BDBM82094 this compound. (n.d.). BindingDB. Retrieved January 22, 2026, from [Link]
-
17-phenyl trinor 8-iso Prostaglandin E2. (n.d.). Bertin Bioreagent. Retrieved January 22, 2026, from [Link]
-
Stefánsson, E., et al. (2022). Aqueous Prostaglandin Eye Drop Formulations. Pharmaceutics, 14(10), 2158. Retrieved January 22, 2026, from [Link]
-
Karim, S. M., & Sharma, S. D. (1976). The routine use of oral prostaglandin E2 in induction of labour. BJOG: An International Journal of Obstetrics & Gynaecology, 83(9), 737-741. Retrieved January 22, 2026, from [Link]
-
MacKenzie, I. Z. (1994). Prostaglandin E2 preparations for preinduction cervical ripening. Pharmacy considerations. Acta Obstetricia et Gynecologica Scandinavica. Supplement, 159, 7-12. Retrieved January 22, 2026, from [Link]
-
Wingerup, L., et al. (1999). Local administration of prostaglandin E2 for cervical ripening and labor induction: the appropriate route and dose. Acta Obstetricia et Gynecologica Scandinavica, 78(8), 667-671. Retrieved January 22, 2026, from [Link]
Sources
- 1. 17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Aqueous Prostaglandin Eye Drop Formulations | MDPI [mdpi.com]
Technical Support Center: Enhancing the Stability of 17-phenyl trinor Prostaglandin E2 in Cell Culture Media
Welcome to the technical support resource for 17-phenyl trinor prostaglandin E2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and biological activity of this potent E-type prostaglandin analog in experimental settings. Here, we will address common challenges and provide structured troubleshooting workflows to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the handling and stability of this compound.
Q1: What is the primary cause of this compound degradation in aqueous solutions like cell culture media?
A1: The primary cause of degradation for E-series prostaglandins, including this compound, in aqueous solutions is chemical instability, which is highly dependent on pH and temperature. The cyclopentanone ring of the prostaglandin E2 structure is susceptible to dehydration, especially under neutral to basic conditions, leading to the formation of less active Prostaglandin A (PGA) and Prostaglandin B (PGB) analogs.[1][2] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which unfortunately promotes this degradation pathway.
Q2: How should I prepare and store my stock solution of this compound?
A2: To ensure maximum stability, this compound should be stored as a crystalline solid at -20°C.[3][4] For experimental use, it is highly recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as ethanol or dimethyl sulfoxide (DMSO).[4][5][6] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][5] Aqueous stock solutions are not recommended for long-term storage.[6]
Q3: What is the expected half-life of this compound in my cell culture medium at 37°C?
Q4: Can components of my culture medium, like serum, affect the stability of this compound?
A4: Yes, components of the culture medium can influence stability. Serum contains proteins, most notably albumin, which is known to bind prostaglandins.[10][11][12] This binding can have complex effects. While it may transiently protect the prostaglandin from chemical degradation, some studies suggest that albumin can also possess catalytic activity that metabolizes prostaglandins.[13][14] Furthermore, serum and cells themselves can contain enzymes, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which actively metabolize and inactivate prostaglandins.[15][16][17][18]
Troubleshooting Guides
If you are observing inconsistent or lower-than-expected biological activity in your experiments, the following troubleshooting guides can help you identify and mitigate the degradation of this compound.
Issue 1: Inconsistent or Diminished Biological Response Over Time
This is the most common manifestation of prostaglandin instability. The troubleshooting workflow below will help you systematically determine the cause.
Caption: Workflow for diagnosing the source of instability.
-
If Chemical Instability is Indicated:
-
Frequent Media Changes: The most straightforward solution is to replace the culture medium containing this compound more frequently (e.g., every 4-8 hours) to maintain a consistent effective concentration.
-
pH Optimization (If Possible): If your cell type can tolerate it, slightly lowering the pH of your culture medium (e.g., to pH 7.0-7.2) may modestly improve stability. However, this must be balanced with the optimal growth conditions for your cells.
-
Use of Antioxidants: The degradation of prostaglandins can be influenced by oxidative processes.[19] The addition of antioxidants to the culture medium, such as N-acetylcysteine or Vitamin E (alpha-tocopherol), may offer some protection. It is crucial to first perform a dose-response experiment to ensure the antioxidant itself does not affect your experimental endpoint.
-
-
If Cellular Uptake/Enzymatic Degradation is Indicated:
-
Consider a 15-PGDH Inhibitor: If you suspect enzymatic degradation by 15-PGDH, you can co-incubate your cells with a known inhibitor of this enzyme. This can help to prolong the biological activity of this compound.
-
Modified Prostaglandin Analogs: For long-term studies, consider using a more stable, chemically modified analog of prostaglandin E2. For example, 16,16-dimethyl PGE2 is known to be resistant to degradation by 15-PGDH.[20]
-
Issue 2: Difficulty Dissolving this compound
This can lead to inaccurate final concentrations and precipitation in the culture medium.
-
Prepare a Concentrated Stock: Dissolve the crystalline this compound in an anhydrous organic solvent like ethanol or DMSO to a high concentration (e.g., 10 mg/mL).[6][7] Ensure the compound is fully dissolved.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the concentrated stock in sterile phosphate-buffered saline (PBS) or serum-free medium.
-
Final Dilution: Add the intermediate dilution to your complete culture medium to achieve the final working concentration. It is critical to add the prostaglandin solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion, preventing localized high concentrations that could lead to precipitation.
-
Solvent Concentration Check: Ensure the final concentration of the organic solvent in your culture medium is non-toxic to your cells (typically <0.1% for DMSO).[5]
Data Summary Table
The stability of Prostaglandin E2 is highly pH-dependent. The following table, adapted from data on PGE2, provides an estimate of the expected stability profile.
| pH of Aqueous Solution (at 25°C) | Approximate Time for 10% Loss of Activity | Primary Degradation Pathway |
| 3-4 | 133 hours | Dehydration to PGA2 |
| 6 | 53 hours | Dehydration to PGA2 |
| 8 | 42 hours | Dehydration and Isomerization |
| 9 | 4.2 hours | Rapid Dehydration and Isomerization |
| 10 | 25 minutes | Very Rapid Degradation |
Data adapted from Sigma-Aldrich product information sheet for Prostaglandin E2.[7][8] It is important to note that at 37°C in a complex biological medium, these degradation rates will be significantly faster.
Key Degradation Pathways
The following diagram illustrates the primary chemical and enzymatic degradation pathways for E-series prostaglandins.
Caption: Chemical and enzymatic degradation of PGE2.
By understanding the inherent instability of this compound and employing the systematic troubleshooting and handling procedures outlined in this guide, researchers can significantly improve the consistency and reliability of their experimental outcomes.
References
- Tanigawa, T., et al. Chapter 13: The Degradation System of Prostaglandin E 2 in Gastrointestinal Cancer.
- Sigma-Aldrich. Prostaglandin E2 (P0409)
- STEMCELL Technologies.
- Cayman Chemical. This compound ethyl amide | CAS 1219032-20-8.
- PubMed. [Interaction of prostaglandin E2 with human serum albumin].
- PubMed.
- PubMed. Binding of prostaglandin to human serum albumin.
- Cayman Chemical. This compound.
- PubChem. 17-Phenyl-omega-trinor-PGE2.
- PubMed.
- PubMed Central.
- Cayman Chemical. This compound ethyl amide.
- Labchem Catalog. This compound.
- Journal of Pharmacy and Pharmacology. Binding of prostaglandin to human serum albumin.
- ResearchGate. Stability of Prostaglandin E 2 (PGE 2)
- Cayman Chemical.
- Benchchem. stability of 8-iso Prostaglandin E2 in acidic and basic conditions.
- ACS Publications. PGH2 Degradation Pathway Catalyzed by GSH−Heme Complex Bound Microsomal Prostaglandin E2 Synthase Type 2: The First Example of a Dual-Function Enzyme.
- PubMed Central.
- Hello Bio.
- ResearchGate. Prostaglandin E2 (P5640)
- PubMed. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions.
- PubMed.
- ResearchGate.
- Cayman Chemical. PRODUCT INFORMATION - 17-phenyl trinor 8-iso Prostaglandin E2.
- Benchchem.
- PubMed Central.
- PubMed. Antioxidant effects on the prostaglandin endoperoxide synthetase product profile.
- Taylor & Francis Online.
- YouTube. 151. Prostaglandins Eicosanoids.
- Semantic Scholar.
- Semantic Scholar. Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary.
- Resveratrol inhibits prostaglandin formation in IL-1beta-stimul
- MedChemExpress. 17-Phenyl-ω-trinor-PGE2 | EP1/EP3 Receptor Agonist.
- ResearchGate.
- MDPI.
- ResearchGate.
- ResearchGate. Calculated half-life of PGE 2 in water and cell culture media (±FCS,... - Download Scientific Diagram.
- PubMed. Inhibition of prostaglandin E synthesis by steroidal and nonsteroidal antiinflammatory drugs in human synovial fibroblast cultures.
- MDPI. Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Interaction of prostaglandin E2 with human serum albumin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of prostaglandin to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural insights into human serum albumin-mediated prostaglandin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delta12-prostaglandin J2 as a product and ligand of human serum albumin: formation of an unusual covalent adduct at His146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- 16. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant effects on the prostaglandin endoperoxide synthetase product profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential Off-Target Effects of 17-phenyl trinor prostaglandin E2
Welcome to the technical support center for researchers utilizing 17-phenyl trinor prostaglandin E2. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the experimental use of this potent prostaglandin E2 analog. As a synthetic compound, this compound is a valuable tool for dissecting EP receptor signaling. However, its pharmacological profile is not entirely specific, which can lead to unexpected experimental outcomes. This resource will help you navigate these potential off-target effects, ensuring the accuracy and integrity of your research.
Understanding the Pharmacology of this compound
This compound is structurally analogous to prostaglandin E2 (PGE2) and is primarily characterized as an agonist for the EP1 and EP3 receptors.[1][2][3] However, emerging evidence reveals that it also exhibits activity at the EP4 receptor, and potentially other prostanoid receptors, which constitutes its off-target effects.[4][5][6] Understanding the signaling pathways of these receptors is paramount for interpreting your experimental data.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium ([Ca2+]).
-
EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).
-
EP2 & EP4 Receptors: Both are coupled to Gs protein, and their activation stimulates adenylyl cyclase, resulting in an increase in cAMP.
The promiscuity of this compound across these varied signaling pathways necessitates careful experimental design and data interpretation.
Receptor Binding Affinity Profile
| Receptor Subtype | Species | Ki (nM) |
| EP1 | Mouse | 14[4][5] |
| Rat | 25[4][5] | |
| EP3 | Mouse | 3.7[4][5] |
| Rat | 4.3[4][5] | |
| EP4 | Rat | 54[4][5] |
| FP | Mouse | < 100[6] |
This data highlights the compound's high affinity for EP3 and EP1 receptors, with a notable, albeit lower, affinity for the EP4 receptor in rats. The interaction with the FP receptor in mice suggests a potential for broader cross-reactivity among prostanoid receptors.
Troubleshooting Guide: Unexpected Experimental Results
This section addresses common issues encountered when using this compound, with a focus on dissecting on-target versus off-target effects.
Question 1: I am using this compound to study EP1/EP3 signaling, but I am observing an unexpected increase in cAMP levels in my cells. What could be the cause?
Answer:
This is a classic example of a potential off-target effect. While this compound is a potent EP1 and EP3 agonist, an increase in cAMP suggests the activation of a Gs-coupled receptor, likely the EP4 receptor.
Troubleshooting Workflow:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. biorbyt.com [biorbyt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound suppliers USA [americanchemicalsuppliers.com]
- 6. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]
Technical Support Center: Optimizing 17-Phenyl Trinor Prostaglandin E2 for In Vivo Studies
Welcome to the technical support center for the in vivo application of 17-phenyl trinor prostaglandin E2. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical advice for successful experimental design and execution. Here, you will find a comprehensive resource in a question-and-answer format to address specific challenges and frequently asked questions, ensuring both scientific integrity and the logical application of this potent prostaglandin E2 analog.
Understanding this compound: A Primer
This compound is a synthetic analog of prostaglandin E2 (PGE2). It is recognized as a potent agonist for the EP1 and EP3 receptors, with some activity also reported at the EP4 receptor.[1][2][3] This multi-receptor activity profile means it can elicit a range of biological effects, making careful dose selection and experimental design paramount.
Prostaglandin E2 itself is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and tissue repair.[4][5] By targeting specific EP receptors, this compound allows for the investigation of these pathways.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for my in vivo experiment with this compound?
A1: A definitive universal starting dose is difficult to recommend without knowing the specific animal model, route of administration, and biological question. However, we can provide an evidence-based starting point.
A key study in hamsters reported an ED50 of 350 µg/kg for its antifertility effects, where it was 4.4 times more potent than PGE2.[6][7] For other applications, considering the potency of related EP receptor agonists can be informative. For instance, intraperitoneal (I.P.) injections of PGE2 in rats have been used in the range of 0.05 to 0.5 mg/kg to study effects on body temperature.[8] In mice, an EP1 receptor antagonist showed efficacy at a much lower range of 5 to 20 µg/kg I.P.[9]
Recommendation: For a pilot dose-finding study in mice or rats, a conservative starting dose in the range of 10-50 µg/kg is a reasonable starting point. This should be followed by a dose-escalation study to determine the optimal dose for your specific experimental endpoint.
Q2: How should I prepare this compound for in vivo administration?
A2: Proper formulation is critical for the bioavailability and stability of this compound. This compound is a crystalline solid that is highly soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but has low aqueous solubility.[6]
Recommended Vehicle Formulation:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent such as ethanol or DMSO. For example, a 10 mg/mL stock in ethanol.
-
Working Solution: For administration, the stock solution should be diluted in a sterile, biocompatible vehicle. A common and effective vehicle is saline (0.9% NaCl) or phosphate-buffered saline (PBS). To maintain solubility, the final concentration of the organic solvent should be kept to a minimum, typically less than 5% of the total volume.
Example Preparation for a 100 µg/mL working solution:
-
Take 10 µL of a 10 mg/mL stock solution in ethanol.
-
Add it to 990 µL of sterile saline.
-
Vortex thoroughly before each injection to ensure a homogenous suspension.
Important Note: Aqueous solutions of prostaglandins can be unstable. It is recommended to prepare fresh working solutions daily.[10]
Q3: What are the expected physiological effects and potential side effects of this compound?
A3: As a potent EP1 and EP3 receptor agonist, this compound can induce a variety of physiological responses.
Expected Effects (depending on the model):
-
Inflammation and Pain: Prostaglandins are key mediators of inflammation and can induce hyperalgesia (increased sensitivity to pain).[11]
-
Cardiovascular: In rats, it has been shown to cause an atypical blood pressure response with a pressor rebound following an initial depressor response.[7] Activation of EP3 receptors can decrease cardiac contractility.[12][13]
-
Smooth Muscle Contraction: It can cause contraction of smooth muscle, such as in the uterus and ileum.[6]
-
Fever: Prostaglandins in the central nervous system are involved in the febrile response.[4]
Potential Side Effects:
-
Gastrointestinal: Nausea, vomiting, and diarrhea are common side effects of prostaglandins.[4][14]
-
Cardiovascular: Changes in blood pressure and heart rate.[7]
-
General: Fever, shivering, and flushing.
It is crucial to closely monitor animals for any adverse effects during your studies.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Suboptimal Dose: The dose may be too low to elicit a response in your specific model. - Improper Formulation: The compound may have precipitated out of solution, leading to a lower effective dose. - Degradation: The compound may have degraded due to improper storage or handling of solutions. - Route of Administration: The chosen route may not be optimal for reaching the target tissue. | - Perform a dose-response study, systematically increasing the dose. - Ensure the final concentration of the organic solvent in your vehicle is sufficient to maintain solubility, but still safe for the animal. Vortex the solution immediately before each injection. - Prepare fresh working solutions daily. Store the stock solution at -20°C or -80°C as recommended by the supplier. - Consider alternative routes of administration (e.g., subcutaneous, intravenous) if intraperitoneal is not effective. |
| High Variability in Animal Responses | - Inconsistent Dosing: Inaccurate dilutions or incomplete injection of the intended volume. - Vehicle Effects: The vehicle itself may be causing a biological response. - Animal-to-Animal Variation: Inherent biological differences between animals. | - Use calibrated pipettes for dilutions and ensure proper injection technique. - Always include a vehicle-only control group to account for any effects of the solvent and injection procedure. - Increase the number of animals per group to improve statistical power. |
| Adverse Events (e.g., distress, lethargy, significant weight loss) | - Dose is too high: The dose may be in the toxic range. - Off-target effects: Activation of EP receptors in non-target tissues. - Vehicle Toxicity: High concentrations of organic solvents like DMSO can be toxic. | - Immediately reduce the dose in subsequent experiments. - Consider a more targeted delivery method if possible (e.g., local injection). - Ensure the final concentration of the organic solvent is well below established toxicity limits (e.g., <5% for DMSO in many applications). |
Experimental Protocols
Protocol: In Vivo Dose-Finding Study for this compound in a Mouse Model of Inflammatory Pain
This protocol outlines a dose-escalation study to determine the effective dose of this compound for inducing thermal hyperalgesia.
1. Animal Model:
-
Adult male C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before any experimental procedures.
2. Materials:
-
This compound (crystalline solid)
-
Ethanol (200 proof, molecular biology grade)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Insulin syringes with 28-30 gauge needles
-
Vortex mixer
-
Plantar test apparatus for measuring thermal withdrawal latency
3. Preparation of Dosing Solutions:
-
Stock Solution (1 mg/mL): Carefully weigh 1 mg of this compound and dissolve it in 1 mL of absolute ethanol. Store at -20°C.
-
Working Solutions: Prepare fresh on the day of the experiment.
-
Vehicle Control: Prepare a solution of 1% ethanol in sterile saline.
-
Dosing Groups (e.g., 10, 50, 100 µg/kg):
-
For a 25g mouse, the injection volume is typically 100 µL.
-
Calculate the required concentration for each dosing group based on the average weight of the mice.
-
Perform serial dilutions from the stock solution into the vehicle to achieve the desired final concentrations.
-
-
4. Experimental Procedure:
-
Baseline Measurement: On the day of the experiment, handle the mice and allow them to acclimate to the testing room for at least 30 minutes. Measure the baseline thermal withdrawal latency for each mouse using the plantar test apparatus.
-
Administration: Administer the vehicle or the different doses of this compound via intraperitoneal (I.P.) injection.
-
Post-Dosing Measurements: Measure thermal withdrawal latency at various time points after injection (e.g., 30, 60, 120, and 180 minutes).
-
Data Analysis: Calculate the change in withdrawal latency from baseline for each animal at each time point. Compare the different dose groups to the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
5. Ethical Considerations:
-
All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Monitor animals for signs of pain or distress and provide appropriate care.
-
Minimize the number of animals used by employing a sound statistical design.
Visualizing the Mechanism of Action
To understand the cellular effects of this compound, it is essential to visualize its signaling pathways. This compound primarily acts on EP1 and EP3 receptors, which are G-protein coupled receptors (GPCRs).
Caption: Signaling pathways of EP1 and EP3 receptors activated by this compound.
References
-
Bertin Bioreagent. (n.d.). 17-phenyl trinor 8-iso Prostaglandin E2. Retrieved from [Link]
- Miller, W. L., Weeks, J. R., Lauderdale, J. W., & Kirton, K. T. (1975). Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Prostaglandins, 9(1), 9–18.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17-phenyl-ω-trinor-PGE2. Retrieved from [Link]
- Frias, M. A., Rebsamen, M. C., Foinquinos, A., Pfenninger, A., D'Souza, K., Fiedler, M., ... & Thum, T. (2016). Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor.
- Sánchez-Mendoza, M. E., Reyes-Ramírez, A., & Carreón-Torres, E. (2009). Prostaglandin E2 (EP1) Receptor Agonist-Induced DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes: The Involvement of TGF-α. Endocrinology, 150(3), 1369–1380.
- Renthal, W., & Gold, M. S. (2017). A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity. Journal of visualized experiments : JoVE, (126), 56079.
-
Wikipedia. (n.d.). Prostaglandin E2. Retrieved from [Link]
- Ebersberger, A., Schmidt, Y., & Ebersberger, A. (2013). Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation. Proceedings of the National Academy of Sciences, 110(33), 13651–13656.
- Frias, M. A., Rebsamen, M. C., Foinquinos, A., Pfenninger, A., D'Souza, K., Fiedler, M., ... & Thum, T. (2016). Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor.
-
Drugs.com. (2025). Prostin E2 Uses, Side Effects & Warnings. Retrieved from [Link]
- Ahmad, A. S., Ahmad, M., de Ceballos, M. L., & Iadecola, C. (2008). The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic. Journal of neurochemistry, 107(1), 193–201.
- Gourine, A. V., & Spyer, K. M. (1996). Intraperitoneal injections of prostaglandin E2 attenuate hyperthermia induced by restraint or interleukin-1 in rats. The Journal of physiology, 494(Pt 3), 859–866.
- Ota, T., Murata, H., & Sugimoto, Y. (2009). Prostaglandin Analogues and Mouse Intraocular Pressure: Effects of Tafluprost, Latanoprost, Travoprost, and Unoprostone, Considering 24-Hour Variation. Investigative Ophthalmology & Visual Science, 50(5), 2214–2218.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). EP1 receptor. Retrieved from [Link]
- Zhang, X., Li, L., & Li, M. (2019). Ocular Surface Changes in Prostaglandin Analogue-Treated Patients. Journal of ophthalmology, 2019, 8384921.
- Crittall, M. R., & Craig, D. A. (2001). Investigation of the pronounced synergism between prostaglandin E2 and other constrictor agents on rat femoral artery. British journal of pharmacology, 134(2), 343–352.
- Castillo-Gómez, E., & Pérez-Ortega, J. (2023). Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo. Frontiers in Pharmacology, 14, 1279883.
-
BindingDB. (n.d.). This compound. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17-phenyl-ω-trinor-PGE2. Retrieved from [Link]
- Whitson, J. T. (2011). The Pharmacology of Prostaglandin Analogues. In Glaucoma. IntechOpen.
- Castillo-Gómez, E., & Pérez-Ortega, J. (2023). Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo. Frontiers in pharmacology, 14, 1279883.
- Pelus, L. M., & Gopalakrishnan, M. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated.
-
Patsnap Synapse. (2024). What are EP1 agonists and how do they work?. Retrieved from [Link]
- Ohgami, K., Shiratori, K., & Shimizu, T. (2026).
-
RxList. (n.d.). Prostin E2 (Dinoprostone Vaginal Suppository): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
- Minami, T., Nishiyori, A., & Ito, S. (2001). Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British journal of pharmacology, 133(3), 438–444.
- Sharif, N. A. (2018). Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. British journal of pharmacology, 175(8), 1155–1171.
Sources
- 1. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-phenyl-<i>ω</i>-trinor-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 5. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal injections of prostaglandin E2 attenuate hyperthermia induced by restraint or interleukin-1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. drugs.com [drugs.com]
- 14. Prostin E2 (Dinoprostone Vaginal Suppository): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Navigating the Nuances of 17-phenyl trinor Prostaglandin E2: A Guide to Experimental Consistency
Welcome to the technical support center for 17-phenyl trinor prostaglandin E2 (17-pt-PGE2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent and selective EP1/EP3 receptor agonist. Experimental variability can be a significant hurdle in prostaglandin research. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research.
Understanding 17-phenyl trinor PGE2: The Foundation of Consistent Results
This compound is a synthetic analog of the naturally occurring prostaglandin E2 (PGE2).[1] Its unique chemical structure, characterized by the replacement of the terminal carbons of the omega chain with a phenyl group, confers enhanced metabolic stability and receptor selectivity compared to its endogenous counterpart. This makes it a valuable tool for dissecting the specific roles of EP1 and EP3 prostanoid receptors in various physiological and pathological processes.[1][2][3] However, this stability and selectivity also introduce specific handling and experimental considerations that are crucial for success.
Key Signaling Pathways:
The biological effects of 17-pt-PGE2 are mediated through its interaction with the EP1 and EP3 G-protein coupled receptors.[1][2][3] Understanding these pathways is fundamental to designing and interpreting experiments. The EP1 receptor is coupled to Gq protein, and its activation leads to an increase in intracellular calcium.[4][5] The EP3 receptor, on the other hand, is primarily coupled to Gi protein, which inhibits adenylyl cyclase and decreases intracellular cAMP levels.[6][7][8][9]
Caption: Signaling of 17-pt-PGE2 via EP1 and EP3 receptors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the handling and use of 17-phenyl trinor PGE2.
Storage and Handling
Question: My 17-phenyl trinor PGE2 solution appears to have lost activity. How should I properly store and handle it to prevent degradation?
Answer: Proper storage and handling are paramount for maintaining the bioactivity of 17-phenyl trinor PGE2. Like many prostaglandins, it is sensitive to temperature, pH, and repeated freeze-thaw cycles.
-
Storage of Solid Compound: The solid form of 17-phenyl trinor PGE2 should be stored at -20°C.[1][10] When handled correctly, it can be stable for at least four years.[1][10]
-
Solvent Selection and Stock Solutions: For creating stock solutions, it is crucial to use an appropriate solvent.
-
Recommended Solvents: Anhydrous ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are suitable solvents.[10] The choice of solvent may depend on the downstream application and cellular toxicity considerations.
-
Solubility Data:
Solvent Approximate Solubility Ethanol >100 mg/mL[1] DMSO >100 mg/mL[1] | DMF | >100 mg/mL[1] |
-
Aqueous Incompatibility: 17-phenyl trinor PGE2 is sparingly soluble in aqueous buffers.[10] To prepare aqueous working solutions, the stock solution should first be dissolved in an organic solvent like ethanol and then diluted into the buffer of choice.[10] It is not recommended to store aqueous solutions for more than one day.[10]
-
-
Stock Solution Storage: Store stock solutions at -20°C. To minimize freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Workflow for Suspected Degradation:
Caption: Troubleshooting workflow for loss of compound activity.
Cell-Based Assays
Question: I am observing inconsistent dose-response curves in my cell-based assays. What are the potential causes and how can I improve reproducibility?
Answer: Inconsistent dose-response curves in cell-based assays are a common issue and can stem from several factors related to both the compound and the experimental setup.
-
Cell Health and Passage Number:
-
Expert Insight: The expression levels of GPCRs like EP1 and EP3 can vary significantly with cell passage number and confluency.[11] It is crucial to use cells within a consistent and validated passage range for all experiments. Over-confluent or stressed cells will exhibit altered receptor expression and signaling, leading to variability.
-
Protocol:
-
Establish a clear cell banking system with defined passage limits.
-
Always seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment.
-
Visually inspect cells for normal morphology before each experiment.
-
-
-
Ligand-Receptor Incubation Time and Temperature:
-
Causality: The binding kinetics of 17-phenyl trinor PGE2 to its receptors are time and temperature-dependent. Insufficient incubation time can result in an underestimation of the compound's potency (a rightward shift in the dose-response curve).
-
Self-Validating System: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay endpoint. This involves testing a fixed concentration of 17-phenyl trinor PGE2 at various time points to identify when the response reaches a plateau.
-
-
Solvent Effects:
-
Trustworthiness: The organic solvents used to dissolve 17-phenyl trinor PGE2 (e.g., DMSO, ethanol) can have independent effects on cells, especially at higher concentrations.
-
Protocol:
-
Ensure the final concentration of the solvent is consistent across all wells, including vehicle controls.
-
Typically, the final solvent concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.[12]
-
Always include a vehicle control group in your experimental design to account for any solvent-induced effects.
-
-
Data Presentation: Example of a Dose-Response Troubleshooting Table
| Potential Issue | Observed Effect on Dose-Response Curve | Recommended Action |
| High Cell Passage Number | Decreased Emax, Increased EC50 | Use cells within a validated, lower passage range.[13] |
| Inconsistent Cell Seeding | High variability between replicates | Standardize cell seeding protocol and perform accurate cell counts. |
| Suboptimal Incubation Time | Rightward shift in EC50 (lower potency) | Conduct a time-course experiment to determine optimal incubation period. |
| High Solvent Concentration | Increased cell death, erratic data points | Maintain final solvent concentration <0.1% and include proper vehicle controls.[12] |
In Vivo Studies
Question: I am not observing the expected physiological effects in my animal model after administering 17-phenyl trinor PGE2. What should I consider?
Answer: Translating in vitro findings to in vivo models introduces additional layers of complexity. Several factors can contribute to a lack of efficacy in animal studies.
-
Pharmacokinetics and Bioavailability:
-
Expertise: Although more stable than endogenous PGE2, 17-phenyl trinor PGE2 is still subject to metabolic degradation and clearance in vivo. The route of administration and formulation are critical for achieving and maintaining therapeutic concentrations at the target site. A modification of the C-1 carboxyl group to an ethyl amide can increase lipid solubility and improve tissue uptake.[14][15][16]
-
Authoritative Grounding: The pharmacokinetic profile of prostaglandin analogs can be influenced by factors such as plasma protein binding and tissue distribution. It is essential to consult literature for established pharmacokinetic data on 17-phenyl trinor PGE2 or similar compounds in your chosen animal model.
-
-
Route of Administration and Formulation:
-
Causality: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous, oral) will significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. For example, 17-phenyl trinor PGE2 has been shown to be a potent antifertility agent in hamsters with an ED50 of 350 µg/kg.[1]
-
Protocol:
-
Review literature to determine the most effective route of administration for targeting your tissue of interest.
-
The formulation of the dosing solution is critical. For systemic administration, the compound may need to be formulated in a vehicle that enhances solubility and stability in a physiological environment.
-
Always perform a small pilot study to assess the tolerability and preliminary efficacy of your chosen formulation and dose.
-
-
-
Dose Selection:
-
Trustworthiness: The effective in vivo dose may be significantly different from the in vitro EC50 due to the pharmacokinetic and pharmacodynamic factors mentioned above.
-
Self-Validating System: Conduct a dose-ranging study to identify the optimal dose that elicits the desired physiological response without causing adverse effects.
-
Logical Relationship Diagram for In Vivo Troubleshooting:
Caption: A logical approach to troubleshooting in vivo experiments.
References
-
Fujino H, Regan JW. Prostaglandin receptors: advances in the study of EP3 receptor signaling. PubMed. [Link]
-
Phys.org. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1. [Link]
-
Patsnap Synapse. What are EP1 agonists and how do they work? [Link]
-
National Center for Biotechnology Information. Gene Result: PTGER3 prostaglandin E receptor 3 [human]. [Link]
-
Reinold H, et al. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation. PNAS. [Link]
-
Tang CH, et al. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells. PubMed. [Link]
-
Patsnap Synapse. What are EP3 agonists and how do they work? [Link]
-
Xu, et al. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue. PubMed Central. [Link]
-
Wikipedia. Prostaglandin EP1 receptor. [Link]
-
Patsnap Synapse. What are EP1 antagonists and how do they work? [Link]
-
Bertin Bioreagent. 17-phenyl trinor 8-iso Prostaglandin E2. [Link]
-
Guan, et al. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 9. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. corticostatin.com [corticostatin.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.de [biomol.com]
- 15. caymanchem.com [caymanchem.com]
- 16. This compound ethyl amide | CAS 1219032-20-8 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Minimizing Non-Specific Binding of 17-phenyl trinor Prostaglandin E2
Welcome to the technical support center for researchers utilizing 17-phenyl trinor prostaglandin E2. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common challenge encountered in ligand-binding assays: non-specific binding (NSB). High NSB can obscure specific signals, leading to inaccurate quantification and misinterpretation of results.[1] This document will equip you with the knowledge to diagnose, troubleshoot, and ultimately minimize NSB in your experiments involving this compound.
Understanding the Challenge: The Nature of this compound and Non-Specific Binding
This compound is a synthetic analog of prostaglandin E2 (PGE2) and is a potent agonist for the EP1 and EP3 receptors.[2][3][4] Its structure, which includes a phenyl group, increases its lipophilicity compared to endogenous PGE2. This increased hydrophobicity is a key factor that can contribute to higher non-specific binding.[1][5]
Non-specific binding refers to the interaction of a ligand with components of the assay system other than its intended target receptor.[1] This can include binding to the surfaces of microplates, filter membranes, and other proteins or lipids present in the sample.[1] These interactions are typically of low affinity but can become significant, especially with hydrophobic molecules, leading to high background noise and a reduced signal-to-noise ratio.[1][6][7]
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to help you systematically identify and resolve the root cause of high non-specific binding in your assays.
Question 1: How do I properly measure non-specific binding for this compound?
Answer: Accurate measurement of NSB is the first critical step. This is achieved by including appropriate controls in your experimental setup. In a typical receptor binding assay, NSB is determined by measuring the binding of your labeled this compound in the presence of a large excess of an unlabeled ("cold") competitor.[1] This high concentration of the unlabeled ligand will saturate the specific binding sites on the target receptor, meaning any remaining detected signal from the labeled ligand is due to non-specific interactions.[1]
Experimental Protocol: Determining Non-Specific Binding
-
Prepare three sets of wells:
-
Total Binding: Contains the labeled this compound and the receptor preparation.
-
Non-Specific Binding (NSB): Contains the labeled this compound, the receptor preparation, and a 100- to 1000-fold excess of unlabeled this compound (or another suitable competitor).
-
Blank: Contains only the assay buffer and the labeled ligand to measure binding to the apparatus itself.
-
-
Incubate all wells under your standard assay conditions to allow binding to reach equilibrium.
-
Wash the wells to remove unbound ligand. This step is crucial and may need optimization.[8]
-
Measure the signal (e.g., radioactivity, fluorescence) in all wells.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-Specific Binding
-
Question 2: My non-specific binding is unacceptably high. What are the most common causes and how can I address them?
Answer: High NSB is often multifactorial. The following flowchart and detailed explanations will guide you through the most common causes and their solutions.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting high non-specific binding.
Detailed Explanations and Protocols
-
Issue: Hydrophobic Interactions
-
Why it happens: The phenyl group on 17-phenyl trinor PGE2 makes it prone to sticking to hydrophobic surfaces like polystyrene microplates and nitrocellulose filters.[1][5]
-
Solution 1: Add a Blocking Agent. Blocking agents are proteins that "coat" the non-specific binding sites on your assay plates and other surfaces.[9][10][11]
-
Bovine Serum Albumin (BSA): This is the most common blocking agent. It is a globular protein that can effectively shield charged and hydrophobic surfaces.[5][12]
-
Protocol: Prepare your assay buffer with 0.1% to 1% (w/v) BSA.[12] It's important to use a high-purity, fatty-acid-free BSA to avoid introducing interfering substances.
-
-
Non-fat Dry Milk: A cheaper alternative, but it should not be used in assays where phosphoproteins are being detected, as it contains casein, a phosphoprotein.[9]
-
-
Solution 2: Include a Non-ionic Detergent. Detergents can disrupt weak, non-specific hydrophobic interactions.[5][12]
-
-
Issue: Suboptimal Buffer Conditions
-
Why it happens: The pH and ionic strength of your assay buffer can influence electrostatic interactions between the ligand and non-target surfaces.[1][12]
-
Solution: Optimize Buffer Composition.
-
Adjust pH: Try to work at a pH close to the isoelectric point of your receptor preparation to minimize charge-based interactions.[1][12]
-
Increase Ionic Strength: Adding salt, such as NaCl (e.g., up to 150 mM), can create a shielding effect that masks electrostatic charges on both the ligand and surfaces, thereby reducing non-specific binding.[1][5][12]
-
-
-
Issue: Insufficient Washing
-
Why it happens: If unbound or weakly bound ligand is not thoroughly removed, it will contribute to the background signal.[8]
-
Solution: Enhance Your Wash Protocol.
-
Increase the number of washes: Instead of three washes, try four or five.[8]
-
Increase wash duration: Allow the wash buffer to sit in the wells for a few minutes during each wash step.[8]
-
Increase wash volume: Ensure you are using a sufficient volume to thoroughly wash the entire surface of the well.
-
-
Frequently Asked Questions (FAQs)
Q1: I've tried adding BSA and Tween-20, but my NSB is still high. What else can I do? A1: Consider the quality of your receptor preparation. The presence of denatured proteins or other contaminants can increase non-specific binding sites.[1] Also, try pre-treating your plasticware. Incubating plates and tips with a blocking solution before the assay can help passivate the surfaces.[1]
Q2: Can the concentration of my labeled this compound affect non-specific binding? A2: Yes. Using a concentration of the labeled ligand that is too high can lead to increased NSB.[8] It is important to titrate your ligand to find a concentration that provides a robust specific signal without unnecessarily elevating the background. Aim for a concentration at or near the Kd (dissociation constant) for its receptor.
Q3: Are there different types of microplates I can use to reduce NSB? A3: Yes, plates are available with various surface chemistries. Low-binding microplates are specifically treated to be more hydrophilic, which can significantly reduce the non-specific binding of hydrophobic molecules. It may be worthwhile to test your assay in a low-binding plate and compare the results to a standard polystyrene plate.
Q4: My signal-to-noise ratio is low. Should I focus on increasing the signal or decreasing the noise? A4: Both are important, but minimizing the noise (non-specific binding) is often the more effective strategy for improving data quality.[15][16] A clean baseline allows for more accurate and reproducible measurements of the specific signal.[7][17] Once you have minimized the background, you can then work on optimizing conditions to maximize the specific signal, for instance, by titrating your receptor concentration.[7]
Data Summary Table: Common Additives to Reduce NSB
| Additive | Type | Typical Concentration | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | Protein | 0.1% - 1% (w/v) | Coats surfaces to block non-specific sites.[12][18][19] |
| Tween-20 | Non-ionic Detergent | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions.[5][8][13] |
| Triton X-100 | Non-ionic Detergent | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions.[1] |
| Sodium Chloride (NaCl) | Salt | 50 mM - 150 mM | Shields electrostatic interactions.[1][5][12] |
References
-
Biocompare Bench Tips. (2012, October 8). Tips for Reducing ELISA Background. [Link]
-
Ahirwar, R., Bariar, S., Balakrishnan, A., & Nahar, P. (2015). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols. RSC Advances, 5(121), 99870-99878. [Link]
-
Creative Diagnostics. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
ResearchGate. (2015, November 5). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: A perspective study on mechanism of BSA blocking in common ELISA protocols. [Link]
-
RayBiotech. Behind the Blot: Everything You Need to Know About Tween 20. [Link]
-
ResearchGate. (2015, August 5). What's the role of BSA/Milk as blocking agents??[Link]
-
ResearchGate. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?[Link]
-
LI-COR Biosciences. (2020, January 28). When Should You Use Detergents in Western Blotting?[Link]
-
BindingDB. This compound. [Link]
-
Fisher Scientific. Blocking Agent and Detergent in ELISA. [Link]
-
ResearchGate. (2011, June 15). Tween 20. [Link]
-
Mesmar, F., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & other lipid mediators, 96(1-4), 58–64. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. 17-phenyl-ω-trinor-PGE2. [Link]
-
YouTube. (2023, May 8). Optimizing Signal to Noise Ratio. [Link]
-
Biocompare. This compound from Cayman Chemical. [Link]
-
Sharif, N. A., et al. (2003). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Journal of ocular pharmacology and therapeutics, 19(6), 577–589. [Link]
-
ResearchGate. (2024, January 16). Optimize the Taguchi method, the signal-to-noise ratio, and the sensitivity. [Link]
-
Gonzalez, V. D., et al. (2014). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic acids research, 42(9), e76. [Link]
-
Betz, M., & Fox, B. S. (1991). Prostaglandin E2 inhibits production of Th1 lymphokines but not of Th2 lymphokines. Journal of immunology, 146(1), 108–113. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. swordbio.com [swordbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. licorbio.com [licorbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
17-phenyl trinor prostaglandin E2 cross-reactivity with other prostanoid receptors
Welcome to the technical support resource for researchers utilizing 17-phenyl trinor prostaglandin E2 (17-pt-PGE2). This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving this potent prostanoid analog. Our focus is to equip you with the knowledge to anticipate, identify, and resolve issues related to its cross-reactivity with various prostanoid receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic and more stable analog of the endogenous Prostaglandin E2 (PGE2).[1] It is widely recognized in the literature as a potent agonist primarily for the prostanoid EP1 and EP3 receptors.[1][2][3] Its structure is modified to resist metabolic degradation, making it suitable for a range of in vitro and in vivo experimental applications where sustained receptor activation is desired.
Q2: What is prostanoid receptor cross-reactivity and why is it a critical consideration?
Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that mediate the effects of prostanoids like PGE2.[4][5][6] This family includes receptors for prostaglandin D2 (DP), prostaglandin F2α (FP), prostacyclin (IP), thromboxane A2 (TP), and four subtypes for prostaglandin E2 (EP1, EP2, EP3, EP4).[7]
Cross-reactivity refers to the ability of a ligand, such as 17-pt-PGE2, to bind to and potentially activate receptors other than its primary targets. This is a crucial consideration because:
-
Off-Target Effects: Unintended activation of other receptors can lead to confounding biological responses, making it difficult to attribute an observed effect to a single receptor subtype.
-
Translational Challenges: In drug development, poor selectivity can result in unforeseen side effects.
While 17-pt-PGE2 is most potent at EP1 and EP3 receptors, studies have demonstrated that it can also activate the EP4 receptor, highlighting the importance of empirically verifying its activity in your specific system.[8][9]
Troubleshooting Guide: Navigating Cross-Reactivity in Your Experiments
Q3: I'm using 17-pt-PGE2 to study EP1/EP3 signaling, but my results are unexpected. For example, I see an increase in cyclic AMP (cAMP), which is not typical for EP1 (Gq-coupled) or EP3 (Gi-coupled) activation. What could be happening?
This is a classic experimental scenario pointing towards receptor cross-reactivity.
Causality & Explanation: The EP1 receptor is coupled to the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[6][10] The EP3 receptor primarily couples to the Gi protein, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP.[10][11] In contrast, both EP2 and EP4 receptors couple to the Gs protein, which stimulates adenylyl cyclase and leads to a robust increase in cAMP.[6][10]
Your observation of increased cAMP strongly suggests that 17-pt-PGE2 is activating an EP4 receptor expressed in your cell or tissue model.[8] This has been documented in human pulmonary microvascular endothelial cells, where the effects of 17-pt-PGE2 were found to be mediated exclusively by the EP4 receptor.[8]
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the mRNA or protein expression profile of all four EP receptor subtypes (and other prostanoid receptors if possible) in your specific experimental system (e.g., cell line, primary cells, tissue). qPCR or Western blotting are standard methods. You cannot assume a receptor is absent just because it's not the one you're studying.
-
Pharmacological Blockade: Use selective antagonists to dissect the pathway.
-
Pre-incubate your cells with a selective EP4 antagonist (e.g., L-161,982) before adding 17-pt-PGE2. If the cAMP increase is blocked, this confirms EP4 activation.
-
As a control, ensure the EP4 antagonist does not block the effects of a known EP1/EP3 agonist (like Sulprostone) on its respective downstream signal (e.g., calcium mobilization for EP1).
-
-
Use Selective Agonists: Use highly selective agonists for each receptor as positive controls to confirm that the downstream signaling pathways are functional in your system. For example, use Butaprost for EP2 or Sulprostone for EP1/EP3.[12]
Q4: How can I definitively prove which receptor(s) 17-pt-PGE2 is binding to in my system?
Functional data (like cAMP or calcium assays) demonstrates a response, but binding assays provide direct evidence of a ligand-receptor interaction.[13]
Causality & Explanation: A functional response requires both binding (affinity) and activation (efficacy). A radioligand binding assay directly quantifies the affinity of a ligand for a receptor, independent of the downstream cellular machinery.[14] A competitive binding assay is the gold standard for determining the binding affinity (expressed as a Ki value) of an unlabeled compound (like 17-pt-PGE2).
Troubleshooting Steps:
-
Run a Competitive Binding Assay: This is the most direct method. You will measure the ability of increasing concentrations of unlabeled 17-pt-PGE2 to displace a known radiolabeled ligand that is selective for a specific receptor (e.g., [3H]-PGE2).
-
Test Across a Receptor Panel: To be thorough, perform these binding assays using membrane preparations from cells engineered to express only a single prostanoid receptor subtype. Test against a panel including EP1, EP2, EP3, EP4, DP, FP, IP, and TP receptors. This will give you a complete cross-reactivity profile.
-
Analyze the Data: The resulting data will allow you to calculate the inhibitor constant (Ki) of 17-pt-PGE2 for each receptor. A lower Ki value indicates higher binding affinity. Comparing Ki values across the receptor panel provides a quantitative measure of selectivity.[15]
Q5: My binding assay shows that 17-pt-PGE2 has high affinity for a receptor, but my functional assay shows a weak or no response. Why is there a discrepancy?
This scenario highlights the critical difference between ligand affinity and efficacy.
Causality & Explanation:
-
Affinity (Binding): Refers to how strongly a ligand binds to a receptor. This is measured in binding assays and represented by the Ki or Kd value.
-
Efficacy (Activation): Refers to the ability of a ligand, once bound, to activate the receptor and trigger a downstream cellular response.
A compound can be a:
-
Full Agonist: High affinity and high efficacy.
-
Partial Agonist: High affinity but lower efficacy (produces a submaximal response even at saturating concentrations).
-
Antagonist: High affinity but zero efficacy (binds to the receptor but does not activate it, blocking agonists from binding).
Therefore, it is entirely possible for 17-pt-PGE2 to bind strongly to a receptor subtype (e.g., show a low Ki value) but act as a very weak partial agonist or even an antagonist at that receptor, resulting in a minimal functional output.
Troubleshooting Steps:
-
Characterize the Dose-Response Curve: Perform a full dose-response functional assay and determine the Emax (maximum effect) and EC50 (potency) values. Compare the Emax of 17-pt-PGE2 to that of the endogenous ligand (PGE2). If the Emax for 17-pt-PGE2 is significantly lower, it is acting as a partial agonist.
-
Check for Antagonism: To test if it's acting as an antagonist, pre-incubate with 17-pt-PGE2 and then stimulate with a known agonist for that receptor. If the agonist's effect is diminished, 17-pt-PGE2 is exhibiting antagonistic properties.
-
Consider Receptor Reserve: The density of receptor expression in your cell system can influence the observed response. A system with a low receptor number may require a more potent or efficacious agonist to elicit a strong signal.
Data Summary: Binding Profile of 17-Phenyl Trinor PGE2
The following table summarizes publicly available binding affinity data (Ki) for 17-pt-PGE2 across several mouse prostanoid receptors. Note that lower Ki values indicate stronger binding affinity. This data underscores the compound's high affinity for EP1 and EP3, but also reveals measurable affinity for other receptors.
| Receptor Subtype | Reported Ki (nM) | Primary G-Protein Coupling | Primary Downstream Signal |
| EP1 | 14 - 36 | Gq | ↑ PLC, ↑ [Ca2+]i[10] |
| EP2 | >1,000 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP[10] |
| EP3 | 0.6 - 3.7[16][17] | Gi | ↓ Adenylyl Cyclase, ↓ cAMP[10][11] |
| EP4 | ~200-300* | Gs | ↑ Adenylyl Cyclase, ↑ cAMP[10] |
| FP | ~60 | Gq | ↑ PLC, ↑ [Ca2+]i[10] |
| IP | ~1,000 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP[10] |
| DP1 | >10,000 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP[10] |
| TP | >10,000 | Gq | ↑ PLC, ↑ [Ca2+]i[10] |
*Quantitative binding data for EP4 is less common, but functional studies confirm it is an active agonist.[8][9] Data compiled from studies on mouse receptors expressed in CHO cells.[17]
Visualizations: Pathways and Workflows
Prostanoid Receptor Signaling Pathways
Caption: Simplified signaling of EP receptors activated by PGE2 analogs.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Logical workflow for identifying and confirming receptor cross-reactivity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of 17-pt-PGE2 for a specific prostanoid receptor.[13][18]
Objective: To measure the displacement of a specific radioligand from a target receptor by unlabeled 17-pt-PGE2.
Materials:
-
Membrane Preparation: From cells overexpressing a single prostanoid receptor subtype.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest (e.g., [³H]-PGE2).
-
Test Compound: 17-phenyl trinor PGE2.
-
Non-specific Determinand: A high concentration (10 µM) of unlabeled endogenous ligand (e.g., PGE2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration System: 96-well plate harvester with GF/C filter mats.
-
Scintillation Counter and appropriate scintillation fluid.
Methodology:
-
Plate Setup (in triplicate):
-
Total Binding: Assay Buffer + Radioligand + Membrane Preparation.
-
Non-Specific Binding (NSB): Assay Buffer + Radioligand + Non-specific Determinand + Membrane Preparation.
-
Competitive Binding: Assay Buffer + Radioligand + Serial Dilution of 17-pt-PGE2 + Membrane Preparation.
-
-
Reagent Addition: In a 96-well plate, add reagents in the order listed above. The final volume is typically 200-250 µL.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to reach equilibrium. Gentle agitation is recommended.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the PEI-presoaked GF/C filter mat using a cell harvester.[18]
-
Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding versus the log concentration of 17-pt-PGE2.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response) in a program like GraphPad Prism to calculate the IC50 value (the concentration of 17-pt-PGE2 that displaces 50% of the radioligand).
-
Calculate Ki: Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Cell-Based cAMP Functional Assay
This protocol provides a method for assessing the functional activation of Gs- or Gi-coupled receptors by measuring changes in intracellular cAMP.[19][20][21]
Objective: To determine if 17-pt-PGE2 increases (Gs activation) or decreases (Gi activation) cAMP levels in whole cells.
Materials:
-
Cell Line: A cell line stably expressing the receptor of interest (e.g., HEK293-EP4 or HEK293-EP3).
-
Test Compound: 17-phenyl trinor PGE2.
-
Forskolin: A direct activator of adenylyl cyclase (used for Gi-coupled receptor assays).
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.[19]
Methodology (Gs-Coupled Receptors like EP4):
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to desired confluency.
-
Pre-incubation: Aspirate media and add stimulation buffer containing IBMX. Incubate for 20-30 minutes.
-
Stimulation: Add serial dilutions of 17-pt-PGE2 to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
Methodology (Gi-Coupled Receptors like EP3):
-
Cell Plating & Pre-incubation: Follow steps 1 and 2 as above.
-
Agonist Addition: Add serial dilutions of 17-pt-PGE2.
-
Stimulation: After a brief incubation with the agonist (e.g., 10 minutes), add a fixed concentration of Forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production. Incubate for a further 15-30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels. A potent Gi agonist will cause a dose-dependent decrease in the Forskolin-stimulated cAMP signal.
Data Analysis:
-
Convert the raw signal (e.g., luminescence, fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot cAMP concentration versus the log concentration of 17-pt-PGE2.
-
Use non-linear regression to calculate the EC50 (potency) and Emax (maximum effect) for the response.
References
-
Title: The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 17-phenyl-ω-trinor-PGE2 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: BindingDB BDBM82094 this compound Source: BindingDB URL: [Link]
-
Title: Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Prostanoid receptors: subtypes and signaling Source: PubMed URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity Source: PubMed Central URL: [Link]
-
Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]
-
Title: Prostaglandin receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]
-
Title: EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries Source: PubMed URL: [Link]
-
Title: Prostanoids and prostanoid receptors in signal transduction Source: PubMed URL: [Link]
-
Title: Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor Source: SciSpace URL: [Link]
-
Title: Antibody Cross-Reactivity: How to Assess & Predict Binding Source: Boster Biological Technology URL: [Link]
-
Title: Prostanoid Receptors: Structures, Properties, and Functions Source: Physiological Reviews URL: [Link]
-
Title: Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells Source: PubMed URL: [Link]
-
Title: Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 Source: ResearchGate URL: [Link]
-
Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]
-
Title: Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo Source: Frontiers in Pharmacology URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]
-
Title: What are Prostanoid receptor modulators and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The GraphPad Guide to Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostanoids and prostanoid receptors in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. What are Prostanoid receptor modulators and how do they work? [synapse.patsnap.com]
- 8. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17-phenyl-<i>ω</i>-trinor-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 15. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 16. BindingDB BDBM82094 this compound::CAS_38315-43-4::PGE2,17-Phenyl [bindingdb.org]
- 17. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. cAMP-Glo™ Assay [promega.sg]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Technical Support Center: Ensuring the Purity of 17-Phenyl Trinor Prostaglandin E2 for Bioassays
Welcome to the technical support center for 17-phenyl trinor prostaglandin E2. This guide is designed for researchers, scientists, and drug development professionals to ensure the highest purity of this synthetic prostaglandin analogue for reliable and reproducible bioassay results. Here, we address common challenges and provide in-depth troubleshooting guides based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My stock solution of 17-phenyl trinor PGE2 shows decreasing potency over time. What is causing this instability and how can I prevent it?
A1: this compound, like many prostaglandins, is sensitive to degradation. The primary causes of instability are improper storage temperature, repeated freeze-thaw cycles, and exposure to acidic or basic conditions. For optimal stability, it is recommended to store the compound as a crystalline solid at -20°C, which can maintain its integrity for at least four years.[1][2] Once reconstituted in an organic solvent such as ethanol, DMSO, or DMF, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are particularly unstable and should be prepared fresh for each experiment and used within the same day.[2] The stability of prostaglandins in aqueous solutions is pH-dependent; for instance, PGE2 shows significant degradation at a pH above 7.[3]
Q2: I am observing unexpected or inconsistent results in my bioassay. Could impurities in my 17-phenyl trinor PGE2 be the cause?
A2: Absolutely. The presence of impurities can significantly impact bioassay results by either competing with the active compound for receptor binding, exerting their own biological effects, or interfering with the assay's detection system. Common impurities in synthetic prostaglandins can include stereoisomers (e.g., C-8 epimers), degradation products, or residual starting materials from the synthesis process.[2] For instance, even minor changes in stereochemistry can dramatically alter receptor binding affinity and biological activity. Therefore, it is crucial to verify the purity of your compound before use.
Q3: What is the most reliable method to confirm the purity of my 17-phenyl trinor PGE2 sample?
A3: A multi-pronged approach using a combination of analytical techniques is the most reliable way to assess purity. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating the main compound from its impurities and for accurate quantification.[4][5][6] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides molecular weight confirmation and can help identify unknown impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the chemical structure and stereochemistry of the compound.[9][10][11][12]
Q4: How does 17-phenyl trinor PGE2 exert its biological effects in a bioassay?
A4: 17-phenyl trinor PGE2 is a synthetic analog of Prostaglandin E2 (PGE2) and functions as a selective agonist for the EP1 and EP3 prostanoid receptors.[1][13][14][15] When it binds to these G protein-coupled receptors (GPCRs), it initiates downstream signaling cascades. Activation of the EP1 receptor typically leads to an increase in intracellular calcium levels, while EP3 receptor activation can lead to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[16][17] The specific cellular response will depend on the cell type and the relative expression of these receptors.
Troubleshooting Guides
Issue 1: Inconsistent Bioassay Results
| Potential Cause | Troubleshooting Steps & Explanation |
| Compound Degradation | Verify Storage and Handling: Ensure the compound is stored at -20°C as a solid and that reconstituted aliquots are for single use. Prepare aqueous solutions fresh. Rationale: Prostaglandins are susceptible to hydrolysis and oxidation, leading to reduced potency.[3] |
| Pipetting Inaccuracy | Calibrate Pipettes: Regularly check the calibration of your pipettes. Use Proper Technique: Ensure consistent and accurate pipetting, especially for serial dilutions. Rationale: Small errors in volume can lead to significant variations in concentration, affecting dose-response curves. |
| Cell-Based Assay Variability | Monitor Cell Health and Passage Number: Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. Standardize Seeding Density: Maintain a consistent cell seeding density across all experiments. Rationale: Cellular responses can vary with passage number and confluency, impacting receptor expression and signaling. |
| Assay Reagent Issues | Check Reagent Expiration Dates: Do not use expired reagents. Prepare Fresh Buffers: Use freshly prepared buffers for each experiment. Rationale: The performance of assay components like antibodies and enzymes can decline over time.[18] |
Issue 2: Higher-Than-Expected Background Signal in Bioassay
| Potential Cause | Troubleshooting Steps & Explanation |
| Non-Specific Binding | Optimize Blocking Steps: Increase the concentration or incubation time of the blocking agent in immunoassays. Include Appropriate Wash Steps: Ensure sufficient and stringent washing steps to remove non-specifically bound molecules.[19] Rationale: Inadequate blocking or washing can lead to high background noise, masking the true signal. |
| Contaminated Reagents | Use High-Purity Water and Reagents: Prepare all buffers and solutions with high-purity, sterile water. Filter Buffers: Filter buffers to remove any particulate matter. Rationale: Contaminants in reagents can interfere with the assay chemistry or detection system. |
| Sample Matrix Effects | Perform Sample Dilution: Dilute the sample to minimize interference from the sample matrix.[18] Use a Matrix-Matched Standard Curve: If possible, prepare the standard curve in a buffer that mimics the sample matrix. Rationale: Components in the biological sample can interfere with the assay, leading to artificially high readings. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of 17-phenyl trinor PGE2. Method optimization will be required based on the specific HPLC system and column used.
Materials:
-
17-phenyl trinor PGE2 sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the 17-phenyl trinor PGE2 in a suitable solvent (e.g., ethanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 205 nm[4] (or a wavelength determined by a UV scan of the compound)
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Purity Verification and Bioassay
Caption: Workflow for ensuring compound purity before conducting a bioassay.
Signaling Pathway of 17-phenyl trinor PGE2 via EP1 and EP3 Receptors
Caption: Simplified signaling of 17-phenyl trinor PGE2 via EP1 and EP3 receptors.
References
-
Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Methods in Molecular Biology. Available at: [Link]
-
The complex role of prostaglandin E2-EP receptor signaling in wound healing. Inflammation and Regeneration. Available at: [Link]
-
Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). International Journal of Oncology. Available at: [Link]
-
PGE2-EP receptor signaling pathways. ResearchGate. Available at: [Link]
-
Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology. Available at: [Link]
-
PGE2-EP receptor signaling pathways. ResearchGate. Available at: [Link]
-
Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology. Available at: [Link]
-
Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Tandem mass spectrometry analysis of prostaglandins and isoprostanes. SlideServe. Available at: [Link]
-
HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. Available at: [Link]
-
High-field 1H NMR studies of prostaglandin H2 and its decomposition pathways. Proceedings of the National Academy of Sciences. Available at: [Link]
-
High performance liquid chromatographic determination of prostaglandins F2.alpha., E2, and D2 from in vitro enzyme incubations. Analytical Chemistry. Available at: [Link]
-
This compound. Labchem. Available at: [Link]
-
Prostaglandin-impurities. Pharmaffiliates. Available at: [Link]
-
13С NMR SPECTROSCOPY OF PROSTAGLANDINS. Estonian Academy Publishers. Available at: [Link]
-
Bioassay of histamine in the presence of prostaglandins. British Journal of Pharmacology. Available at: [Link]
-
Troubleshooting. BioAssay Systems. Available at: [Link]
-
Prostaglandins, bioassay and inflammation. British Journal of Pharmacology. Available at: [Link]
-
prostaglandin - Chiral standards. Pharmaffiliates. Available at: [Link]
-
Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI. Available at: [Link]
-
Prostaglandins, bioassay and inflammation. British Journal of Pharmacology. Available at: [Link]
-
Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Available at: [Link]
-
Thin-layer chromatography and bioassay of prostaglandins in extracts of semen and tissues of the male reproductive tract. Journal of Reproduction and Fertility. Available at: [Link]
-
Prostaglandin F2 alpha (17-Phenyl-trinor) ELISA Kit. Creative Diagnostics. Available at: [Link]
-
Prostaglandin E2 Parameter Assay Kit. R&D Systems. Available at: [Link]
-
This compound from Cayman Chemical. Biocompare. Available at: [Link]
-
Bioassay of prostaglandins in the presence of high concentrations of catecholamines. Polish Journal of Pharmacology and Pharmacy. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 9. High-field 1H NMR studies of prostaglandin H2 and its decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kirj.ee [kirj.ee]
- 11. NMR Spectroscopy in Natural Product Structure Elucidation | Molecules | MDPI [mdpi.com]
- 12. acdlabs.com [acdlabs.com]
- 13. This compound - Labchem Catalog [labchem.com.my]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biocompare.com [biocompare.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 18. bioassaysys.com [bioassaysys.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 17-Phenyl Trinor Prostaglandin E2 and Latanoprost for Intraocular Pressure Reduction: A Guide for Researchers
This guide provides a detailed, objective comparison of 17-phenyl trinor prostaglandin E2 and latanoprost, focusing on their potential and established roles in the reduction of intraocular pressure (IOP). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to elucidate the mechanisms, efficacy, and safety considerations of these two prostaglandin analogues.
Introduction: Targeting Intraocular Pressure in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] Elevated intraocular pressure (IOP) stands as the most significant modifiable risk factor for the development and progression of this disease.[1] Consequently, the pharmacological reduction of IOP is the cornerstone of glaucoma management.[2] Prostaglandin analogues (PGAs) have emerged as the first-line therapeutic option due to their potent IOP-lowering effects, once-daily dosing, and favorable systemic safety profile.[1][2]
Latanoprost, a prostaglandin F2α (PGF2α) analogue, was the first of its class to be approved for clinical use and has since become a benchmark in glaucoma therapy.[2][3] It is a highly selective agonist for the prostaglandin F receptor (FP receptor).[3][4][5] In the continuous search for novel therapeutic targets, other prostanoid receptors, including the prostaglandin E (EP) receptors, have been investigated for their role in IOP regulation. This compound, a synthetic analogue of PGE2, has been identified as a selective agonist for the EP1 and EP3 receptors, presenting a different mechanistic approach to IOP reduction.[6][7]
This guide will dissect the pharmacological profiles of these two compounds, offering a comparative perspective on their mechanisms of action, demonstrated efficacy in preclinical and clinical settings, and their respective safety profiles.
Differentiated Mechanisms of Action: FP vs. EP Receptor Agonism
The primary distinction between latanoprost and this compound lies in their receptor selectivity, which dictates their downstream signaling pathways and physiological effects on aqueous humor dynamics.
Latanoprost: An FP Receptor Agonist
Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[2] Latanoprost acid is a potent and selective agonist of the FP receptor, which is expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork.[2][3]
The primary mechanism by which latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[1][3] Activation of FP receptors in the ciliary muscle leads to the relaxation of the ciliary smooth muscle and remodeling of the extracellular matrix.[3] This remodeling, mediated by an increase in matrix metalloproteinases (MMPs), reduces the hydraulic resistance in the uveoscleral pathway, facilitating the drainage of aqueous humor.[2] Some evidence also suggests a secondary effect on the trabecular meshwork outflow pathway.[1][4]
Figure 2: Proposed signaling pathway of 17-Phenyl Trinor PGE2.
Comparative Efficacy in IOP Reduction
A direct head-to-head clinical comparison of this compound and latanoprost for IOP reduction in humans is not available in the published literature. Therefore, this comparison is based on the extensive clinical data for latanoprost and the available preclinical data for this compound and related EP receptor agonists.
Latanoprost: Clinically Proven Efficacy
Latanoprost 0.005% administered once daily has consistently demonstrated robust IOP-lowering effects in numerous clinical trials. It typically reduces IOP by 25% to 32% from baseline in patients with open-angle glaucoma or ocular hypertension. [8]Meta-analyses have shown that prostaglandin analogues, including latanoprost, are more effective at lowering IOP than other classes of glaucoma medications such as beta-blockers and carbonic anhydrase inhibitors. [8]While some studies suggest that other PGAs like bimatoprost may offer a slightly greater IOP reduction, latanoprost remains a highly effective and widely prescribed first-line therapy. [3][9] This compound: Preclinical Evidence and Future Directions
The IOP-lowering efficacy of this compound as a standalone agent is less clear. Preclinical studies have yielded mixed results. While some studies in cats, monkeys, and rabbits have shown that selective EP1 and EP3 receptor agonists can lower IOP, other studies in monkeys have shown no significant IOP-lowering effect of 17-phenyl trinor PGE2 alone. [6] However, a study on the dual EP3/FP receptor agonist ONO-9054 in patients with open-angle glaucoma or ocular hypertension showed a mean IOP reduction of 28.6% to 31.0% after 14 days of treatment. [10]This suggests that agonism of the EP3 receptor contributes significantly to IOP reduction.
| Compound | Target Receptors | Proven IOP Reduction (Human Clinical Data) | Preclinical IOP Reduction |
| Latanoprost | FP agonist [3][4] | 25-32% [8] | Effective in monkeys and other animal models. [5] |
| 17-Phenyl Trinor PGE2 | EP1/EP3 agonist [6][7] | Not established | Variable results in animal models. [6] |
| ONO-9054 (Dual Agonist) | EP3/FP agonist [10] | 28.6-31.0% [10] | N/A (Human Data Available) |
Safety and Tolerability Profiles
The safety and tolerability of a topical ophthalmic medication are critical for long-term patient adherence. The side effect profiles of latanoprost and this compound are anticipated to differ based on their receptor targets.
Latanoprost: Well-Characterized Side Effects
The side effects of latanoprost are well-documented from extensive clinical use. [11][12]Most are localized to the eye and are generally mild to moderate in severity. [12]
-
Common Ocular Side Effects:
-
Conjunctival hyperemia (redness) [11] * Increased iris pigmentation (may be permanent) [11] * Eyelash changes (increased length, thickness, and darkening) [11] * Periocular skin pigmentation [12] * Eye irritation or stinging upon instillation [13]* Less Common/Rare Side Effects:
-
Cystoid macular edema (more common in patients with risk factors) [12] * Anterior uveitis [12] * Reactivation of herpetic keratitis [12] Systemic side effects are rare with topical latanoprost administration. [3] This compound: An Anticipated Profile
-
The specific side effect profile of topical this compound in humans has not been established. However, insights can be drawn from the known physiological roles of EP1 and EP3 receptors and from clinical data on the dual EP3/FP agonist ONO-9054.
-
Potential Ocular Side Effects (based on dual agonist data and receptor function):
-
Ocular Hyperemia: This is a common side effect of most prostaglandin analogues and was the most frequent adverse event reported with the EP3/FP dual agonist ONO-9054. [10][14] * Dry Eye: Mild to moderate dryness was also reported with ONO-9054. [10] * Ocular Irritation: As with other PGAs, some level of local irritation is possible.
-
Inflammation: PGE2 is a known mediator of ocular inflammation, which could be a concern with EP receptor agonists. [6] It is important to note that the side effects associated with FP receptor agonism, such as changes in iris and eyelash pigmentation, may be less pronounced or absent with a selective EP receptor agonist.
-
Experimental Protocols for IOP Measurement
The accurate measurement of IOP is fundamental to both preclinical and clinical evaluation of these compounds.
Preclinical IOP Measurement in Animal Models
-
Objective: To determine the IOP-lowering efficacy and duration of action of a test compound in a relevant animal model of glaucoma or ocular hypertension.
-
Methodology:
-
Animal Model Selection: Commonly used models include non-human primates (e.g., cynomolgus monkeys), rabbits, and rodents.
-
Anesthesia: Depending on the species and measurement technique, topical or systemic anesthesia may be required.
-
Tonometry:
-
Rebound Tonometry (e.g., TonoVet): A non-invasive method suitable for conscious or lightly sedated animals. A small, disposable probe is propelled against the cornea, and the rebound characteristics are used to calculate IOP.
-
Applanation Tonometry (e.g., Tono-Pen): A handheld electronic tonometer that applanates (flattens) a small area of the cornea. Requires topical anesthesia.
-
Microneedle Method: An invasive but highly accurate method used in rodent studies, involving direct cannulation of the anterior chamber.
-
-
Dosing and Measurement Schedule: A baseline IOP is established before administration of the test compound or vehicle. IOP is then measured at multiple time points post-dosing to determine the onset, peak effect, and duration of action.
-
Figure 3: Workflow for preclinical IOP measurement.
Clinical IOP Measurement in Humans
-
Objective: To evaluate the safety and efficacy of a test compound in reducing IOP in human subjects with glaucoma or ocular hypertension.
-
Methodology:
-
Study Design: Typically a randomized, double-masked, controlled clinical trial.
-
Patient Population: Subjects with a confirmed diagnosis of open-angle glaucoma or ocular hypertension and a baseline IOP above a specified threshold.
-
Tonometry:
-
Goldmann Applanation Tonometry (GAT): The gold standard for clinical IOP measurement. It measures the force required to flatten a specific area of the cornea.
-
-
Measurement Schedule: IOP is measured at baseline and at various follow-up visits (e.g., weeks, months) at consistent times of the day to account for diurnal variations.
-
Conclusion
Latanoprost is a well-established, potent, and selective FP receptor agonist with a proven track record of efficacy and a well-characterized safety profile for the treatment of glaucoma. Its primary mechanism of action through the uveoscleral outflow pathway is well understood.
This compound represents a mechanistically distinct approach, targeting the EP1 and EP3 receptors. While preclinical data on its standalone efficacy is not consistently strong, the clinical success of a dual EP3/FP agonist suggests that targeting the EP3 receptor is a promising strategy for IOP reduction. Further research is warranted to fully elucidate the potential of selective EP1/EP3 agonists as a monotherapy or as an adjunctive therapy in glaucoma management. The potential for a different side effect profile, possibly avoiding the pigmentation changes associated with FP agonists, makes this an intriguing area for future drug development.
This guide underscores the importance of continued research into novel mechanisms for IOP reduction to expand the therapeutic armamentarium for glaucoma and better serve patients with this chronic, sight-threatening disease.
References
-
O-Kuro, M., et al. (2006). The Effects of Prostaglandin Analogues on Prostanoid EP1, EP2, and EP3 Receptor-Deficient Mice. Investigative Ophthalmology & Visual Science, 47(8), 3395-3399. [Link]
-
Miller, P. E., et al. (2015). EP3/FP dual receptor agonist ONO-9054 administered morning or evening to patients with open-angle glaucoma or ocular hypertension: results of a randomised crossover study. British Journal of Ophthalmology, 99(10), 1338-1342. [Link]
-
Peng, Y., et al. (2025). Efficacy and safety of prostaglandin drugs for elevated intraocular pressure: a Bayesian network meta-analysis. Frontiers in Medicine, 12. [Link]
-
Gheorghe, A., et al. (2016). A Novel Dual Agonist of EP3 and FP Receptors for OAG and OHT: Safety, Pharmacokinetics, and Pharmacodynamics of ONO-9054 in Healthy Volunteers. Investigative Ophthalmology & Visual Science, 57(1), 24-31. [Link]
-
Lin, C-W., et al. (2021). Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients. Journal of Ophthalmology, 2021, 6688319. [Link]
-
Ames-Ochoa, M., et al. (2021). A six-month randomized clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma. PLOS ONE, 16(8), e0255498. [Link]
-
Arbabi, A., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 980532. [Link]
-
Gupta, R., & Patel, S. (2024). Latanoprost. In StatPearls. StatPearls Publishing. [Link]
-
Parrish, R. K., 2nd, et al. (2010). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 4, 719-730. [Link]
-
Holló, G. (2007). The side effects of the prostaglandin analogues. Expert Opinion on Drug Safety, 6(1), 45-52. [Link]
-
Alm, A., et al. (2008). Side effects associated with prostaglandin analog therapy. Survey of Ophthalmology, 53 Suppl 1, S93-S105. [Link]
-
Qu, Y., et al. (2023). Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review. Journal of Ocular Pharmacology and Therapeutics, 39(10), 621-634. [Link]
-
Camras, C. B., & Alm, A. (1997). Initial clinical studies with prostaglandins and their analogues. Survey of Ophthalmology, 41 Suppl 2, S61-S68. [Link]
-
M. A. Stefansson, et al. (2022). The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist. Translational Vision Science & Technology, 11(2), 27. [Link]
-
Noecker, R. J., et al. (2010). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 4, 719-730. [Link]
-
Stein, J. D., et al. (2018). Comparative Effectiveness of Generic Latanoprost Versus Branded Prostaglandin Analogs for Primary Open Angle Glaucoma. Ophthalmology, 125(9), 1399-1407. [Link]
-
Wang, Y., et al. (2024). Adverse events of topical ocular prostaglandin medications for glaucoma treatment: a pharmacovigilance study based on the FAERS database. Eye, 38(10), 1957-1964. [Link]
-
S. K. Pappas, et al. (2022). Latanoprost PF vs. Bimatoprost PF: Which Treats the Ocular Surface Better? Medicina, 58(11), 1604. [Link]
-
Wang, Y., et al. (2024). Adverse events of topical ocular prostaglandin medications for glaucoma treatment: a pharmacovigilance study based on the FAERS database. Eye, 38(10), 1957-1964. [Link]
-
Stjernschantz, J. (1998). [Pharmacological profiles of latanoprost (Xalatan), a novel anti-glaucoma drug]. Nippon Yakurigaku Zasshi, 112(1), 1-10. [Link]
-
Ophthalmology Times. (2016). #5: Prostaglandin Analogues for Glaucoma Treatment. [Link]
-
G. Prasanna, et al. (2011). Effect of PF-04217329 a prodrug of a selective prostaglandin EP2 agonist on intraocular pressure in preclinical models of glaucoma. Experimental Eye Research, 93(3), 256-264. [Link]
-
ClinicalTrials.gov. (2014). A Study Comparing IOP-Lowering Treatments to Bimatoprost in Patients With Primary Open Angle Glaucoma or Ocular Hypertension. [Link]
-
Stjernschantz, J. (1998). [Pharmacological profiles of latanoprost (Xalatan), a novel anti-glaucoma drug]. Nippon Yakurigaku Zasshi, 112(1), 1-10. [Link]
-
Parrish, R. K., 2nd, et al. (2003). A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study. American Journal of Ophthalmology, 135(5), 688-703. [Link]
-
Alm, A. (2001). Prostaglandin Analogs in the Treatment of Glaucoma. Glaucoma Today, 1(1), 14-17. [Link]
-
Drugs.com. (2025). Latanoprost Monograph for Professionals. [Link]
-
Oreate AI. (2026). Understanding Prostaglandin Analogs: A Key Player in Glaucoma Treatment. [Link]
-
D. F. Woodward, et al. (1996). Effect of the isoprostanes, 8-iso prostaglandin E2 and 8-iso prostaglandin F2 alpha on the rabbit lung in vivo. British Journal of Pharmacology, 117(8), 1805-1811. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP3/FP dual receptor agonist ONO-9054 administered morning or evening to patients with open-angle glaucoma or ocular hypertension: results of a randomised crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The side effects of the prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Prostaglandin Analogs: A Key Player in Glaucoma Treatment - Oreate AI Blog [oreateai.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Validating the In Vivo Activity of 17-Phenyl Trinor Prostaglandin E2: A Comparative Guide for Researchers Utilizing Knockout Models
For researchers in pharmacology and drug development, the precise validation of a compound's in vivo mechanism of action is paramount. This guide provides an in-depth technical comparison of experimental approaches to validate the activity of 17-phenyl trinor prostaglandin E2, a potent synthetic analog of prostaglandin E2 (PGE2), with a focus on the use of EP1 and EP3 receptor knockout mouse models. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
Understanding this compound and its Putative Targets
This compound is widely recognized as an agonist for the E prostanoid (EP) receptors, specifically demonstrating high affinity for the EP1 and EP3 subtypes.[1][2][3] These G protein-coupled receptors are implicated in a diverse array of physiological and pathophysiological processes. The EP1 receptor is primarily coupled to Gq, leading to an increase in intracellular calcium, while the EP3 receptor is coupled to Gi, resulting in a decrease in cyclic AMP (cAMP).[4] This differential signaling underscores the importance of dissecting the specific receptor contributions to the overall in vivo effects of 17-phenyl trinor PGE2.
However, it is crucial to acknowledge that the selectivity of this compound is not absolute and may be context-dependent. Some evidence suggests that 17-phenyl trinor PGE2 can also activate EP4 receptors, which are coupled to Gs and increase cAMP levels.[5] This highlights the necessity of robust validation strategies, such as the use of knockout models, to unequivocally attribute its in vivo effects to specific receptor subtypes.
The Rationale for Knockout Models in Validating Compound Activity
Knockout (KO) mouse models, in which a specific gene is inactivated, are indispensable tools for in vivo target validation. By comparing the physiological or pathological response to a compound in wild-type (WT) animals versus their KO littermates, researchers can directly assess the contribution of the knocked-out gene product (in this case, the EP1 or EP3 receptor) to the compound's mechanism of action. An attenuated or absent response in the KO model provides strong evidence that the compound's effects are mediated through that specific receptor.
Comparative Analysis of 17-Phenyl Trinor PGE2 Activity in Wild-Type vs. Knockout Models
While direct head-to-head studies administering 17-phenyl trinor PGE2 to both wild-type and EP1 or EP3 knockout mice are not extensively reported in the literature, we can infer the expected outcomes based on the known phenotypes of these knockout models and studies using this agonist in wild-type animals.
EP1 Receptor-Mediated Effects: Pain and Neurodegeneration
The EP1 receptor is a key player in mediating pain and inflammation. Studies have demonstrated that EP1 knockout mice exhibit reduced nociceptive pain perception.[6] Furthermore, intrathecal administration of PGE2 induces mechanical allodynia in wild-type and EP3 knockout mice, but not in EP1 knockout mice, directly implicating the spinal EP1 receptor in this pain modality.[7]
A recent study provides in vivo evidence for the EP1-mediated activity of 17-phenyl trinor PGE2 in a model of retinal ganglion cell (RGC) neurodegeneration. Topical administration of 17-phenyl trinor PGE2 to healthy mice resulted in a significant reduction in RGCs, an effect consistent with the upregulation of EP1 receptors observed in ocular hypertension models.[8] Conversely, treatment with an EP1 antagonist showed a trend towards RGC protection in a severe ocular hypertension model.[8]
Table 1: Predicted and Observed Outcomes of 17-Phenyl Trinor PGE2 Administration in EP1 Knockout Models
| Parameter | Wild-Type Response to 17-Phenyl Trinor PGE2 | Predicted Response in EP1 KO Mice | Supporting Evidence for EP1 Role |
| Nociceptive Pain | Increased pain sensitivity | Attenuated or absent pain response | EP1 KO mice show reduced pain perception.[6] PGE2-induced allodynia is absent in EP1 KO mice.[7] |
| Retinal Ganglion Cell Viability | Decreased RGC viability | No significant change in RGC viability | Topical 17-phenyl trinor PGE2 induces RGC loss in healthy mice.[8] |
| Blood Pressure | Potential for pressor effects | Altered blood pressure response | EP1 KO mice exhibit altered cardiovascular homeostasis.[6] |
EP3 Receptor-Mediated Effects: Metabolism and Cardiovascular Function
The EP3 receptor is involved in a wide range of physiological processes, including the regulation of metabolism and cardiovascular function. Knockout of the EP3 receptor in mice leads to an obese phenotype with increased food intake and reduced insulin sensitivity.[9] In the cardiovascular system, EP3 receptor activation can reduce cardiac contractility, and its expression is increased after myocardial infarction.[4][10]
While direct studies of 17-phenyl trinor PGE2 in EP3 knockout mice are lacking, the known agonistic activity of this compound at the EP3 receptor suggests it would influence these pathways in wild-type animals.
Table 2: Predicted Outcomes of 17-Phenyl Trinor PGE2 Administration in EP3 Knockout Models
| Parameter | Predicted Wild-Type Response to 17-Phenyl Trinor PGE2 | Predicted Response in EP3 KO Mice | Supporting Evidence for EP3 Role |
| Adipogenesis & Lipolysis | Inhibition of lipolysis | No significant effect on lipolysis | EP3 KO mice have increased lipolysis.[9] |
| Cardiac Contractility | Reduced contractility | No significant change in contractility | EP3 activation reduces cardiac contractility.[4] |
| Platelet Aggregation | Potentiation of aggregation | Attenuated potentiation of aggregation | 17-phenyl trinor PGE2 potentiates platelet aggregation via EP3.[5] |
Experimental Protocols
The following are generalized protocols for in vivo validation studies. Specific parameters such as dosage, route of administration, and endpoint assays should be optimized based on the specific research question and preliminary studies.
Animal Models
-
Animals: Use age- and sex-matched wild-type and EP1 or EP3 receptor knockout mice on the same genetic background.
-
Housing: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Ethics: All animal procedures must be approved by the institutional animal care and use committee (IACUC).
Administration of this compound
-
Compound Preparation: Dissolve this compound (Cayman Chemical or equivalent) in a suitable vehicle (e.g., ethanol, then diluted in saline or PBS). The final concentration of the vehicle should be kept low and consistent across all groups.
-
Dosage and Route of Administration: The optimal dose and route will depend on the target tissue and desired effect. For systemic effects, intraperitoneal (i.p.) or subcutaneous (s.c.) injection is common. For localized effects, such as in the eye, topical administration may be appropriate. A dose-response study in wild-type animals is recommended to determine the optimal dose.
Example Experimental Workflow: Validating EP1-Mediated Nociception
This workflow is based on established models of PGE2-induced pain.
Caption: Experimental workflow for validating EP1-mediated nociception.
Example Experimental Workflow: Validating EP1-Mediated Retinal Ganglion Cell Loss
This workflow is adapted from the study by Thomas, et al. (2025).[8]
Caption: Workflow for assessing EP1-mediated retinal ganglion cell viability.
Signaling Pathways and Logical Relationships
The validation of 17-phenyl trinor PGE2 activity in knockout models relies on a clear understanding of the underlying signaling pathways.
Caption: Logical relationship of 17-phenyl trinor PGE2 signaling in WT vs. EP1 KO models.
Conclusion and Future Directions
The use of EP1 and EP3 receptor knockout mice is a powerful and definitive approach to validate the in vivo activity and selectivity of this compound. While existing research provides a strong foundation for predicting the outcomes of such studies, further direct experimental validation is warranted to fully elucidate the compound's mechanism of action in various physiological and pathological contexts. Future studies should aim to directly compare the effects of 17-phenyl trinor PGE2 in wild-type versus EP1 and EP3 knockout models across a range of endpoints. Such research will not only solidify our understanding of this important pharmacological tool but also pave the way for the development of more selective and effective therapeutic agents targeting the prostaglandin E2 signaling pathway.
References
-
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PMC. [Link]
-
Knockout of the Prostaglandin E2 Receptor Subtype 3 Promotes Eccentric Cardiac Hypertrophy and Fibrosis in Mice. PubMed. [Link]
-
The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure. The Journal of Clinical Investigation. [Link]
-
EP 1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue. PubMed Central. [Link]
-
Prostaglandin E receptor EP1 controls impulsive behavior under stress. PNAS. [Link]
-
Ptger3 prostaglandin E receptor 3 (subtype EP3) [ (house mouse)]. NCBI Gene. [Link]
-
Prostaglandin EP3 receptor. Wikipedia. [Link]
-
Both EP3 −/− and EP3β mice displayed spontaneous obese phenotype. ResearchGate. [Link]
-
Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. PubMed. [Link]
-
Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. PubMed Central. [Link]
-
Ptger1 prostaglandin E receptor 1 (subtype EP1) [ (house mouse)]. NCBI Gene. [Link]
-
Physiological Concentration of Prostaglandin E2 Exerts Anti-inflammatory Effects by Inhibiting Microglial Production of Superoxide Through a Novel Pathway. ResearchGate. [Link]
-
Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells. PubMed. [Link]
-
Role of Prostaglandin E2 Receptor EP1 in Retinal Ganglion Cell Neurodegeneration. IOVS. [Link]
-
The prostaglandin E2 EP3 receptor has disparate effects on islet insulin secretion and content in β-cells in a high-fat diet-induced mouse model of obesity. NIH. [Link]
-
Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction. NIH. [Link]
-
Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo. Frontiers in Pharmacology. [Link]
-
The prostaglandin E2 EP3 receptor has disparate effects on islet insulin secretion and content in β-cells in a high-fat diet-induced mouse model of obesity. PubMed. [Link]
Sources
- 1. biorbyt.com [biorbyt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockout of the Prostaglandin E2 Receptor Subtype 3 Promotes Eccentric Cardiac Hypertrophy and Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 17-Phenyl Trinor Prostaglandin E2 and Bimatoprost: A Guide for Researchers
This guide provides a detailed comparative analysis of two synthetic prostaglandin analogs: 17-phenyl trinor prostaglandin E2 (17-phenyl trinor PGE2) and bimatoprost. While both molecules are derived from the prostaglandin scaffold, their distinct structural modifications result in divergent receptor affinities, mechanisms of action, and, consequently, vastly different applications. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their pharmacology, supported by experimental data and protocols.
Introduction and Chemical Identity
Prostaglandins are a class of physiologically active lipid compounds that mediate a wide range of effects in the body. The development of synthetic analogs has allowed for more targeted therapeutic interventions.
-
This compound is a synthetic analog of Prostaglandin E2 (PGE2). It is primarily utilized as a research tool to investigate the function of specific prostanoid receptors, namely the EP1 and EP3 receptors.[1][2] Its structure is characterized by a phenyl group at the terminus of the omega chain, which confers distinct receptor binding properties compared to the parent PGE2 molecule.
-
Bimatoprost , sold under brand names like Lumigan® and Latisse®, is a structural analog of Prostaglandin F2α (PGF2α).[3] It is a clinically approved medication used to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension and to treat hypotrichosis (inadequate eyelashes).[4][5] Structurally, it is the ethyl amide derivative of 17-phenyl trinor PGF2α.[6][7]
Mechanistic Deep Dive: Receptor Binding and Signaling Cascades
The functional divergence of these two compounds originates at the receptor level. Their unique affinities for different prostanoid receptors trigger distinct intracellular signaling pathways.
This compound: A Selective EP1/EP3 Agonist
17-phenyl trinor PGE2 is a potent agonist for the E-prostanoid (EP) receptors 1 and 3.[1][8][9]
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq G-protein. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key signaling event for various cellular responses, such as smooth muscle contraction.
-
EP3 Receptor Activation: The EP3 receptor primarily couples to the Gi G-protein. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
Bimatoprost: A Prodrug Targeting the FP Receptor Pathway
The mechanism of bimatoprost is more complex and has been a subject of scientific discussion. It is now understood that bimatoprost acts as a prodrug.[7][10]
-
Hydrolysis to Active Form: In the eye, endogenous enzymes (amidases) hydrolyze the ethyl amide group of bimatoprost to its free acid form, 17-phenyl trinor PGF2α .[7][10][11] This active metabolite is a potent agonist for the F-prostanoid (FP) receptor.[6][7][12]
-
FP Receptor Activation: While some early research suggested bimatoprost acts on a novel "prostamide receptor," substantial evidence demonstrates that its ocular hypotensive effect is mediated through the activation of the FP receptor by its free acid metabolite.[3][13] The FP receptor, like the EP1 receptor, is coupled to the Gq G-protein. Its activation stimulates the PLC-IP3-Ca2+ pathway, which in ocular tissues like the ciliary muscle and trabecular meshwork, leads to the remodeling of the extracellular matrix and an increase in the uveoscleral and trabecular outflow of aqueous humor, thereby lowering intraocular pressure.[14][15][16]
Comparative Pharmacological and Clinical Performance
The differences in receptor activation translate directly to distinct pharmacological profiles and therapeutic uses.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes available binding affinity data.
| Compound | Receptor | Species | Affinity (Ki) | Reference |
| 17-phenyl trinor PGE2 | EP1 | Mouse | 14 nM | [9] |
| EP3 | Mouse | 3.7 nM | [9][17] | |
| EP1 | Rat | 25 nM | [9] | |
| EP3 | Rat | 4.3 nM | [9] | |
| EP4 | Rat | 54 nM | [9] | |
| Bimatoprost | FP | Human | 9250 nM | [6] |
| Bimatoprost Free Acid | FP | Human | 59 nM | [6] |
Causality Insight: The data clearly show that 17-phenyl trinor PGE2 is a high-affinity ligand for EP1 and EP3 receptors. In contrast, bimatoprost itself has a very low affinity for the FP receptor. However, its active metabolite, bimatoprost free acid, demonstrates a significantly higher affinity, explaining why the prodrug strategy is effective. This enzymatic conversion in situ is crucial for its therapeutic action.
Therapeutic Application and Efficacy
-
17-Phenyl Trinor PGE2: This compound is not used clinically. Its value lies in preclinical research, where it serves as a selective tool to probe the physiological roles of EP1 and EP3 receptors. Studies have shown it causes smooth muscle contraction in guinea pig ileum and is a potent antifertility agent in hamsters, highlighting the roles of EP receptors in these systems.[8]
-
Bimatoprost: Bimatoprost is a first-line therapy for managing glaucoma.[4] Its efficacy in lowering IOP is well-documented through numerous large-scale clinical trials.[18][19]
Table 2: Clinical Efficacy of Bimatoprost 0.03% in Glaucoma
| Study Metric | Result | Reference |
| Mean IOP Reduction | 7.5 mmHg (30%) from baseline | [18] |
| Target Pressure Achievement | 75.8% of patients reached IOP ≤ 18 mmHg | [18] |
| Comparative Efficacy | Provided greater IOP control than travoprost | [20] |
| Comparative Efficacy | More patients achieved low target pressures than with latanoprost | [19] |
| Non-responder Efficacy | Effective in patients unresponsive to latanoprost (additional 3.5 mmHg reduction) | [21] |
Expertise Insight: The clinical success of bimatoprost underscores the effectiveness of targeting the FP receptor to enhance aqueous humor outflow. Its ability to achieve significant IOP reduction, often greater than other prostaglandin analogs like latanoprost and travoprost, makes it a powerful tool in preventing glaucomatous progression.[19][20] The development of sustained-release implants of bimatoprost further enhances patient compliance and long-term IOP control.[22][23]
Safety and Side Effect Profiles
-
17-Phenyl Trinor PGE2: As a research compound, a clinical side effect profile is not available. In vitro and in vivo preclinical studies would be required to characterize its toxicology.
-
Bimatoprost: The safety profile of topical bimatoprost is well-characterized. Most side effects are localized to the eye and are often cosmetic.[24]
-
Common (3-45% of patients): Conjunctival hyperemia (redness), eyelash growth (length and darkness), eye pruritus (itching), and skin hyperpigmentation around the eyes.[4][22][25]
-
Less Common (1-3% of patients): Dry eye, burning sensation, visual disturbances, and allergic conjunctivitis.[4]
-
Notable/Potentially Permanent: Increased brown pigmentation of the iris, which can be irreversible.[5][22][25]
-
Trustworthiness Insight: While effective, the side effects of bimatoprost, particularly hyperemia, have led to the development of a lower concentration formulation (0.01%) which has shown comparable IOP-lowering efficacy with an improved side effect profile.[26] This demonstrates a commitment to refining therapeutic agents to maximize benefit while minimizing adverse events.
Experimental Protocols: A Comparative Framework
To directly compare the functional activity of these compounds on their respective Gq-coupled receptors (EP1 for 17-phenyl trinor PGE2 and FP for bimatoprost free acid), a cell-based intracellular calcium mobilization assay is an ideal self-validating system.
Protocol: Fluorometric Intracellular Calcium Mobilization Assay
This protocol describes a method to quantify receptor activation by measuring the resulting increase in intracellular calcium using a fluorescent indicator.
Methodology Steps:
-
Cell Culture:
-
Culture Human Embryonic Kidney 293 (HEK-293) cells stably transfected to express either the human EP1 receptor or the human FP receptor.
-
Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to ensure continued receptor expression.
-
Plate cells in a 96-well, black-walled, clear-bottom microplate and grow to 80-90% confluency.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-transport inhibitor (e.g., probenecid) in Hanks' Balanced Salt Solution (HBSS).
-
Remove culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Compound Preparation:
-
Prepare stock solutions of 17-phenyl trinor PGE2 and bimatoprost free acid in DMSO.
-
Perform a serial dilution in HBSS to create a range of concentrations for generating a dose-response curve (e.g., from 1 pM to 10 µM).
-
-
Fluorometric Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Place the microplate into a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader equipped with an automated injection system.
-
Set the instrument to excite at ~494 nm and measure emission at ~516 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add the prepared compound dilutions to the wells.
-
Immediately begin recording fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of the agonist.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response), which is a measure of the compound's potency.
-
Conclusion
While both this compound and bimatoprost are synthetic prostaglandin analogs, they are fundamentally different agents. 17-phenyl trinor PGE2 is a selective EP1/EP3 agonist, making it a valuable pharmacological tool for basic research into the diverse roles of the PGE2 signaling axis. In contrast, bimatoprost is a clinically successful prodrug that, upon conversion to its active free acid, potently activates the FP receptor. This targeted mechanism provides a highly effective means of reducing intraocular pressure in glaucoma patients. Their comparative analysis highlights the power of subtle chemical modifications in tailoring the biological activity of a core molecular scaffold, leading to compounds with distinct and highly specific applications in both the laboratory and the clinic.
References
-
Bimatoprost - Wikipedia. Wikipedia. [Link]
-
Mechanism of action of bimatoprost (Lumigan). PubMed. [Link]
-
Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf. NIH. [Link]
-
Bimatoprost: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
-
Bimatoprost (intraocular route, ophthalmic route) - Side effects & dosage. Mayo Clinic. [Link]
-
Intraocular pressure‐lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension. PubMed Central. [Link]
-
Bimatoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Pediatric Oncall. [Link]
-
Bimatoprost Side Effects - A Complete List. Medical SPA RX. [Link]
-
The Top 5 Bimatoprost (Lumigan) Side Effects. GoodRx. [Link]
-
Efficacy of bimatoprost 0.03 percent in untreated glaucoma and ocular hypertension patients: results from a large community-based clinical trial. PubMed. [Link]
-
An update on bimatoprost (Lumigan®) in glaucoma therapy. Open Access Journals. [Link]
-
Efficacy of bimatoprost in glaucoma and ocular hypertension unresponsive to latanoprost. PubMed. [Link]
-
Long-term Safety and Efficacy of Bimatoprost SR for Glaucoma (MAIA Trial). withpower.com. [Link]
-
Bimatoprost : Structure, Properties, Pharmacology, and Safety. Chemignition Laboratory. [Link]
-
BindingDB BDBM82094 this compound. BindingDB. [Link]
-
The Pharmacology of Bimatoprost (Lumigan™). ResearchGate. [Link]
-
Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies. PubMed. [Link]
-
Bimatoprost and its free acid are prostaglandin FP receptor agonists. ResearchGate. [Link]
-
The pharmacology of bimatoprost (Lumigan). PubMed. [Link]
-
17-phenyl trinor 8-iso Prostaglandin E2. Bertin Bioreagent. [Link]
-
In vitro Effects of Prostaglandin Analogs on Inflammatory Markers Expression by Human Conjunctival Cells. IOVS. [Link]
-
This compound ethyl amide | CAS 1219032-20-8. Biomol.de. [Link]
-
17-phenyl-ω-trinor-PGE2 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Comparison of Serial PGF2α Protocols for Control of the Estrous. Missouri State University. [Link]
-
Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. PLOS One. [Link]
-
17-Phenyl-omega-trinor-PGE2 | C23H30O5. PubChem - NIH. [Link]
-
Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. PubMed. [Link]
-
Comparison of two alternate PGF2α products in two estrus synchronization protocols in beef heifers. PubMed Central - NIH. [Link]
-
The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. PubMed. [Link]
-
Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. PubMed. [Link]
-
Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. ResearchGate. [Link]
-
Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study. ResearchGate. [Link]
-
Human Aqueous Humor Concentrations of Bimatoprost and Bimatoprost Free Acid Following Topical Ocular Dosing of Lumigan. IOVS. [Link]
-
The side effects of the prostaglandin analogues. PubMed. [Link]
-
Bimatoprost 0.01% vs bimatoprost 0.03%: a 12-month prospective trial of clinical and in vivo confocal microscopy in glaucoma patients. PubMed Central. [Link]
-
The Hydrolysis of the Prostaglandin Analog Prodrug Bimatoprost to 17-Phenyl-trinor PGF 2 α by Human and Rabbit Ocular Tissue. ResearchGate. [Link]
-
Structures of the prostaglandin analogs under investigation. ResearchGate. [Link]
-
This compound from Cayman Chemical. Biocompare.com. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bimatoprost - Wikipedia [en.wikipedia.org]
- 4. medcentral.com [medcentral.com]
- 5. Bimatoprost (intraocular route, ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The pharmacology of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bimatoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. chemignition.com [chemignition.com]
- 17. BindingDB BDBM82094 this compound::CAS_38315-43-4::PGE2,17-Phenyl [bindingdb.org]
- 18. Efficacy of bimatoprost 0.03 percent in untreated glaucoma and ocular hypertension patients: results from a large community-based clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. Intraocular pressure‐lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of bimatoprost in glaucoma and ocular hypertension unresponsive to latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Long-term Safety and Efficacy of Bimatoprost SR for Glaucoma · Info for Participants · Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]
- 24. The side effects of the prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Top 5 Bimatoprost (Lumigan) Side Effects - GoodRx [goodrx.com]
- 26. Bimatoprost 0.01% vs bimatoprost 0.03%: a 12-month prospective trial of clinical and in vivo confocal microscopy in glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 17-Phenyl Trinor Prostaglandin E2: Deconstructing Differential Effects on EP Receptor Subtypes
For researchers in pharmacology and drug development, understanding the nuanced interactions between a ligand and its family of receptors is paramount. Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, signaling through a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] These receptors, often co-expressed in tissues, trigger distinct and sometimes opposing downstream signaling cascades. The development of synthetic analogs like 17-phenyl trinor prostaglandin E2 (17-pt-PGE2) has been instrumental in dissecting these pathways.
This guide provides an in-depth comparison of the effects of 17-phenyl trinor PGE2 across the EP receptor subtypes. Traditionally classified as an EP1 and EP3 receptor agonist, recent functional data has unveiled a more complex pharmacological profile, including significant activity at the EP4 receptor.[2][3][4] We will explore the binding affinities, functional outcomes, and the experimental methodologies required to validate these differential effects, offering a comprehensive resource for scientists investigating prostanoid signaling.
The Prostaglandin E2 Receptor Family: A Tale of Four Subtypes
The diverse biological actions of PGE2 are dictated by which of the four EP receptor subtypes it activates.[1] Each subtype is coupled to a different G-protein, initiating a unique intracellular signaling cascade. Understanding these fundamental pathways is critical to interpreting the effects of any PGE2 analog.
-
EP1 Receptor: Coupled to Gαq, its activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium ([Ca2+]i), typically resulting in cellular contraction.[5][6]
-
EP2 Receptor: This receptor couples to Gαs, activating adenylyl cyclase (AC) to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway generally mediates relaxant and anti-inflammatory responses.[5][6]
-
EP3 Receptor: The EP3 receptor is unique in its primary coupling to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[5] This often results in effects that oppose EP2 and EP4 signaling, such as the potentiation of platelet aggregation.[3][7]
-
EP4 Receptor: Similar to EP2, the EP4 receptor couples to Gαs to elevate cAMP levels.[5][8] However, it can also engage alternative pathways, such as the PI3K/Akt pathway, leading to a distinct profile of cellular responses, including gene transcription changes involved in inflammation and tissue repair.[8][9]
Below is a diagram illustrating the canonical signaling pathways for each EP receptor subtype.
Caption: Canonical G-protein signaling pathways for EP receptor subtypes.
17-Phenyl Trinor PGE2: A Comparative Analysis
17-phenyl trinor PGE2 is a synthetic analog of PGE2, historically valued for its potent agonist activity at EP1 and EP3 receptors.[2] This selectivity has made it a useful tool for probing physiological functions mediated by these two receptor subtypes, such as smooth muscle contraction.[2] However, its pharmacological profile is broader than initially described.
Binding Affinity Profile
Radioligand binding assays are essential for determining the affinity of a compound for its receptor, typically expressed as the inhibition constant (Ki). While a comprehensive head-to-head comparison on human recombinant receptors is not available in a single publication, data from rodent models provide a clear indication of selectivity.
| Receptor Subtype | Species | Binding Affinity (Ki, nM) | Reference |
| EP1 | Mouse | 14 | [10] |
| Rat | 25 | [10] | |
| EP2 | - | No significant binding/agonism reported | [7] |
| EP3 | Mouse | 3.7 | [10] |
| Rat | 4.3 | [10] | |
| EP4 | Rat | 54 | [10] |
| Human | EC50 = 680 nM (Functional Assay) | [11] |
Data synthesized from multiple sources. Note that direct comparison between species and assay types (binding vs. functional) requires caution.
The data clearly demonstrates that 17-pt-PGE2 has the highest affinity for the EP3 receptor, followed by EP1 and then EP4 in rodent models.[10] Crucially, studies investigating cAMP accumulation in response to various prostanoids have shown that unlike selective EP2 agonists (e.g., butaprost), 17-pt-PGE2 does not increase intracellular cAMP, indicating a lack of significant agonism at the EP2 receptor.[7]
Functional Selectivity: Beyond Binding Affinity
While binding data suggests a rank order of EP3 > EP1 > EP4, functional assays reveal a more intricate picture, a phenomenon known as "functional selectivity" or "biased agonism."
-
EP1 and EP3 Agonism: The compound's action as an agonist at EP1 and EP3 receptors is well-established. It causes contraction of smooth muscle tissues like the guinea pig ileum and stimulates platelet aggregation via the EP3 receptor, consistent with the known signaling pathways of these receptors (Gq/Ca2+ and Gi/cAMP inhibition, respectively).[2][7]
-
Unexpected EP4 Agonism: A pivotal study demonstrated that 17-pt-PGE2, despite its lower binding affinity for EP4, acts as a functional agonist at this receptor in the context of endothelial barrier function.[7] In human microvascular endothelial cells, 17-pt-PGE2 increased barrier resistance and counteracted inflammatory vascular leakage.[7] These effects were not mimicked by more selective EP1 or EP3 agonists and were reversed by EP4 receptor antagonists, confirming the engagement of the EP4 receptor.[7] This highlights that receptor-ligand interactions can be context-dependent, with cellular environment and downstream signaling partners influencing the ultimate functional outcome.
-
Lack of EP2 Activity: The absence of cAMP elevation in functional assays confirms that 17-pt-PGE2 does not share the relaxant and anti-inflammatory signaling profile of EP2 agonists.[7]
Experimental Validation: Protocols and Workflows
To rigorously characterize the differential effects of 17-phenyl trinor PGE2, a suite of well-controlled in vitro assays is required. The choice of assay is dictated by the receptor's signaling mechanism.
Experimental Workflow Overview
A logical workflow for characterizing a ligand like 17-pt-PGE2 involves progressing from binding affinity to functional signaling and finally to a more complex physiological readout.
Caption: A typical workflow for characterizing EP receptor ligands.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of 17-pt-PGE2 by measuring its ability to displace a known high-affinity radioligand (e.g., [3H]-PGE2) from the target receptor.[12][13]
Objective: To quantify the binding affinity of the test compound for each EP receptor subtype.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Radioligand: [3H]-PGE2.
-
Test Compound: 17-phenyl trinor PGE2.
-
Non-specific binding control: Unlabeled PGE2 (at high concentration, e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., glass fiber C filters).
-
Vacuum manifold, scintillation cocktail, and microplate scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of 17-pt-PGE2 in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of [3H]-PGE2 (typically at its Kd value), and varying concentrations of 17-pt-PGE2.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of unlabeled PGE2.
-
Test Compound Wells: Contain membranes, radioligand, and serial dilutions of 17-pt-PGE2.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 30°C to reach equilibrium.[13] The causality here is to allow sufficient time for the competitive binding to stabilize.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound. The speed is critical to minimize dissociation of the ligand-receptor complex.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of 17-pt-PGE2.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 17-pt-PGE2 that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium ([Ca2+]i) Mobilization Assay (for EP1)
This assay measures the functional consequence of Gq-coupled receptor activation.
Objective: To determine the potency (EC50) of 17-pt-PGE2 in activating the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Plate EP1-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Incubate cells with the calcium-sensitive dye for 30-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator in the cytoplasm. This is a self-validating step, as only viable cells will cleave the ester and retain the dye.
-
Baseline Reading: Wash the cells with assay buffer and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the instrument's integrated fluidics to add serial dilutions of 17-pt-PGE2 to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of 17-pt-PGE2 and fit to a dose-response curve to calculate the EC50 value.
Protocol 3: cAMP Accumulation Assay (for EP2, EP3, EP4)
This assay measures changes in intracellular cAMP to determine functional activity at Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors.
Objective: To determine the potency of 17-pt-PGE2 in stimulating (EC50 for EP4) or inhibiting (IC50 for EP3) cAMP production.
Materials:
-
HEK293 cells stably expressing the human EP2, EP3, or EP4 receptor.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator, used for EP3 inhibition assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Methodology:
-
Cell Stimulation:
-
For EP4 (Gs): Pre-treat cells with a PDE inhibitor. Then, stimulate with serial dilutions of 17-pt-PGE2 for 15-30 minutes.
-
For EP3 (Gi): Pre-treat cells with a PDE inhibitor. Co-stimulate with a fixed concentration of forskolin (to elevate basal cAMP) and serial dilutions of 17-pt-PGE2. The causality is that forskolin provides a cAMP signal that the Gi-coupled receptor can then inhibit.
-
-
Cell Lysis: Lyse the cells according to the detection kit protocol to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen assay format (e.g., HTRF). This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis:
-
For EP4: Plot the assay signal (which correlates with cAMP levels) against the log concentration of 17-pt-PGE2 to determine the EC50 for cAMP production.
-
For EP3: Plot the assay signal against the log concentration of 17-pt-PGE2 to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Conclusion
This compound serves as a compelling example of a ligand with a complex pharmacological profile. While traditionally known as a potent EP1/EP3 agonist, it exhibits significant, functionally relevant agonism at the EP4 receptor in specific cellular contexts, while remaining inactive at the EP2 receptor. This differential activity underscores the importance of a multi-faceted experimental approach, moving beyond simple binding assays to functional and phenotypic readouts. For researchers, 17-pt-PGE2 remains an invaluable tool for dissecting the distinct and overlapping roles of the EP1, EP3, and EP4 receptors in health and disease.
References
-
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PLoS One. [Link]
-
Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. Journal of Medicinal Chemistry. [Link]
-
Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]
-
17-phenyl-ω-trinor-PGE2. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
The complex role of prostaglandin E2-EP receptor signaling in wound healing. PMC. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths. Nature Communications. [Link]
-
High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. PMC. [Link]
-
EP4 Human Prostanoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium. British Journal of Pharmacology. [Link]
-
Prostaglandin E2 Receptors of the EP2 and EP4 Subtypes Downregulate Tumor Necrosis Factor Alpha-Induced Intercellular Adhesion molecule-1 Expression in Human Gingival Fibroblasts. Journal of Periodontal Research. [Link]
-
Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype. Thorax. [Link]
-
The prostanoid EP(2) receptor agonist ONO-AE1-259-01 protects against glutamate-induced neurotoxicity in rat retina. PubMed. [Link]
-
The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. PMC. [Link]
-
Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets?. PMC. [Link]
-
EP2 receptor agonist ONO-AE1-259-01 attenuates pentylenetetrazole- and pilocarpine-induced seizures but causes hippocampal neurotoxicity. PubMed. [Link]
-
Western blot analysis results showing EP2 agonist (ONO-AE-1-259-01:...). ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-phenyl-<i>ω</i>-trinor-PGE<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. EP2 receptor agonist ONO-AE1-259-01 attenuates pentylenetetrazole- and pilocarpine-induced seizures but causes hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prostanoid EP(2) receptor agonist ONO-AE1-259-01 protects against glutamate-induced neurotoxicity in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison of 17-Phenyl Trinor Prostaglandin Analogs in Glaucoma Management: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the leading 17-phenyl trinor prostaglandin F2α (PGF2α) analogs used in the medical management of glaucoma: latanoprost, travoprost, and bimatoprost. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanism of action, receptor binding affinities, clinical efficacy, and side effect profiles, supported by experimental data and detailed protocols.
Introduction: The Rise of 17-Phenyl Trinor PGF2α Analogs in Glaucoma Therapy
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin analogs (PGAs) have become the first-line therapy for open-angle glaucoma due to their potent IOP-lowering effects, once-daily dosing, and favorable systemic safety profile. The introduction of the 17-phenyl trinor modification to the PGF2α backbone was a significant advancement, enhancing the therapeutic index and potency of these compounds.[1][2] This guide will dissect the key attributes of the three most prominent members of this class: latanoprost, travoprost, and bimatoprost.
Mechanism of Action: Enhancing Uveoscleral Outflow
The primary mechanism by which 17-phenyl trinor PGF2α analogs lower IOP is by increasing the outflow of aqueous humor through the uveoscleral (unconventional) pathway.[3][4] This is achieved through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) located in the ciliary muscle and other ocular tissues.[5]
FP Receptor Signaling Cascade
Activation of the FP receptor initiates a downstream signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix within the uveoscleral pathway, thereby reducing resistance to aqueous humor outflow.[3]
Caption: FP Receptor Signaling Pathway.
Upon binding of a prostaglandin analog to the FP receptor, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[6] Both Ca²⁺ and DAG activate protein kinase C (PKC) and other downstream effectors that ultimately mediate the cellular responses leading to increased aqueous humor outflow.[7][8]
Comparative Pharmacology: A Quantitative Look at Receptor Affinity
The efficacy of these analogs is intrinsically linked to their binding affinity for the FP receptor. It is important to note that latanoprost, travoprost, and bimatoprost are prodrugs that are hydrolyzed in the cornea to their respective active forms: latanoprost acid, travoprost acid, and bimatoprost free acid.
| Analog (Active Form) | FP Receptor Binding Affinity (Ki, nM) | Reference |
| Travoprost acid | ~3.5 - 5 | [9] |
| Bimatoprost free acid | ~3.5 - 8.3 | [9] |
| Latanoprost acid | ~3.6 - 14.4 | [9] |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from in-vitro radioligand binding assays.
Travoprost acid generally exhibits the highest affinity for the FP receptor, followed closely by bimatoprost free acid, with latanoprost acid having a slightly lower affinity.[9] This difference in receptor affinity may contribute to the observed variations in their IOP-lowering efficacy.
Head-to-Head Clinical Efficacy: Lowering Intraocular Pressure
Numerous clinical trials have compared the IOP-lowering effects of latanoprost, travoprost, and bimatoprost. While all three are highly effective, some studies suggest a hierarchy in their potency.
| Study | Comparison | Key Findings on IOP Reduction |
| Parrish et al. (2003) | Latanoprost vs. Bimatoprost vs. Travoprost | All three were comparable in their ability to reduce IOP.[10] |
| Noecker et al. (2003) | Latanoprost vs. Bimatoprost vs. Travoprost | Bimatoprost demonstrated a statistically significant greater IOP reduction than latanoprost and travoprost at some time points. |
| Orzalesi et al. (2006) | Latanoprost vs. Travoprost | Travoprost was found to be slightly more effective than latanoprost in reducing IOP. |
| A meta-analysis by Honrubia et al. (2009) | Latanoprost, Travoprost, Bimatoprost | Concluded that bimatoprost and travoprost were more effective than latanoprost in lowering IOP. |
In general, meta-analyses and several head-to-head trials suggest that bimatoprost may offer a slight advantage in mean IOP reduction, followed by travoprost and then latanoprost, although the differences are often modest and may not be clinically significant for all patients.[11][12]
Comparative Safety and Tolerability Profile
The side effect profiles of the three analogs are similar, with the most common adverse event being conjunctival hyperemia (eye redness).
| Adverse Event | Latanoprost | Travoprost | Bimatoprost |
| Conjunctival Hyperemia | Lowest incidence | Intermediate incidence | Highest incidence |
| Eyelash Growth | Common | Common | Common |
| Iris Pigmentation | Possible | Possible | Possible |
| Periorbital Fat Atrophy | Reported | Reported | Reported |
Latanoprost is generally associated with the lowest incidence and severity of conjunctival hyperemia.[10][13] Bimatoprost tends to have the highest incidence of this side effect.[12] Other common side effects include eyelash growth and irreversible changes in iris pigmentation. A less common but notable side effect is periorbital fat atrophy, which can lead to a sunken eye appearance.
Experimental Protocols for Preclinical and Clinical Evaluation
For researchers and drug development professionals, standardized and reproducible experimental protocols are paramount. Below are outlines of key methodologies for evaluating 17-phenyl trinor prostaglandin analogs.
In-Vitro Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity (Ki) of a test compound for the FP receptor.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the FP receptor (e.g., cultured human ciliary muscle cells) to isolate the cell membranes.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (the prostaglandin analog).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
In-Vivo Intraocular Pressure Measurement in a Non-Human Primate Model
Non-human primates, such as cynomolgus or rhesus monkeys, are a valuable model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.
Step-by-Step Methodology:
-
Animal Acclimatization and Baseline Measurement: Acclimatize the animals to the experimental procedures. Measure baseline IOP using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) on sedated or anesthetized animals.[15][16][17]
-
Drug Administration: Administer a single drop of the test prostaglandin analog or vehicle to one eye of each animal.
-
IOP Monitoring: Measure IOP at predetermined time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).[4]
-
Data Analysis: Compare the IOP in the treated eye to the baseline IOP and to the IOP in the vehicle-treated contralateral eye. Calculate the mean IOP reduction and the duration of action.
Assessment of Aqueous Humor Dynamics via Fluorophotometry
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.[18]
Step-by-Step Methodology:
-
Fluorescein Instillation: Instill a known concentration of sodium fluorescein topically onto the cornea.
-
Fluorescence Measurement: After a set period to allow for fluorescein to enter the anterior chamber, use a scanning ocular fluorophotometer to measure the concentration of fluorescein in the cornea and anterior chamber at regular intervals.[19][20]
-
Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate.[19][21]
Standardized Grading of Conjunctival Hyperemia
To ensure objective and reproducible assessment of this common side effect, standardized grading scales are used in clinical trials.
Example: Efron Grading Scale for Conjunctival Redness
| Grade | Description |
| 0 | Normal, no redness |
| 1 | Trace redness |
| 2 | Mild redness |
| 3 | Moderate redness |
| 4 | Severe redness |
This scale, often accompanied by standardized photographs, allows for consistent grading of conjunctival hyperemia by trained observers.[22][23][24][25]
Structure-Activity Relationship (SAR) Insights
The 17-phenyl group is a key structural modification in this class of prostaglandin analogs.
-
Increased Potency: The substitution of the terminal end of the omega chain with a phenyl group generally increases the potency and duration of action compared to the native PGF2α.[1] This modification is thought to enhance the binding affinity and/or stability of the molecule at the FP receptor.
-
Improved Therapeutic Index: The 17-phenyl modification has been shown to result in a better therapeutic index, with a more favorable balance between IOP-lowering efficacy and side effects like conjunctival hyperemia compared to earlier prostaglandin analogs.[1]
Conclusion for the Research Professional
The 17-phenyl trinor prostaglandin analogs represent a cornerstone in the medical management of glaucoma. While latanoprost, travoprost, and bimatoprost share a common mechanism of action, they exhibit subtle but important differences in their pharmacological profiles, clinical efficacy, and side effect profiles. For researchers and drug development professionals, a thorough understanding of these nuances is critical for the design of future glaucoma therapies. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel prostaglandin analogs and other IOP-lowering agents. Future research may focus on developing analogs with even greater selectivity for the FP receptor, further optimizing the balance between efficacy and tolerability.
References
-
Sharif NA, Kelly CR, Crider JY, Williams GW, Xu SX. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. J Ocul Pharmacol Ther. 2003 Oct;19(5):501-15. [Link]
-
Prostaglandin F receptor. In: Wikipedia. [Link]
-
Resul B, Stjernschantz J, No K, Liljebris C, Selen G, Astin M, Karlsson M, Bito LZ. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. J Med Chem. 1993 Nov 26;36(24):243-8. [Link]
-
McMonnies CW. Application of conjunctival hyperemia severity scale to assess color photographs of eyes with pterygia. Invest Ophthalmol Vis Sci. 2020;61(7):4844. [Link]
-
Schulze MM, Jones SM, Torkildsen GL. Grading Scales of Conjunctival Inflammation. J Ophthalmol. 2023;2023:8889982. [Link]
-
Holmstrom S, Buchholz P, Walt J, Wickstrom J, Aagren M. Analytic review of bimatoprost, latanoprost and travoprost in primary open angle glaucoma. Curr Med Res Opin. 2005 Nov;21(11):1875-83. [Link]
-
Millar C, Phan T, Fautsch MP. Current methods and new approaches to assess aqueous humor dynamics. Exp Eye Res. 2020 Nov;200:108238. [Link]
-
Konstas AG, Kozobolis VP, Katsimbris JM, Gomollon J, Al-Hmoud T, Shaarawy T. Comparison of latanoprost, bimatoprost and travoprost in patients with exfoliation syndrome and ocular hypertension. Br J Ophthalmol. 2007 May;91(5):653-7. [Link]
-
Quigley HA, Flower RW, Addicks EM, McLeod DS. Chronic experimental glaucoma in primates. I. Production of elevated intraocular pressure by anterior chamber injection of autologous fixed red blood cells. Invest Ophthalmol Vis Sci. 1980 Aug;19(8):126-36. [Link]
-
Kaur P, Brar V, Bal BS, Kaur I. a comparative study to assess the efficacy and tolerability of latanoprost, bimatoprost and travoprost in patients with open angle glaucoma. Journal of Evidence based Medicine and Healthcare. 2015;2(16):2487-2495. [Link]
-
Bakirtzis M, Ntonti P, Panagiotopoulou EK, Labiris G. Impact of Preservative-Free Travoprost on Intraocular Pressure and Ocular Surface in Primary Open-Angle Glaucoma Patients. J Clin Med. 2023;12(18):5921. [Link]
-
Sonty S, Donthamsetti V, Vangipuram G, Sonty S, Vangipuram G, Donthamsetti V. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma. J Basic Clin Pharm. 2014 Sep;5(4):85-9. [Link]
-
Wolffsohn JS, Laughton D, Lillywhite L, McTeer M, Jones L. A comparison of subjective and objective conjunctival hyperemia grading with AOS® Anterior software. Clin Exp Optom. 2021 Mar;104(2):229-235. [Link]
-
Parrish RK 2nd, Palmberg P, Sheu WP; XLT Study Group. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study. Am J Ophthalmol. 2003 May;135(5):688-703. [Link]
-
Zareba M, Teresinski M, Zareba M, Teresinski M. Real-World Transition to a Preservative-Free Fixed Combination of Dorzolamide/Timolol: Impact on the Ocular Surface Microenvironment, Safety, Tolerability, and Efficacy. Clin Ophthalmol. 2024;18:1309-1321. [Link]
-
Lu Z, Li J, Liu Z, He M, Liu X. Evaluation of monkey intraocular pressure by rebound tonometer. Mol Vis. 2009 Oct 27;15:2150-6. [Link]
-
Hadayer N, et al. Development of Primary Open Angle Glaucoma-Like Features in a Rhesus Macaque Colony From Southern China. Transl Vis Sci Technol. 2021;10(9):20. [Link]
-
Woodward DF, Fairbairn CE, Krauss AH, Lawrence RA, Protzman CE. Radioligand binding analysis of receptor subtypes in two FP receptor preparations that exhibit different functional rank orders of potency in response to prostaglandins. J Pharmacol Exp Ther. 1995 Apr;273(1):285-7. [Link]
-
Bito LZ. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. Surv Ophthalmol. 1997 May-Jun;41 Suppl 2:S1-14. [Link]
-
Steinmetz BA, Pryde DC, LaDouceur DM, et al. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells. J Ocul Pharmacol Ther. 2020;36(3):143-151. [Link]
-
Toris CB, Gabelt BT, Kaufman PL. Practical Aqueous Humor Dynamics. In: Albert DM, Miller JW, Azar DT, Blodi BA, eds. Albert & Jakobiec's Principles and Practice of Ophthalmology. 4th ed. Jaypee Brothers Medical Publishers; 2021. [Link]
-
17-phenyl trinor Prostaglandin F2α. LIPID MAPS Structure Database (LMSD). [Link]
-
Tu S, Li K, Hu D, Li K, Ge J. Posture-Dependent 24-Hour Intraocular Pressure Fluctuation Patterns in an Intraocular Hypertension Monkey Model. Transl Vis Sci Technol. 2019;8(3):63. [Link]
-
Ward DA, Cawrse MA, Hendrix DV. Fluorophotometric determination of aqueous humor flow rate in clinically normal dogs. Am J Vet Res. 2001 Jan;62(1):40-3. [Link]
-
Sharif NA, Kelly CR, Crider JY. Functional potency of acid metabolites at prostaglandin FP receptors in non-transfected human cells. J Ocul Pharmacol Ther. 2003;19(5):501-15. [Link]
-
Tang W, Zhang F, Liu K, Wang J. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients. J Ophthalmol. 2021;2021:6697339. [Link]
-
Miller WL, Weeks JR, Lauderdale JW, Kirton KT. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Prostaglandins. 1975 Jan;9(1):9-18. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Aihara M, Lindsey JD, Weinreb RN. Aqueous Flow Measured by Fluorophotometry in the Mouse. Invest Ophthalmol Vis Sci. 2016 Jul 1;57(8):3844-52. [Link]
-
Brubaker RF. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study. Arch Ophthalmol. 2004;122(6):792–797. [Link]
-
Sharif NA, Klimko PG. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Br J Pharmacol. 2019 Apr;176(8):1059-1078. [Link]
-
Brubaker RF. Aqueous flow by fluorophotometry in healthy human eyes. Invest Ophthalmol Vis Sci. 1991;32(13):3145-3146. [Link]
-
Dickson EJ, Falkenburger BH, Hille B. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling. J Gen Physiol. 2013 Jan;141(1):35-50. [Link]
-
Sharif NA, Kelly CR, Williams GW. SAR of Ligands of the hFP Receptor. J Ocul Pharmacol Ther. 2003;19(5):501-15. [Link]
-
IP3 and DAG Signaling Pathway. GeeksforGeeks. [Link]
-
PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction... ResearchGate. [Link]
Sources
- 1. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the True Intraocular Pressure in the Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Aqueous Humor Dynamics | Ento Key [entokey.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jebmh.com [jebmh.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Evaluation of monkey intraocular pressure by rebound tonometer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tvst.arvojournals.org [tvst.arvojournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Grading Scales of Conjunctival Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A comparison of subjective and objective conjunctival hyperemia grading with AOS® Anterior software - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifertility Efficacy of 17-phenyl trinor prostaglandin E2 and PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Prostaglandin E2 in Female Fertility
Prostaglandin E2 (PGE2) is a pivotal signaling molecule in female reproductive physiology, orchestrating a symphony of events essential for successful conception. Its roles are multifaceted, ranging from promoting ovulation and fertilization to facilitating embryo implantation and maintaining early pregnancy.[1][2] However, this very pleiotropy makes the PGE2 pathway a compelling target for developing novel antifertility agents. By modulating the activity of specific PGE2 receptors, it is theoretically possible to disrupt these critical reproductive processes. This guide provides a comprehensive comparison of the naturally occurring PGE2 with its synthetic analog, 17-phenyl trinor prostaglandin E2, a compound that has demonstrated significantly greater antifertility potency in preclinical studies.
Unveiling the Antagonist: this compound
This compound is a synthetic analog of PGE2, distinguished by a phenyl group at the 17th position and a shortened omega side chain. This structural modification dramatically alters its receptor binding profile and subsequent biological activity. Unlike PGE2, which interacts with all four of its receptor subtypes (EP1, EP2, EP3, and EP4), 17-phenyl trinor PGE2 exhibits potent agonist activity primarily at the EP1 and EP3 receptors . This targeted action is the cornerstone of its enhanced antifertility effects.
A key study in hamsters revealed that 17-phenyl trinor PGE2 is 4.4 times more potent than PGE2 as an antifertility agent. This heightened efficacy stems from its ability to selectively trigger signaling cascades that are detrimental to the establishment and maintenance of pregnancy.
Mechanism of Action: A Tale of Two Receptors
The antifertility efficacy of this compound can be attributed to its targeted activation of the EP1 and EP3 receptors, which initiate distinct signaling pathways that disrupt the finely tuned processes of implantation and pregnancy maintenance.
-
EP1 Receptor Activation and Uterine Contractility: The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium levels. In the myometrium, this surge in calcium is a primary trigger for smooth muscle contraction. By potently stimulating EP1 receptors, this compound can induce uterine contractions that are inhospitable to embryo implantation.[3] These contractions can prevent the apposition and attachment of the blastocyst to the uterine wall.
-
EP3 Receptor Activation and Luteolysis: The EP3 receptor is a more complex signaling hub, capable of coupling to multiple G proteins, including Gi. In the corpus luteum, the transient endocrine gland essential for producing progesterone to maintain early pregnancy, activation of the EP3 receptor is linked to the process of luteolysis , the regression of the corpus luteum.[4][5] By activating EP3 receptors, this compound can initiate a cascade of events leading to a decline in progesterone production. This hormonal withdrawal destabilizes the uterine lining, making it incapable of supporting a pregnancy and ultimately leading to the termination of the implanted embryo.
The following diagram illustrates the proposed signaling pathways through which this compound exerts its antifertility effects.
Caption: Proposed signaling pathways of this compound.
Comparative Efficacy: A Data-Driven Analysis
While direct comparative studies are limited, the existing data from the hamster antifertility assay provides a crucial benchmark.
| Compound | Relative Potency (Antifertility) | Receptor Agonism |
| PGE2 | 1x | EP1, EP2, EP3, EP4 |
| 17-phenyl trinor PGE2 | 4.4x | EP1, EP3 |
This table highlights the significant increase in antifertility potency achieved through the targeted agonism of EP1 and EP3 receptors by this compound. The broader receptor activation profile of PGE2 likely leads to competing physiological effects, some of which are pro-fertility (e.g., via EP2 and EP4), thereby diluting its overall antifertility efficacy.
Experimental Validation: Protocols for Efficacy Assessment
To rigorously validate the antifertility efficacy of this compound against PGE2, a series of well-defined in vivo experiments in a rodent model, such as the rat, are recommended.
Experimental Workflow Overview
Caption: Experimental workflow for comparative antifertility efficacy testing.
Detailed Experimental Protocols
Objective: To determine the stage of the estrous cycle to time mating.
Materials:
-
Microscope slides
-
Pipettes and sterile tips
-
Sterile saline solution
-
Microscope
Procedure:
-
Gently flush the vagina with a small amount of sterile saline.
-
Collect the vaginal lavage fluid onto a clean microscope slide.
-
Examine the unstained wet mount under a microscope.
-
Identify the stage of the estrous cycle based on the predominant cell types (epithelial cells, cornified cells, leukocytes). Proestrus is characterized by a predominance of nucleated epithelial cells, estrus by cornified anucleated cells, metestrus by a mix of cornified cells and leukocytes, and diestrus by a predominance of leukocytes.
-
Perform daily monitoring to track the cycle.
Objective: To assess the ability of the compounds to prevent embryo implantation.
Procedure:
-
House female rats with proven fertile males overnight.
-
Confirm mating the following morning by the presence of a vaginal plug or sperm in the vaginal smear (Day 1 of pregnancy).
-
Randomly assign pregnant rats to treatment groups (Vehicle control, PGE2, 17-phenyl trinor PGE2).
-
Administer the test compounds, typically from Day 1 to Day 7 of pregnancy, via an appropriate route (e.g., subcutaneous injection).
-
On Day 10 of pregnancy, euthanize the animals and expose the uterine horns.
-
Count the number of implantation sites in each uterine horn.
-
Calculate the percentage of anti-implantation activity for each treatment group compared to the control.
Objective: To determine if the compounds can terminate an established pregnancy.
Procedure:
-
Confirm pregnancy as described above.
-
Administer the test compounds during the post-implantation period, for example, from Day 8 to Day 12 of pregnancy.
-
Observe the animals daily for any signs of abortion (e.g., vaginal bleeding).
-
On Day 15 of pregnancy, euthanize the animals and examine the uterine contents for the presence of viable fetuses, resorptions, and dead fetuses.
-
Calculate the percentage of abortifacient activity.
Objective: To evaluate the effect of the compounds on the corpus luteum.
Procedure:
-
Treat pregnant or pseudopregnant rats with the test compounds during the mid-luteal phase.
-
Collect blood samples at various time points post-treatment.
-
Measure serum progesterone levels using an appropriate immunoassay (e.g., ELISA). A significant drop in progesterone levels indicates luteolysis.
-
At the end of the treatment period, collect the ovaries for histological examination.
-
Assess the morphology of the corpora lutea for signs of regression (e.g., decreased size, increased apoptosis).
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a more potent antifertility agent than its parent compound, PGE2. This enhanced efficacy is attributed to its selective agonism at the EP1 and EP3 receptors, leading to increased uterine contractility and luteolysis. The detailed experimental protocols provided in this guide offer a robust framework for further validating these findings and elucidating the precise mechanisms of action.
Future research should focus on conducting direct comparative studies in a wider range of animal models to confirm the superior efficacy of this compound. Furthermore, a deeper investigation into the downstream signaling pathways activated by EP1 and EP3 in the context of antifertility could reveal novel targets for non-hormonal contraceptive development.
References
-
Niringiyumukiza JD, Cai H, Xiang W. Prostaglandin E2 involvement in mammalian female fertility: Ovulation, fertilization, embryo development and early implantation. Reprod Biol Endocrinol. 2018;16(1):43. Available from: [Link]
-
Wang J, Wu G, Wang Y, et al. Multiple Roles of Prostaglandin E2 Receptors in Female Reproduction. Int J Mol Sci. 2021;22(19):10593. Available from: [Link]
-
Shah M, Singh R, Shah R, Kakar S. An overview of the current methodologies used for evaluation of anti-fertility agents. Asian Pac J Reprod. 2016;5(4):342-349. Available from: [Link]
-
Arosh JA, Banu SK, Chapdelaine P, Madore E, Sirois J, Fortier MA. Prostaglandin biosynthesis, transport, and signaling in corpus luteum: a basis for autoregulation of luteal function. Endocrinology. 2004;145(5):2551-60. Available from: [Link]
-
McCracken JA, Custer EE, Lamsa JC. Luteolysis: a neuroendocrine-mediated event. Physiol Rev. 1999;79(2):263-323. Available from: [Link]
-
Miller WL, Weeks JR, Lauderdale JW, Kirton KT. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Prostaglandins. 1975;9(1):9-18. Available from: [Link]
-
Cora MC, Kooistra L, Travlos G. Vaginal Cytology of the Laboratory Rat and Mouse: Review and Atlas. Toxicol Pathol. 2015;43(6):776-93. Available from: [Link]
-
Arulkumaran S, et al. The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility. J Clin Endocrinol Metab. 2012;97(2):489-98. Available from: [Link]
Sources
- 1. The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Prostaglandin receptors EP and FP are regulated by estradiol and progesterone in the uterus of ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Prostaglandin biosynthesis, transport, and signaling in corpus luteum: a basis for autoregulation of luteal function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Activity of 17-Phenyl Trinor Prostaglandin E2
This guide provides an in-depth, objective comparison of the biological activity of 17-phenyl trinor prostaglandin E2 across various species. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the compound's pharmacological profile, offering insights into its species-specific effects and underlying mechanisms.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring prostaglandin E2 (PGE2).[1][2] Structurally, the presence of a phenyl group in the omega chain and the trinor modification distinguish it from the parent PGE2 molecule, conferring altered potency and receptor selectivity.[3] Its primary mechanism of action is agonism at the prostaglandin EP1 and EP3 receptors, which are G-protein coupled receptors involved in a multitude of physiological processes.[1][2]
The activation of EP1 receptors typically leads to an increase in intracellular calcium concentrations, often resulting in smooth muscle contraction.[4] EP3 receptor activation, on the other hand, can lead to a decrease in intracellular cyclic AMP (cAMP) levels, which can also modulate smooth muscle tone and other cellular functions.[4] The differential expression and coupling of these receptors across various tissues and species form the basis for the diverse and species-specific pharmacological effects of this compound.
Cross-Species Comparison of In Vitro and In Vivo Activity
The biological activity of this compound has been investigated in several species, revealing a range of effects from smooth muscle contraction to alterations in intraocular pressure and reproductive functions.
Mammalian Smooth Muscle Activity
Guinea Pig: In isolated guinea pig ileum, 17-phenyl trinor PGE2 induces smooth muscle contraction at a concentration of 11 µM.[1][5] This effect is consistent with the activation of EP receptors known to be present in the gastrointestinal tract.
Rat and Gerbil: Studies on isolated uterine and colon tissues from rats and gerbils have shown that 17-phenyl trinor PGE2 is a potent stimulator of smooth muscle contraction, although it is reported to be slightly less potent than the endogenous PGE2.[1][2] In the rat femoral artery, 17-phenyl trinor PGE2 demonstrates a synergistic contractile effect with other vasoconstrictors, with a potency ranking suggesting a greater selectivity for EP1 over EP3 receptors in this vascular bed (EP1 > EP3).[6] Furthermore, in vascular smooth muscle cells from the rat tail artery, PGE2 (and by extension, its analogs) can evoke a sustained contractile response, with an EC50 value of 9.6 microM.[7]
Porcine: In porcine large cerebral arteries, 17-phenyl trinor PGE2, along with other EP1/EP3 receptor agonists, induces vasoconstriction. This effect is mediated by both EP1 and EP3 receptors located on the smooth muscle cells.[5]
Ocular Activity in Primates
Monkey: In a significant departure from its contractile effects in other tissues, an isomer of 17-phenyl trinor PGE2, 17-phenyl trinor 8-iso PGE2, has been shown to reduce intraocular pressure (IOP) in both normal and glaucomatous monkey eyes. This ocular hypotensive effect is primarily achieved by increasing the trabecular outflow of aqueous humor.
Reproductive Effects in Rodents
Hamster: 17-phenyl trinor PGE2 exhibits potent antifertility activity in hamsters. With an ED50 value of 350 µg/kg, it is approximately 4.4 times more potent than PGE2 as a luteolytic agent, indicating a significant impact on reproductive endocrinology in this species.[1][2]
Quantitative Comparison of this compound Activity Across Species
| Species | Tissue/Model | Pharmacological Effect | Potency/Efficacy | Reference |
| Guinea Pig | Ileum (in vitro) | Smooth Muscle Contraction | 11 µM | [1][5] |
| Rat | Uterus, Colon (in vitro) | Smooth Muscle Contraction | Slightly less potent than PGE2 | [1][2] |
| Femoral Artery (in vitro) | Synergistic Vasoconstriction | EP1 > EP3 selectivity | [6] | |
| Tail Artery Smooth Muscle Cells | Contraction | EC50 of 9.6 µM for PGE2 | [7] | |
| Gerbil | Colon (in vitro) | Smooth Muscle Contraction | Slightly less potent than PGE2 | [1][2] |
| Hamster | In vivo | Antifertility (Luteolytic) | ED50 = 350 µg/kg (4.4x more potent than PGE2) | [1][2] |
| Monkey | Glaucomatous Eye (in vivo) | Reduction of Intraocular Pressure | - | |
| Porcine | Cerebral Artery (in vitro) | Vasoconstriction | Mediated by EP1 and EP3 receptors | [5] |
| Mouse | Recombinant Receptors | Receptor Binding | Ki = 14 nM (EP1), 3.7 nM (EP3) | [8] |
| Rat | Recombinant Receptors | Receptor Binding | Ki = 25 nM (EP1), 4.3 nM (EP3), 54 nM (EP4) | [8] |
Mechanistic Basis for Species-Specific Differences
The varied pharmacological profile of this compound across different species can be largely attributed to the differential expression, distribution, and signaling pathways of its primary targets, the EP1 and EP3 receptors.
EP1 and EP3 Receptor Signaling
Both EP1 and EP3 are G-protein coupled receptors, but they utilize distinct downstream signaling cascades.
Cross-Species Receptor Distribution
The expression levels of EP1 and EP3 receptors vary significantly across species and tissues, which directly impacts the observed activity of 17-phenyl trinor PGE2.
-
Uterus: In the rat uterus, the expression of EP1 and EP3 receptors is regulated by steroid hormones, with a combination of estradiol and progesterone upregulating their expression in the stroma and myometrium.[9] This hormonal regulation likely contributes to the potent effects of prostaglandin analogs on uterine contractility.
-
Ocular Tissues: A comparative immunohistochemical study of human and mouse ocular tissues revealed that EP1 and EP3 receptors are prominently expressed in the human cornea and iris ciliary body.[10] In contrast, their expression in mouse ocular tissues is only moderate.[10] This difference in receptor density could explain the pronounced IOP-lowering effect observed in primates, which may be less significant in mice. The expression of EP3 has also been noted to be altered in various ocular surface disorders in humans.[11]
Comparison with Latanoprost and Other Prostaglandin Analogs
While direct head-to-head comparative studies between 17-phenyl trinor PGE2 and latanoprost are scarce in the public domain, a comparison of their known properties provides valuable context for researchers.
Latanoprost is a prostaglandin F2α analog and acts as a selective agonist at the FP receptor.[12] Its primary therapeutic use is in the treatment of glaucoma and ocular hypertension, where it effectively reduces IOP by increasing the uveoscleral outflow of aqueous humor.[12]
| Feature | This compound | Latanoprost |
| Prostaglandin Class | PGE2 Analog | PGF2α Analog |
| Primary Receptor Target(s) | EP1 and EP3 | FP |
| Primary Therapeutic Indication | Investigational | Glaucoma, Ocular Hypertension |
| Mechanism of IOP Reduction | Increased Trabecular Outflow (in monkeys) | Increased Uveoscleral Outflow |
The distinct receptor selectivity of 17-phenyl trinor PGE2 (EP1/EP3) compared to latanoprost (FP) suggests that it may offer a different or complementary mechanism for IOP reduction. However, the development of EP receptor agonists for glaucoma has been explored with other compounds, indicating the potential of this target class.
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed protocols for key experimental assays are provided below.
Isolated Smooth Muscle Contraction Assay
This protocol is a standard method for assessing the contractile or relaxant effects of a compound on isolated smooth muscle tissue.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize the experimental animal according to approved institutional protocols. Immediately dissect the desired smooth muscle tissue (e.g., thoracic aorta, uterine horn, or ileal segment) and place it in cold, oxygenated physiological salt solution (PSS). Carefully clean the tissue of adherent fat and connective tissue and prepare segments of appropriate dimensions (e.g., 2-3 mm rings for arteries or 1-2 cm strips for uterine or intestinal muscle).
-
Tissue Mounting: Mount the tissue segments in a temperature-controlled organ bath (37°C) filled with PSS and continuously gassed with 95% O2 and 5% CO2. Attach one end of the tissue to a fixed support and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a predetermined optimal resting tension. During this period, wash the tissues with fresh PSS every 15-20 minutes.
-
Viability and Standardization: After equilibration, contract the tissues with a standard depolarizing agent (e.g., 60 mM KCl) or a receptor-specific agonist (e.g., phenylephrine for arteries) to ensure tissue viability and to standardize the responses.
-
Compound Incubation: Following washout of the standardizing agent and return to baseline tension, add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Data Acquisition and Analysis: Record the changes in isometric tension. Express the contractile responses as a percentage of the maximal contraction induced by the standardizing agent. Plot the concentration-response curves and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).
Prostaglandin E2 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 17-phenyl trinor PGE2 for its receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target EP receptor subtype (e.g., HEK293 cells) or from a tissue known to endogenously express the receptor. Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled prostaglandin E2 ligand (e.g., [3H]-PGE2).
-
Competitive Binding: Add increasing concentrations of unlabeled 17-phenyl trinor PGE2 to the wells. Also include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled PGE2).
-
Incubation: Add the prepared cell membranes to each well and incubate the plate for a specific time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Quantification: Wash the filters to remove any remaining unbound radioligand. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a potent and selective EP1/EP3 receptor agonist with a diverse and species-dependent pharmacological profile. Its effects on smooth muscle contraction, intraocular pressure, and fertility highlight the importance of considering species-specific differences in receptor distribution and signaling when evaluating the therapeutic potential of this and other prostaglandin analogs. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced activities of this compound and to explore its potential applications in various physiological and pathological contexts.
References
-
The signaling pathway of PGE2. The schematic diagram shows the downstream signaling pathway of PGE2. ResearchGate. Available at: [Link]
-
PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... ResearchGate. Available at: [Link]
-
17-phenyl-ω-trinor-PGE2 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Biosynthesis and signaling pathways of prostaglandin E2 (PGE2).... ResearchGate. Available at: [Link]
-
The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC - NIH. Available at: [Link]
-
i>-trinor-PGE2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Prostanoid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Neurophysiological process - PGE2-induced pain processing Pathway Map - Bio-Rad. Available at: [Link]
-
17-phenyl-ω-trinor-PGE2 | Ligand page. Available at: [Link]
-
17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem - NIH. Available at: [Link]
-
This compound from Cayman Chemical | Biocompare.com. Available at: [Link]
-
The use of the hamster stomach in vitro as an assay preparation for prostaglandins. Available at: [Link]
-
Prostaglandin E2 Receptor Subtypes, EP1, EP2, EP3 and EP4 in Human and Mouse Ocular Tissues--A Comparative Immunohistochemical Study - PubMed. Available at: [Link]
-
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC - NIH. Available at: [Link]
-
Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed. Available at: [Link]
-
The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility - PubMed. Available at: [Link]
-
Prostaglandin receptors EP and FP are regulated by estradiol and progesterone in the uterus of ovariectomized rats - PMC - PubMed Central. Available at: [Link]
-
Investigation of the pronounced synergism between prostaglandin E2 and other constrictor agents on rat femoral artery - PubMed. Available at: [Link]
-
Prostaglandin E Receptor Subtype EP3 Expression in Human Conjunctival Epithelium and Its Changes in Various Ocular Surface Disorders - Research journals - PLOS. Available at: [Link]
-
Variations of prostaglandin E2 receptors in hamster's ovary and endometrium during estrous cycle - PubMed. Available at: [Link]
-
Divergent expression of two prostaglandin E receptors (EP1 and EP3) in normal endometrium and in ovarian endometriosis | Request PDF - ResearchGate. Available at: [Link]
-
Cyclooxygenase-2 and prostaglandin F2 alpha in Syrian hamster Leydig cells: Inhibitory role on luteinizing hormone/human chorionic gonadotropin-stimulated testosterone production - PubMed. Available at: [Link]
-
Vascular smooth muscle and prostaglandins - PubMed. Available at: [Link]
-
Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed. Available at: [Link]
-
Prostaglandin analogs can be 'excellent' choice for NTG | Ophthalmology Times - Clinical Insights for Eye Specialists. Available at: [Link]
-
Comparative effectiveness of generic latanoprost versus branded prostaglandin analogs for primary open angle glaucoma - PMC - PubMed Central. Available at: [Link]
-
On the mechanism of action of a new pregnancy-terminating agent. Part I: Effects on prostaglandin F2α metabolism in the rat and the hamster - ResearchGate. Available at: [Link]
-
A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator, multicenter study - ResearchGate. Available at: [Link]
-
Latanoprost PF vs. Bimatoprost PF: Which Treats the Ocular Surface Better? - MDPI. Available at: [Link]
-
Lumigan vs. Latanoprost for Glaucoma and Eye Pressure - GoodRx. Available at: [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17-Phenyl-omega-trinor-PGE2 | C23H30O5 | CID 5283068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Investigation of the pronounced synergism between prostaglandin E2 and other constrictor agents on rat femoral artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Prostaglandin receptors EP and FP are regulated by estradiol and progesterone in the uterus of ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 receptor subtypes, EP1, EP2, EP3 and EP4 in human and mouse ocular tissues--a comparative immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E Receptor Subtype EP3 Expression in Human Conjunctival Epithelium and Its Changes in Various Ocular Surface Disorders | PLOS One [journals.plos.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
Safety Operating Guide
17-PHENYL TRINOR PROSTAGLANDIN E2 proper disposal procedures
An In-Depth Guide to the Safe Disposal of 17-Phenyl Trinor Prostaglandin E2
Introduction: Beyond the Experiment
This compound (PGE2) is a synthetic analog of the endogenous prostaglandin E2.[1] As an EP1 and EP3 receptor agonist, it is a valuable tool in pharmacological research.[1][2][3] However, its biological potency necessitates a rigorous and informed approach to its entire lifecycle, including the final, critical step of disposal. Improper disposal of such compounds can pose risks to human health and the environment, while also creating significant regulatory and legal liabilities for the institution.[4][5]
This guide is structured to provide a comprehensive operational plan, grounded in the principles of laboratory safety, regulatory compliance, and scientific best practices.
PART 1: Hazard Characterization and Regulatory Framework
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards and the governing regulations is essential. This forms the foundation of a self-validating safety system.
Toxicological Profile
While a specific, comprehensive toxicological profile for 17-phenyl trinor PGE2 is not as extensively documented as for its parent compound, its structural similarity and mechanism of action require us to handle it with a high degree of caution. The Safety Data Sheet (SDS) for the closely related Prostaglandin E2 (PGE2) classifies it as "Harmful if swallowed" and, critically, as a substance that "May damage fertility or the unborn child" (Reproductive Toxicity Category 1B).[6][7] Therefore, 17-phenyl trinor PGE2 must be managed as a Particularly Hazardous Substance (PHS) .
| Hazard Class | Category | Description | Source |
| Acute Toxicity, Oral | 4 | Harmful if swallowed. | [6][7] |
| Reproductive Toxicity | 1B | May damage fertility or the unborn child. | [6][7] |
| Chemical Family | Prostaglandin Analog | Biologically active lipid compound. | [1] |
Regulatory Imperative: RCRA
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8][9] RCRA establishes a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste (the laboratory) is responsible for it from creation to its final, environmentally sound disposal.[10] All materials containing or contaminated with 17-phenyl trinor PGE2 must be treated as regulated hazardous waste.[10]
PART 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a direct, procedural workflow for the safe disposal of 17-phenyl trinor PGE2 and associated materials.
Step 1: Waste Identification and Segregation
The moment a decision is made to discard 17-phenyl trinor PGE2—whether it's expired material, residual amounts in a vial, or contaminated consumables—it is officially classified as hazardous waste.[11]
-
Causality : Proper segregation is the most critical step in preventing unintended chemical reactions and ensuring the waste stream is correctly profiled for disposal.[12][13] Prostaglandins should not be mixed with incompatible materials such as strong oxidizing agents, acids, or bases.[14]
-
Action :
-
Designate a specific, clearly marked waste container for 17-phenyl trinor PGE2 waste.
-
Do NOT mix this waste with other chemical waste streams (e.g., halogenated solvents, aqueous waste) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15]
-
Keep solid and liquid waste streams separate.
-
Step 2: Containerization
All hazardous waste must be collected in appropriate, secure containers at or near the point of generation.[16]
-
Causality : Proper containerization prevents leaks, spills, and exposure to laboratory personnel. The container must be compatible with the chemical constituents to avoid degradation of the container itself.[11][16][17]
-
Action :
-
For Liquids (e.g., stock solutions, rinsate): Use a clean, leak-proof container with a screw-top cap that can be tightly sealed. Glass or chemically resistant plastic is appropriate. Do not fill the container beyond 90% capacity to allow for expansion.[9][18]
-
For Solids (e.g., contaminated vials, pipette tips, gloves): Use a puncture-resistant container or a pail lined with a clear plastic bag.[15] Do not dispose of any sharps (needles, blades) in this container; sharps must go into a designated sharps container.[13][17]
-
The original product vial, once empty, should be managed as hazardous waste.
-
Step 3: Labeling
Clear and accurate labeling is a strict regulatory requirement and a cornerstone of laboratory safety.[17][19]
-
Causality : A correct label informs personnel and waste handlers of the container's contents and associated hazards, ensuring safe handling and proper final disposal.
-
Action :
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations.[11]
-
List all constituents, including solvents and their approximate percentages (e.g., "this compound in Ethanol, <1%").
-
Indicate the relevant hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory space prior to pickup.
-
Causality : Storing waste in a designated, controlled area minimizes the risk of spills and accidental exposure. This area, known as a Satellite Accumulation Area (SAA), is subject to specific regulations.[12][20]
-
Action :
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The SAA must be under the direct control of laboratory personnel.[9]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.[11]
-
Keep the container closed at all times except when adding waste.[11][12]
-
Step 5: Arranging for Disposal
Hazardous waste must be removed from the laboratory by trained personnel.
-
Causality : Final disposal of hazardous waste requires specialized permits and facilities. This process is managed by your institution's EHS department or a contracted hazardous waste broker to ensure full compliance with EPA and Department of Transportation (DOT) regulations.[9][10][21]
-
Action :
Caption: Workflow for the compliant disposal of 17-phenyl trinor PGE2.
PART 3: Management of Contaminated Materials
Effective disposal extends to all items that have come into contact with the chemical.
-
Contaminated Labware (Gloves, Wipes, Pipette Tips) : These items are considered solid hazardous waste. They should be collected in the designated solid waste container for 17-phenyl trinor PGE2 as described in Step 2.[15]
-
Empty Product Vials : The original vial, even if "empty," contains chemical residue and must be disposed of as hazardous waste.[18] Do not rinse it unless the rinsate is also collected as hazardous waste. Place the capped vial directly into the solid hazardous waste container.
-
Contaminated Glassware : For reusable glassware, a triple-rinse procedure is required.
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol, as the compound is soluble in it).
-
Crucially, collect all three rinses (the "rinsate") as liquid hazardous waste. [11] Label this container appropriately (e.g., "Ethanol with trace 17-phenyl trinor PGE2").
-
Only after this decontamination procedure can the glassware be washed normally.
-
PART 4: Emergency Spill Procedures
In the event of a spill, a swift and correct response is vital.
Caption: Decision and action flow for a chemical spill.
-
Alert : Immediately alert colleagues in the area.
-
Protect : Don appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety goggles.
-
Contain : Cover the spill with a chemical absorbent material.
-
Clean : Carefully collect the absorbent material and any contaminated debris.
-
Dispose : Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Conclusion
The proper disposal of this compound is not an afterthought but an integral part of the research process. By treating this compound as a Particularly Hazardous Substance and adhering strictly to the principles of waste segregation, containerization, labeling, and regulatory compliance, laboratories can ensure the safety of their personnel, protect the environment, and uphold their professional and legal responsibilities. Always consult your institution-specific Chemical Hygiene Plan and EHS department as the final authority on disposal procedures.
References
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- 17-phenyl trinor 8-iso Prostaglandin E2. (n.d.). Cayman Chemical.
- This compound. (n.d.). Cayman Chemical.
- Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
- Best Practices for Pharmaceutical Waste. (2016, May 25). Lab Manager.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Safety Guidance. (n.d.). Occupational Safety & Health Administration (OSHA).
- A guide to the disposal of pharmaceutical waste. (2024, December 13). Anenta.
- Medical & Pharmaceutical Waste Disposal for Research Labs. (n.d.). Easy RX Cycle.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for Prostaglandin E2. (2009, September 26). Fisher Scientific.
- Safety Data Sheet for Prostaglandin E2. (2025, December 17). Cayman Chemical.
- This compound ethyl amide. (n.d.). Biomol.de.
- Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros.
- Correct Disposal of Biohazard Waste in Clinical Laboratories. (2025, August 5). MedPro Disposal.
- Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
- Safety Data Sheet for Prostaglandin E2. (2023, January 23). Cayman Chemical.
- Correct Disposal of Biohazard Waste in Clinical Laboratories. (2025, August 5). MedPro Disposal.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
- This compound. (2026, January 7). Labchem Catalog.
- Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division.
- Hazardous Waste Disposal Policy. (2018, December 6). Webster University.
- This compound from Cayman Chemical. (n.d.). Biocompare.com.
- Prostaglandin E2 Solubility Information. (n.d.). Sigma-Aldrich.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [labchem.com.my]
- 3. biocompare.com [biocompare.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. anentawaste.com [anentawaste.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. epa.gov [epa.gov]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 14. fishersci.com [fishersci.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. danielshealth.com [danielshealth.com]
- 17. usbioclean.com [usbioclean.com]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 19. clpmag.com [clpmag.com]
- 20. epa.gov [epa.gov]
- 21. easyrxcycle.com [easyrxcycle.com]
Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 17-Phenyl trinor Prostaglandin E2
This guide provides essential safety and handling protocols for 17-Phenyl trinor Prostaglandin E2 (PGE2), a potent synthetic analog of Prostaglandin E2. As a biologically active compound with high potency, even at low concentrations, it necessitates handling procedures that exceed standard laboratory safety measures.[1][2] Adherence to these guidelines is critical to ensure researcher safety and prevent accidental exposure. This document is intended for drug development professionals, researchers, and scientists who may handle this or structurally similar potent compounds.
Hazard Identification & Risk Assessment: The 'Why' Behind the Precautions
17-Phenyl trinor PGE2 is a selective agonist for the EP1 and EP3 prostanoid receptors.[1][3] Its parent compound, PGE2, is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 1B).[4] As a potent analog that is 4.4 times more powerful than PGE2 as an antifertility agent in preclinical models, 17-Phenyl trinor PGE2 must be handled as a compound with significant reproductive and developmental toxicity risk.[1]
The primary risks associated with this compound are:
-
Inadvertent Absorption: Dermal contact, inhalation of aerosolized particles, or accidental ingestion can lead to systemic absorption and unintended biological effects.
-
Reproductive Harm: Due to its prostaglandin activity, accidental exposure poses a significant risk to reproductive health and fetal development.[4]
-
Eye and Skin Irritation: Direct contact may cause serious irritation.[5]
Given its high potency, 17-Phenyl trinor PGE2 falls into a high-risk category according to Occupational Exposure Banding (OEB) principles, which are designed to protect workers from potent chemicals.[6][7] This mandates the use of stringent containment strategies and a comprehensive personal protective equipment (PPE) plan.
The Hierarchy of Controls: A Foundational Safety Principle
Before any work begins, the risk of exposure must be mitigated using the "Hierarchy of Controls." This framework prioritizes the most effective control measures. Personal Protective Equipment (PPE), while essential, is the final line of defense.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is task-dependent. The following table outlines the minimum required PPE for handling 17-Phenyl trinor PGE2. For any procedure involving the solid compound, engineering controls are mandatory.
| Task | Primary Engineering Control | Respiratory Protection | Hand Protection | Body Protection | Eye/Face Protection |
| Weighing Solid Compound | Containment Ventilated Enclosure (CVE) or Glovebox/Isolator | Not required if properly contained | Double Nitrile Gloves | Disposable Coverall ("Bunny Suit") | Chemical Safety Goggles |
| Preparing Stock Solution | Certified Chemical Fume Hood | N95 Respirator (minimum) | Double Nitrile Gloves | Disposable Lab Coat over scrubs/clothing | Chemical Safety Goggles & Full Face Shield |
| Performing Dilutions | Certified Chemical Fume Hood | None required if handled in hood | Single pair Nitrile Gloves | Lab Coat | Chemical Safety Goggles |
| Small Spill Cleanup (<5ml) | Ventilated Area | Powered Air-Purifying Respirator (PAPR) | Heavy-duty Nitrile Gloves | Disposable Coverall | Chemical Safety Goggles & Full Face Shield |
Step-by-Step PPE Donning and Doffing Procedure
Proper technique is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Change into scrubs or dedicated work clothes.
-
Don inner gloves (Nitrile).
-
Don disposable coverall or lab coat. Ensure cuffs are tucked into inner gloves.
-
Don N95 respirator or PAPR hood. Perform a user seal check for N95 masks.
-
Don chemical safety goggles and face shield.
-
Don outer gloves (Nitrile), ensuring the cuffs go over the sleeves of the coverall/coat.
Doffing (Taking Off) Sequence: This process is designed to contain contamination.
-
Clean outer gloves with a suitable disinfectant wipe.
-
Remove outer gloves. Peel them off without touching the outside surface with your bare hands.
-
Remove face shield and goggles from the back to the front. Place in a designated area for decontamination.
-
Remove coverall or lab coat. Roll it down and away from the body, turning it inside out.
-
Remove inner gloves using the same technique as the outer gloves.
-
Exit the immediate work area.
-
Remove respirator last, touching only the straps.
-
Wash hands and face thoroughly with soap and water.
Safe Handling and Operational Plan
Weighing the Solid Compound
-
Preparation: Designate a specific area within a CVE or glovebox for weighing. Cover the work surface with disposable absorbent bench paper.
-
Tare: Place a clean weigh boat on the analytical balance and tare.
-
Transfer: Use a dedicated, disposable spatula to carefully transfer an approximate amount of the solid compound to the weigh boat. Do not "tap" the vial, as this can create airborne particles.
-
Record and Seal: Record the exact weight, then immediately and securely cap the stock vial.
-
Cleanup: All disposable materials (spatula, weigh boat, bench paper) are to be treated as hazardous waste.
Solution Preparation
-
Solubilization: The compound is soluble in organic solvents like DMF, DMSO, and Ethanol.[1]
-
Procedure: Conduct all solution preparation within a certified chemical fume hood.
-
Add Solvent: Using a calibrated pipette, slowly add the solvent to the vessel containing the pre-weighed compound. Avoid splashing.
-
Mixing: Gently swirl or vortex the solution to ensure it is fully dissolved. Do not sonicate, as this can generate aerosols.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
| Exposure Route | Immediate First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[5][8] |
Decontamination and Waste Disposal
All materials that come into contact with 17-Phenyl trinor PGE2 must be treated as hazardous waste.
Decontamination
-
Work Surfaces: Clean all surfaces within the fume hood or CVE with a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent and water.
-
Non-Disposable Equipment: Glassware and other equipment should be soaked in a designated basin with a cleaning solution before standard washing.
Waste Disposal Plan
-
Segregation: Maintain separate, clearly labeled hazardous waste containers for:
-
Solid Waste: Contaminated gloves, disposable lab coats, bench paper, pipette tips, and vials. This waste should be double-bagged in robust plastic bags.[9]
-
Liquid Waste: Unused solutions and solvent rinses. Use a dedicated, sealed, and properly vented waste container. Do not mix with other waste streams.
-
Sharps Waste: Needles and syringes must be placed in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Reproductive Hazard").
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations.[10]
References
-
Potent Pharmaceutical Compound Containment Case Study - AIHA. [Link]
-
Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]
-
This compound - Labchem Catalog. [Link]
-
Proper Hazardous Waste Disposal in a Laboratory Setting - MCF Environmental Services. [Link]
-
Laboratory waste - | Staff Portal - Karolinska Institutet. [Link]
-
Emergency Procedure for Exposure. [Link]
-
Waste Disposal in Laboratory - Environmental Marketing Services. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Labchem Catalog [labchem.com.my]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
